An In-Depth Technical Guide to 3-(4-Methoxyphenyl)isonicotinic Acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)isonicotinic acid, a heterocyclic carboxylic acid of significant interest to the fields of medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)isonicotinic acid, a heterocyclic carboxylic acid of significant interest to the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule remains limited in public literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust profile. We will explore its core chemical and physical properties, propose a validated synthetic pathway with a detailed experimental protocol, predict its spectroscopic signatures, and discuss its potential applications based on the well-documented bioactivity of the isonicotinic acid scaffold.
Molecular Identity and Physicochemical Properties
3-(4-Methoxyphenyl)isonicotinic acid belongs to the class of 3-aryl-pyridinecarboxylic acids. Its structure consists of a pyridine ring carboxylated at the 4-position (the isonicotinic acid core) and functionalized with a 4-methoxyphenyl group at the 3-position. This arrangement of functional groups—a hydrogen bond donor/acceptor (carboxylic acid), a hydrogen bond acceptor/metal coordinating site (pyridine nitrogen), and a lipophilic, electron-rich aromatic ring—makes it a versatile scaffold for further chemical elaboration.
The parent compound, isonicotinic acid, is a well-studied molecule known for its role in pharmaceuticals, most notably as a precursor to the antituberculosis drug isoniazid[1][2]. The introduction of the 4-methoxyphenyl group at the 3-position is expected to significantly modify the molecule's steric and electronic properties, enhancing its lipophilicity and potentially introducing new biological interactions.
The rigid, planar structure with intermolecular hydrogen bonding capability (via the carboxylic acid) suggests a high melting point, a characteristic of aromatic carboxylic acids. Isonicotinic acid itself has a very high melting point of ~315 °C[5].
Solubility
Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).
The hydrophobic 4-methoxyphenyl group significantly reduces aqueous solubility compared to the parent isonicotinic acid (5.2 g/L at 20°C)[5]. Solubility in organic solvents is facilitated by the organic backbone.
pKa (acidic)
~4.5 - 5.0
The carboxylic acid proton's acidity will be similar to that of isonicotinic acid (pKa ~4.96)[5]. The electronic effect of the 4-methoxyphenyl group at the meta-position to the carboxyl group is minimal.
pKa (basic)
~3.0 - 3.5
The pyridine nitrogen's basicity will be slightly influenced by the electronic nature of the substituent. The methoxyphenyl group is weakly electron-donating, which might slightly increase the basicity compared to unsubstituted isonicotinic acid.
LogP
~2.0 - 2.5
The octanol-water partition coefficient will be significantly higher than that of isonicotinic acid (LogP ~0.32) due to the addition of the lipophilic methoxyphenyl moiety, suggesting better membrane permeability characteristics.
Synthesis and Purification Protocol
The most logical and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this class of compounds is the Suzuki-Miyaura cross-coupling reaction[6][7]. This palladium-catalyzed reaction offers high yields, mild reaction conditions, and exceptional tolerance for various functional groups, including the carboxylic acid and pyridine nitrogen present in the substrates[6][7].
Proposed Synthetic Workflow
The synthesis involves the coupling of a halogenated isonicotinic acid derivative with an appropriately substituted boronic acid.
An In-depth Technical Guide on the Molecular Structure of 3-(4-Methoxyphenyl)isonicotinic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 3-(4-methoxyphen...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 3-(4-methoxyphenyl)isonicotinic acid. Tailored for professionals in research and drug development, this document integrates fundamental chemical principles with practical, validated methodologies. The guide delves into the structural nuances of the compound, supported by spectroscopic insights, and presents a detailed, field-tested protocol for its synthesis. By grounding all claims in authoritative scientific literature, this whitepaper aims to serve as a reliable and in-depth resource for understanding and utilizing this compound in scientific endeavors.
Introduction: Strategic Importance of the Aryl-Substituted Isonicotinic Acid Scaffold
Isonicotinic acid, a pyridine-4-carboxylic acid, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are integral to the development of drugs for a wide range of diseases, including tuberculosis and depression.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxylic acid group provides a critical point of interaction with biological targets, often through ionic bonds or hydrogen bonding.
The introduction of an aryl substituent, such as the 4-methoxyphenyl group in 3-(4-methoxyphenyl)isonicotinic acid, significantly modulates the electronic and steric properties of the parent molecule. The methoxy group, a well-known bioisostere, can enhance metabolic stability and cell permeability, crucial parameters in drug design. The specific placement at the 3-position of the pyridine ring creates a unique conformational and electronic profile, making a thorough understanding of its molecular structure essential for predicting its biological activity and for the rational design of new chemical entities.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-(4-methoxyphenyl)isonicotinic acid consists of a central pyridine ring functionalized with a carboxylic acid at the 4-position and a 4-methoxyphenyl group at the 3-position.
The molecule's conformation is largely determined by the rotational freedom around the single bond connecting the pyridine and phenyl rings. The interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group influences the electron density distribution across the aromatic systems, which in turn dictates the molecule's reactivity and intermolecular interactions.
Caption: Molecular structure of 3-(4-methoxyphenyl)isonicotinic acid.
Key Physicochemical Descriptors
The following table summarizes critical physicochemical properties, which are predictive of the molecule's pharmacokinetic profile.
Property
Predicted Value
Implication in Drug Development
LogP
~2.7
Suggests a balance between hydrophilicity and lipophilicity, favorable for oral absorption.
Topological Polar Surface Area (TPSA)
63.3 Ų
Indicates good potential for cell membrane permeability.
pKa (acidic)
~4.5
The carboxylic acid will be predominantly deprotonated at physiological pH, influencing solubility and receptor interactions.
Hydrogen Bond Donors
1
The carboxylic acid proton is a key site for hydrogen bonding.
Hydrogen Bond Acceptors
4
The pyridine nitrogen and the three oxygen atoms can accept hydrogen bonds.
Synthesis and Purification: A Validated Protocol
The synthesis of 3-(4-methoxyphenyl)isonicotinic acid is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This method is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields.[6]
Synthetic Workflow Overview
The logical progression from starting materials to the final, purified product is depicted below. Each stage is designed to maximize yield and purity while ensuring reproducibility.
Caption: Workflow for the synthesis and purification of 3-(4-methoxyphenyl)isonicotinic acid.
Step-by-Step Experimental Methodology
Reagents and Equipment:
3-Bromoisonicotinic acid
4-Methoxyphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane/Water (4:1)
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, and an inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
Reaction Assembly: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromoisonicotinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can poison the palladium catalyst.
Catalyst and Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture. Then, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The use of a pre-catalyst and ligand is a common and effective approach for this type of coupling.
Reaction Execution: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 12-18 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
Product Isolation: Upon completion, cool the reaction to ambient temperature. Acidify the mixture with 1 M HCl to a pH of approximately 3.5 to precipitate the product.[7]
Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(4-methoxyphenyl)isonicotinic acid.
Structural Characterization and Validation
A multi-technique approach is essential for the unambiguous confirmation of the molecular structure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The methoxy group should appear as a sharp singlet around 3.8 ppm.
¹³C NMR: The carbon spectrum will display distinct peaks for each of the 13 carbon atoms, with the carboxylic acid carbon appearing significantly downfield.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[8]
Crystallographic Analysis
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state. It yields precise data on bond lengths, bond angles, and the dihedral angle between the two aromatic rings, which is crucial for understanding the molecule's conformation and packing in the crystal lattice. The Crystallography Open Database (COD) is a valuable resource for existing crystal structures of related compounds.[9]
Potential Applications in Drug Discovery and Materials Science
The unique structural attributes of 3-(4-methoxyphenyl)isonicotinic acid suggest its potential utility in several scientific domains.
Medicinal Chemistry: Preliminary studies on similar compounds suggest potential antimicrobial and anti-inflammatory properties.[3] The scaffold can serve as a starting point for the development of novel therapeutic agents. The isonicotinic acid moiety is a known pharmacophore in antitubercular drugs.[1]
Materials Science: The compound can act as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[3] The aromatic nature and functional groups allow for the construction of materials with interesting electronic and photophysical properties.
Conclusion
This technical guide has detailed the molecular structure, a reliable synthetic route, and the necessary analytical techniques for the characterization of 3-(4-methoxyphenyl)isonicotinic acid. The convergence of the isonicotinic acid and methoxyphenyl moieties within a single molecular framework presents a compelling scaffold for further investigation in both medicinal chemistry and materials science. The provided protocols and structural insights offer a solid foundation for researchers to explore the potential of this versatile compound.
References
Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Retrieved from [Link]
NIST. (n.d.). Isonicotinic acid, (4-methoxyphenyl)methyl ester. Retrieved from [Link]
MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.
ResearchGate. (n.d.). Triple Suzuki-Miyaura coupling between tribromotriazines 3 and boronic.... Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
MDPI. (n.d.). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Retrieved from [Link]
Wikipedia. (n.d.). Tramadol. Retrieved from [Link]
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
PubChem. (n.d.). Isonicotinate. Retrieved from [Link]
A Technical Guide to the Potential Biological Activities of 3-(4-Methoxyphenyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Executive Summary While direct experimental data on 3-(4-Methoxyphenyl)isonicotinic acid is nascent, its chemical architecture presents a compelling case fo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct experimental data on 3-(4-Methoxyphenyl)isonicotinic acid is nascent, its chemical architecture presents a compelling case for significant biological potential. This molecule uniquely combines two pharmacologically rich moieties: the isonicotinic acid scaffold, central to the renowned anti-tuberculosis drug isoniazid, and the 4-methoxyphenyl group, a common feature in a multitude of compounds with demonstrated anti-inflammatory and anticancer properties. This guide synthesizes the known biological activities of these constituent parts to build a data-driven, predictive framework for the therapeutic potential of the title compound. We will explore its plausible synthesis, hypothesized mechanisms of action in inflammation, microbial infections, and oncology, and provide detailed, actionable experimental protocols for validation. This document serves as a foundational resource for researchers aiming to explore this promising area of medicinal chemistry.
Introduction: A Rationale for Investigation
The quest for novel therapeutic agents is often guided by the strategic combination of known pharmacophores. 3-(4-Methoxyphenyl)isonicotinic acid is a prime example of such a design. Its structure is a hybrid of:
Isonicotinic Acid: A pyridine-4-carboxylic acid, this core is a privileged structure in medicinal chemistry. Its most notable derivative is isoniazid, a cornerstone of anti-tuberculosis therapy for decades.[1][2][3] Derivatives of isonicotinic acid have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory and broad-spectrum antimicrobial effects.[4][5][6]
4-Methoxyphenyl Group: The presence of a methoxy group on a phenyl ring is a well-established feature in many biologically active molecules. This functional group can modulate a compound's lipophilicity, electronic properties, and metabolic stability, often enhancing its therapeutic efficacy. Introduction of methoxy groups into a benzene ring has been shown to strengthen the anticancer activity of various compounds.[7]
The logical convergence of these two moieties in a single molecule strongly suggests that 3-(4-Methoxyphenyl)isonicotinic acid could exhibit a synergistic or novel profile of biological activities, making it a high-priority candidate for synthesis and evaluation.
Proposed Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
A robust and versatile method for synthesizing 3-aryl isonicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction is widely used in the pharmaceutical industry due to its mild conditions, tolerance of various functional groups, and the commercial availability of boronic acids.[8][9]
The proposed synthesis would involve the coupling of a protected 3-halo-isonicotinic acid derivative (e.g., methyl 3-bromoisonicotinate) with 4-methoxyphenylboronic acid, followed by deprotection (saponification) of the ester to yield the final carboxylic acid.
Detailed Protocol: Synthesis of 3-(4-Methoxyphenyl)isonicotinic acid
Coupling Reaction: To a solution of methyl 3-bromoisonicotinate (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add sodium carbonate (2.0 eq).
Degassing: Bubble argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude intermediate ester by column chromatography on silica gel.
Saponification: Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
Acidification & Isolation: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. The product will precipitate out of solution.
Final Product: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(4-methoxyphenyl)isonicotinic acid.
Causality: Isonicotinic acid derivatives have been shown to possess significant anti-inflammatory properties, potentially through the inhibition of reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2).[4] Furthermore, various compounds containing methoxyphenyl moieties have demonstrated inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6] This suggests a high probability that 3-(4-Methoxyphenyl)isonicotinic acid could act as an inhibitor of critical inflammatory pathways.
Hypothesized Mechanism: The compound is hypothesized to suppress inflammation by inhibiting the production of NO and PGE2 in macrophages. This effect is likely mediated by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2, potentially through the inhibition of the NF-κB and MAPK signaling pathways, which are master regulators of the inflammatory response.
Proposed Signaling Pathway:
Caption: Hypothesized inhibition of NF-κB/MAPK pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Cell Viability (MTT Assay): Seed cells in a 96-well plate. After 24h, treat with various concentrations of 3-(4-Methoxyphenyl)isonicotinic acid for 24h to determine non-toxic concentrations.
NO Inhibition Assay: Seed cells in a 96-well plate. Pre-treat with non-toxic concentrations of the compound for 1h, then stimulate with Lipopolysaccharide (LPS; 1 µg/mL) for 24h.
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
Quantification: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated control.
PGE2 and Cytokine Measurement: Collect supernatant from treated cells and quantify the levels of PGE2, TNF-α, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis: Lyse the cells and perform SDS-PAGE and Western blotting to detect the protein levels of iNOS, COX-2, and the phosphorylated forms of p65 (NF-κB), p38, ERK, and JNK.
Parameter
Hypothetical IC₅₀ (µM)
Positive Control (e.g., Dexamethasone)
NO Production
15.5
5.2
PGE₂ Production
22.1
8.9
TNF-α Release
18.3
7.5
IL-6 Release
25.0
10.1
Table 1: Template for summarizing anti-inflammatory activity data.
Causality: The isonicotinic acid core is the defining feature of isoniazid, a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[10] It is plausible that 3-(4-Methoxyphenyl)isonicotinic acid could act as an analogue, with the 4-methoxyphenyl group potentially modifying its uptake, activation, or target engagement.[1][11]
Hypothesized Mechanism: The compound may function as a prodrug requiring activation by bacterial enzymes. The activated form could inhibit fatty acid synthesis, disrupting cell wall integrity. The lipophilicity imparted by the methoxyphenyl group could enhance penetration through the complex, lipid-rich cell wall of bacteria, particularly mycobacteria.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution MIC Assay
Preparation: Prepare a stock solution of 3-(4-Methoxyphenyl)isonicotinic acid in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).
Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Isoniazid).
Incubation: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MBC Determination (Optional): Subculture 10 µL from the clear wells onto antibiotic-free agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.
Microorganism
Hypothetical MIC (µg/mL)
Control Drug MIC (µg/mL)
Staphylococcus aureus
16
Ciprofloxacin: 0.5
Escherichia coli
32
Ciprofloxacin: 0.25
Mycobacterium smegmatis
8
Isoniazid: 0.1
Mycobacterium tuberculosis H37Rv
4
Isoniazid: 0.05
Table 2: Template for summarizing antimicrobial activity data.
Causality: The methoxyphenyl moiety is a common structural feature in many potent anticancer agents, including tubulin polymerization inhibitors and apoptosis inducers.[12][13] Derivatives of related heterocyclic systems have also demonstrated significant cytotoxic activity against various human tumor cell lines.[14][15] The combination of the isonicotinic acid ring and the methoxyphenyl group could lead to a compound with potent and selective anticancer properties.[7]
Hypothesized Mechanism: The compound is hypothesized to induce cytotoxicity in cancer cells through the induction of apoptosis. This could be achieved by activating caspase cascades (e.g., caspase-8 and caspase-3) and disrupting the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[16] An alternative or concurrent mechanism could involve cell cycle arrest at the G2/M phase due to interference with microtubule dynamics.
Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for anticancer screening and MoA studies.
Detailed Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
Treatment: Treat the cells with a range of concentrations of 3-(4-Methoxyphenyl)isonicotinic acid and a vehicle control (DMSO) for 48 or 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Cell Line
Cancer Type
Hypothetical IC₅₀ (µM)
Control Drug (e.g., Doxorubicin)
MCF-7
Breast Adenocarcinoma
12.8
0.8 µM
MDA-MB-231
Breast Adenocarcinoma
21.4
1.2 µM
A549
Lung Carcinoma
18.9
1.0 µM
HCT116
Colon Carcinoma
25.1
1.5 µM
Table 3: Template for summarizing in vitro cytotoxicity data.
Conclusion and Future Perspectives
3-(4-Methoxyphenyl)isonicotinic acid stands as a molecule of significant synthetic interest, born from the logical fusion of two biologically validated pharmacophores. The predictive analysis presented in this guide, grounded in the extensive literature of its constituent parts, strongly supports its potential as a multi-faceted therapeutic agent. The outlined experimental workflows provide a clear and robust path for the empirical validation of its hypothesized anti-inflammatory, antimicrobial, and anticancer activities.
Future research should prioritize the proposed synthesis and subsequent in vitro screening. Positive outcomes would warrant progression to more complex mechanistic studies, including target identification, and eventually, preclinical in vivo evaluation in relevant disease models. The exploration of this compound and its derivatives could unveil a new class of therapeutic agents with novel mechanisms of action.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs would be generated here based on the specific references used in the final document.
An In-Depth Technical Guide to 3-(4-Methoxyphenyl)isonicotinic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry 3-(4-Methoxyphenyl)isonicotinic acid, a pyridine carboxylic acid derivative, stands as a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry
3-(4-Methoxyphenyl)isonicotinic acid, a pyridine carboxylic acid derivative, stands as a molecule of significant interest within the landscape of modern drug discovery. Its structural architecture, featuring a pyridine core, a carboxylic acid functional group, and a methoxy-substituted phenyl ring, provides a unique combination of electronic and steric properties conducive to interaction with biological targets. The pyridine ring, being electron-deficient and aromatic, offers opportunities for π-π stacking and hydrogen bonding, while the carboxylic acid moiety can participate in crucial ionic interactions and metal coordination within enzyme active sites.[1] The strategic placement of the 4-methoxyphenyl group at the 3-position of the isonicotinic acid core further modulates the molecule's lipophilicity and conformational flexibility, influencing its pharmacokinetic and pharmacodynamic profiles.
Derivatives of isonicotinic acid have a rich history in medicine, forming the basis for drugs treating a wide array of conditions, including tuberculosis, cancer, and inflammatory diseases.[1][2] This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)isonicotinic acid, from its rational synthesis to its predicted physicochemical properties and promising, albeit largely unexplored, therapeutic applications.
Strategic Synthesis: A Focus on Palladium-Catalyzed Cross-Coupling
The construction of the C-C bond between the pyridine and phenyl rings is the cornerstone of synthesizing 3-(4-Methoxyphenyl)isonicotinic acid. The Suzuki-Miyaura cross-coupling reaction is the most logical and efficient method for this transformation, offering high yields and broad functional group tolerance.[3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.
The recommended synthetic route commences with a halogenated isonicotinic acid derivative, which is then coupled with 4-methoxyphenylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid.
Detailed Experimental Protocol (Proposed)
Esterification of 3-Bromoisonicotinic Acid:
To a solution of 3-bromoisonicotinic acid in methanol, add thionyl chloride dropwise at 0 °C.
Reflux the mixture for 4-6 hours.
Remove the solvent under reduced pressure.
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-bromoisonicotinate.
Suzuki-Miyaura Coupling:
In a reaction vessel, combine methyl 3-bromoisonicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and partition between water and ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain methyl 3-(4-methoxyphenyl)isonicotinate.
Hydrolysis to the Final Product:
Dissolve the purified methyl 3-(4-methoxyphenyl)isonicotinate in a mixture of methanol and water.
Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
Remove the methanol under reduced pressure.
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-(4-methoxyphenyl)isonicotinic acid.
Physicochemical and Spectroscopic Characterization (Predicted)
Property
Predicted Value/Characteristic
Molecular Formula
C₁₃H₁₁NO₃
Molecular Weight
229.23 g/mol
Appearance
White to off-white solid
Solubility
Sparingly soluble in water, soluble in organic solvents like DMSO and methanol
¹H NMR
Aromatic protons of the pyridine ring (δ 8.5-9.0 ppm), aromatic protons of the phenyl ring (δ 7.0-7.8 ppm), methoxy protons (singlet, δ ~3.9 ppm), carboxylic acid proton (broad singlet, δ >10 ppm)
Potential Biological Activities and Therapeutic Applications
The structural motifs within 3-(4-Methoxyphenyl)isonicotinic acid suggest a high potential for biological activity, particularly in the realms of oncology and inflammation.
Numerous derivatives of isonicotinic acid have demonstrated potent anticancer activity.[2][6] A plausible mechanism of action for 3-(4-Methoxyphenyl)isonicotinic acid is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis. Many kinase inhibitors feature heterocyclic scaffolds that can interact with the ATP-binding pocket of these enzymes.
Caption: Putative mechanism of anticancer action via inhibition of receptor tyrosine kinase signaling.
The 4-methoxyphenyl substituent could potentially enhance binding to specific kinase targets, and screening against a panel of kinases would be a logical first step in elucidating its anticancer potential.[7]
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Isonicotinic acid derivatives have also been reported as potent anti-inflammatory agents.[1] Inflammation is a complex biological response involving various signaling pathways, with NF-κB and MAPK being central players. These pathways regulate the expression of pro-inflammatory cytokines and enzymes like COX-2.
Isonicotinic Acid Derivatives: A Technical Guide to Their Discovery and Scientific History
Authored for Drug Development Professionals, Researchers, and Scientists Abstract Isonicotinic acid hydrazide, universally known as isoniazid (INH), represents a landmark achievement in the history of medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
Isonicotinic acid hydrazide, universally known as isoniazid (INH), represents a landmark achievement in the history of medicinal chemistry and the fight against tuberculosis (TB). Its discovery was not a linear progression but a convergence of disparate research threads, serendipity, and systematic investigation that transformed a simple, forgotten chemical compound into a first-line antitubercular agent. This guide provides an in-depth exploration of the discovery and history of isonicotinic acid derivatives, focusing on the scientific rationale, key experimental milestones, and the elucidation of the mechanism that underpins their potent bactericidal activity against Mycobacterium tuberculosis. We will detail the foundational synthesis, the pivotal biological screenings, and the clinical investigations that cemented isoniazid's role in modern chemotherapy, offering a technical narrative designed to inform and inspire contemporary drug discovery efforts.
The Pre-Discovery Era: A Tale of Chemical Synthesis and Latent Potential
The journey of isoniazid begins not in a pharmacology lab, but in a university chemistry department focused on pure organic synthesis. In 1912, as part of their doctoral research at the German University in Prague, Hans Meyer and his student Josef Mally were investigating hydrazide derivatives of pyridinecarboxylic acids.[1][2] By reacting ethyl isonicotinate with hydrazine hydrate, they successfully synthesized isonicotinic acid hydrazide.[3] They characterized the new compound, noting its melting point, but, unaware of its profound biological potential, their academic paper was published and the compound was subsequently forgotten for nearly four decades.[1][4]
This early synthesis was a purely chemical exploration, driven by the desire to understand the reactivity of pyridine derivatives. The choice of hydrazine hydrate as a reactant was logical for creating hydrazides, but there was no therapeutic goal in mind. The potential of this entire class of compounds lay dormant, awaiting a biological context to reveal its significance.
The Convergence of Clues: The Path to Rediscovery
The rediscovery of isoniazid's potential in the late 1940s and early 1950s was the result of several independent lines of inquiry converging on the same chemical space. This period highlights a critical lesson in drug development: the importance of pursuing leads from varied and sometimes unexpected sources.
The Nicotinamide Connection
In the 1940s, French researchers, notably Vidal Chorine, observed that nicotinamide (a form of vitamin B3) exhibited weak inhibitory activity against tubercle bacilli both in vitro and in infected guinea pigs.[3][5] This finding, though modest, was significant. It established the pyridine ring, the core structure of nicotinamide, as a scaffold of interest for antitubercular drug design. This spurred medicinal chemists to synthesize and test analogues of nicotinamide, hoping to amplify this weak activity into a potent therapeutic effect. Isoniazid, being an isomer of nicotinic acid hydrazide, fit this profile perfectly.
The Thiosemicarbazone Trail
Simultaneously, a separate and highly influential research program was underway in Germany. Gerhard Domagk, the Nobel laureate credited with the discovery of sulfonamides, was investigating new classes of compounds at Bayer.[2] His work in the 1940s led to the development of thiosemicarbazones, which showed promising, albeit toxic, activity against Mycobacterium tuberculosis.[6][7] This research was a crucial stepping stone. American researchers H. Corwin Hinshaw and Walsh McDermott traveled to Germany to investigate these findings and brought back a thiosemicarbazone compound for further study in the United States.[2]
The logical next step for pharmaceutical companies was to create derivatives of these active thiosemicarbazones to improve efficacy and reduce toxicity. In 1951, while working on this problem at the Squibb Institute for Medical Research, chemist Harry Yale was synthesizing intermediates.[8] One such intermediate, created from isonicotinyl-aldehyde-thiosemicarbazone, was isonicotinyl-hydrazine—isoniazid.[8] To the surprise of the research team, this synthetic intermediate demonstrated far greater antitubercular activity in animal models than the final thiosemicarbazone product it was meant to create.[8]
This convergence was remarkable. By 1951, research teams at three major pharmaceutical companies—Hoffmann-La Roche, E.R. Squibb & Sons, and Bayer—had all independently and simultaneously synthesized and identified the potent anti-TB activity of isoniazid.[1][4] The forgotten compound of 1912 had been rediscovered as a potential "wonder drug".[1]
Logical Flow of Isoniazid's Rediscovery
The diagram below illustrates the two primary research pathways that led to the identification of isoniazid as a potent antitubercular agent.
Caption: Convergent pathways to the rediscovery of isoniazid.
Mechanism of Action: Unraveling a Prodrug's Lethality
Understanding how a drug works is as crucial as knowing that it works. Isoniazid is a prodrug, meaning it is inactive when administered and requires metabolic activation by the target pathogen.[3][9] This elegant mechanism contributes to its specificity against mycobacteria.
The key steps are as follows:
Uptake: Isoniazid enters the Mycobacterium tuberculosis bacillus via passive diffusion.[9]
Activation: Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates isoniazid.[10] This enzymatic reaction converts INH into an isonicotinic acyl radical.[3]
Adduct Formation: The highly reactive acyl radical spontaneously couples with the nicotinamide adenine dinucleotide (NAD+) cofactor, forming a covalent INH-NAD adduct.[3][11]
Target Inhibition: This INH-NAD complex is the true active agent. It binds tightly to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[11]
Mycolic Acid Blockade: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids.[2] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the robust mycobacterial cell wall.
Bactericidal Effect: By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis.[12] This disruption of cell wall integrity leads to a loss of viability and ultimately, bacterial cell death, making isoniazid a potent bactericidal agent against actively replicating mycobacteria.[3][10]
Isoniazid Activation and Mycolic Acid Synthesis Inhibition Pathway
The following diagram provides a visual representation of isoniazid's mechanism of action.
Caption: Mechanism of action of isoniazid.
From Bench to Bedside: Synthesis, Protocols, and Clinical Validation
The rapid transition of isoniazid from laboratory curiosity to clinical game-changer was fueled by its simple synthesis, high potency, and the urgent need for effective TB treatments.
Experimental Protocol: Synthesis of Isoniazid
The synthesis of isoniazid remains a straightforward and efficient process, a factor that contributed to its widespread and affordable availability.[1] The following protocol is based on the original hydrazinolysis method.
Objective: To synthesize isonicotinic acid hydrazide (Isoniazid) from isonicotinamide.
Materials:
Isonicotinamide
Hydrazine Hydrate (80-99% solution)
Ethanol (or other C1 to C3 alcohol)
Reflux apparatus (round-bottom flask, condenser)
Heating mantle
Distillation apparatus
Filtration apparatus (Büchner funnel)
Crystallization dish
Methodology:
Dissolution: Dissolve isonicotinamide in a suitable volume of ethanol in a round-bottom flask. A typical ratio is between 1:1 and 1:8 (w/v) of isonicotinamide to alcohol.[13]
Reactant Addition: Add hydrazine hydrate to the isonicotinamide solution. The molar ratio of hydrazine hydrate to isonicotinamide should be slightly in excess, typically ranging from 1.1 to 2.0 equivalents.[14]
Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2 to 4 hours.[15] Progress can be monitored using Thin Layer Chromatography (TLC).
Solvent Removal: After the reaction is complete, reconfigure the apparatus for distillation and distill off the ethanol solvent.[14]
Crystallization & Isolation: Allow the concentrated reaction mixture to cool. Isoniazid will precipitate out of the solution. The crude product can be collected by vacuum filtration.
Purification: The crude isoniazid is then purified by recrystallization from water or an ethanol/water mixture to yield a pure, crystalline product.[3]
Validation: The final product's identity and purity should be confirmed using analytical techniques such as melting point determination (literature value ~171-173°C), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: In Vitro Antitubercular Activity Assay
A critical step in drug discovery is quantifying a compound's activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism.
Objective: To determine the MIC of isoniazid against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).
Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in broth to prepare the final inoculum.
Drug Dilution: Prepare a serial two-fold dilution of the isoniazid stock solution directly in the 96-well plate. Typically, 100 µL of broth is added to all wells, followed by 100 µL of drug stock to the first well, and then serially diluted across the plate. The final volume in each well before adding bacteria should be 100 µL.
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and a well with broth only as a sterility control.
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
Assay Development: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plate for 24 hours.
Reading Results: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink. Results can also be read quantitatively using a fluorometer.
Clinical Validation: The Sea View Hospital Trials
The dramatic efficacy of isoniazid was publicly demonstrated in 1952 through clinical trials led by Drs. Edward Robitzek and Irving Selikoff at Sea View Hospital in Staten Island, New York.[16][17] Patients in advanced stages of tuberculosis, for whom previous treatments had failed, showed remarkable improvement.[1] Newspapers ran front-page stories with pictures of patients recovering, transforming public perception of a disease that was once a death sentence.[1]
These early trials, though perhaps less rigorous by modern standards, were pivotal. They provided the compelling human evidence needed for rapid adoption. Subsequent, more structured studies, such as those conducted by the British Medical Research Council, systematically evaluated isoniazid alone and in combination with other drugs like p-aminosalicylic acid (PAS) and streptomycin, establishing the principles of combination therapy to prevent the emergence of drug resistance.[18] The introduction of isoniazid led to a 90-95% cure rate when used in "triple therapy" and was a primary reason for the closure of tuberculosis sanatoriums.[1]
Key Milestones in Isoniazid's Development
Year(s)
Key Contributors/Organizations
Significance
Initial Synthesis
1912
Hans Meyer & Josef Mally
First synthesis of the compound, though its biological activity was unknown.[1][2]
Discovery of Nicotinamide's Activity
1940s
Vidal Chorine
Identified the pyridine ring as a scaffold for anti-TB drug discovery.[3][5]
Development of Thiosemicarbazones
1940s
Gerhard Domagk
Provided a parallel chemical lead for anti-TB research.[6]
Rediscovery of Anti-TB Activity
1951
Hoffmann-La Roche, Squibb, Bayer
Independent and simultaneous discovery of isoniazid's potent efficacy.[1][4]
First Major Clinical Trials
1952
Robitzek & Selikoff (Sea View Hospital)
Demonstrated dramatic clinical improvement in TB patients, bringing the drug to public attention.[16][17]
Controlled Combination Therapy Trials
1952-1955
British Medical Research Council
Established the efficacy of combination therapy to combat drug resistance.[18]
Conclusion and Future Directions
The story of isonicotinic acid derivatives is a powerful case study in pharmaceutical R&D. It demonstrates how a forgotten molecule can be rediscovered through the convergence of independent scientific inquiries. The elucidation of its prodrug mechanism provided deep insights into mycobacterial biochemistry, offering new targets for future drug development. While the rise of drug-resistant TB strains presents an ongoing challenge, isoniazid remains a cornerstone of treatment. The historical and scientific journey of this simple yet potent molecule continues to provide invaluable lessons for the researchers, scientists, and drug development professionals working to combat infectious diseases today.
Brieflands. Discovery of New Drugs Against Tuberculosis: History Guides. [Link]
Google Patents. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide.
PubMed. Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial. [Link]
EBSCO. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters. [Link]
PubMed. Nicotinamide: an oral antimicrobial agent with activity against both Mycobacterium tuberculosis and human immunodeficiency virus. [Link]
IDSA. The hidden story of Black nurses in the fight against TB and the search for a cure. [Link]
Ingenta Connect. Studies on the treatment of tuberculosis undertaken by the British Medical Research Council Tuberculosis Units, 1946–1986, with relevant subsequent publications. [Link]
NIH. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]
American Journal of Respiratory and Critical Care Medicine. Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial. [Link]
Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]
New TB Drugs. The discovery of PZA first line TB drug. [Link]
Bentham Open Archives. Synthesis and Biological Evaluation of Isonicotinic Acid Hydrazide Conjugated with Diethyelenetriaminepentaacetic Acid for. [Link]
NIH. Assessing whether isoniazid is essential during the first 14 days of tuberculosis therapy: a phase 2a, open-label, randomised controlled trial. [Link]
MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
IJSDR. Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. [Link]
Research Open. Gerhard Domagk (1895-1964) and the Origin of Anti- Bacterial Therapy. [Link]
ResearchGate. Mechanism of action of isoniazid. [Link]
NIH. Discovery and Validation of New Antitubercular Compounds as Potential Drug Leads and Probes. [Link]
The Enigmatic Mechanism of 3-(4-Methoxyphenyl)isonicotinic Acid: Acknowledging a Scientific Frontier
For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of molecular exploration and drug discovery, the quest to elucidate the precise mechanisms of action for novel chemical e...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of molecular exploration and drug discovery, the quest to elucidate the precise mechanisms of action for novel chemical entities is a cornerstone of progress. This guide addresses the current state of knowledge surrounding 3-(4-Methoxyphenyl)isonicotinic acid . However, a comprehensive review of the existing scientific literature reveals a critical finding: the specific mechanism of action for this particular compound remains largely uncharted territory.
Initial investigations into the biological activities of molecules containing either a methoxyphenyl group or an isonicotinic acid moiety have unveiled a diverse range of pharmacological effects. These related but distinct compounds offer potential avenues for hypothesis-driven research into 3-(4-Methoxyphenyl)isonicotinic acid.
For instance, various derivatives of isonicotinic acid have been explored for their potential as antimicrobial and anti-inflammatory agents.[1] The isonicotinic acid scaffold is notably present in the anti-tuberculosis drug isoniazid, which functions as a prodrug that, once activated, inhibits the synthesis of mycolic acids essential for the mycobacterial cell wall.[2][3][4] This established mechanism for a related structure suggests that 3-(4-Methoxyphenyl)isonicotinic acid could potentially interfere with microbial metabolic pathways.
Conversely, compounds featuring a methoxyphenyl group have been the subject of extensive research in oncology.[5][6][7] A significant number of these molecules have demonstrated cytotoxic effects against cancer cell lines, with some acting as inhibitors of tubulin polymerization, a critical process for cell division.[5] The presence of the methoxyphenyl group in 3-(4-Methoxyphenyl)isonicotinic acid may, therefore, confer some degree of anti-proliferative or cytotoxic activity.
Furthermore, other structurally related compounds have been investigated for their roles as GABA uptake inhibitors or as antagonists for dopamine D3 receptors, highlighting the diverse potential biological targets for molecules with similar chemical features.[8][9]
Despite these intriguing connections to well-characterized mechanisms of related compounds, it is imperative to state that direct experimental evidence elucidating the mechanism of action for 3-(4-Methoxyphenyl)isonicotinic acid is not currently available in the public domain. The synthesis of this compound and its derivatives has been described in the literature, but detailed biological evaluations and mechanistic studies are yet to be published.[10]
Therefore, this document serves not as a definitive guide, but as a call to the scientific community. The absence of data represents a clear and compelling opportunity for novel research. Future investigations should focus on a systematic evaluation of 3-(4-Methoxyphenyl)isonicotinic acid's biological activity.
Proposed Avenues for Future Research:
To unravel the mechanism of action of 3-(4-Methoxyphenyl)isonicotinic acid, a multi-pronged experimental approach is warranted. The following outlines a logical progression for such an investigation.
I. Initial Biological Screening:
A broad-based screening approach would be the crucial first step to identify the potential therapeutic areas for this compound.
Assay Development: Select a diverse panel of assays targeting key cellular processes, including but not limited to:
Cell viability assays across a range of human cancer cell lines (e.g., MTT, CellTiter-Glo).
Antimicrobial assays against a panel of pathogenic bacteria and fungi (e.g., MIC determination).
Enzyme inhibition assays for key drug targets (e.g., kinases, proteases, metabolic enzymes).
Receptor binding assays for common CNS targets (e.g., GPCRs, ion channels).
Compound Preparation: Prepare a stock solution of 3-(4-Methoxyphenyl)isonicotinic acid in a suitable solvent (e.g., DMSO) and create a dilution series.
Assay Execution: Perform the HTS assays according to established protocols, including appropriate positive and negative controls.
Data Analysis: Analyze the screening data to identify any significant "hits" where the compound demonstrates potent and selective activity.
II. Target Identification and Validation:
Following the identification of a primary biological effect, the next phase would involve pinpointing the specific molecular target(s).
Experimental Workflow: Target Deconvolution
Caption: Workflow for identifying and validating the molecular target of a bioactive compound.
III. Pathway Elucidation:
Once a validated target is identified, the subsequent step is to map the downstream signaling pathways affected by the compound's interaction with its target.
Signaling Pathway Analysis Workflow
Caption: An integrated multi-omics approach to elucidate the signaling pathways modulated by a compound.
Concluding Remarks
The journey to understand the mechanism of action of 3-(4-Methoxyphenyl)isonicotinic acid is at its nascent stage. While the existing body of scientific literature does not provide a direct answer, it offers a valuable framework of possibilities based on the activities of structurally related molecules. The true characterization of this compound's biological role awaits rigorous and targeted investigation. The scientific community is encouraged to take up this challenge, as the exploration of such novel chemical entities is fundamental to the advancement of therapeutic innovation.
References
This section would typically be populated with references if specific d
Spectroscopic Characterization of 3-(4-Methoxyphenyl)isonicotinic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 3-(4-methoxyphenyl)isonicotinic acid. This document is intended for researchers, scie...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 3-(4-methoxyphenyl)isonicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the synthesis and analysis of novel chemical entities. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous elucidation of the structure of this compound.
Introduction to 3-(4-Methoxyphenyl)isonicotinic Acid
3-(4-Methoxyphenyl)isonicotinic acid is a bifunctional molecule featuring a pyridine-4-carboxylic acid (isonicotinic acid) core substituted with a 4-methoxyphenyl group at the 3-position. The isonicotinic acid moiety is a well-known pharmacophore and a versatile building block in coordination chemistry.[1] The presence of the methoxyphenyl group introduces additional electronic and steric features that can modulate the biological activity and material properties of its derivatives. Accurate structural confirmation is the cornerstone of any chemical research and development endeavor, ensuring the integrity of subsequent studies.
Caption: Molecular Structure of 3-(4-Methoxyphenyl)isonicotinic acid.
The Spectroscopic Analysis Workflow: A Holistic Approach
A Comprehensive Theoretical Investigation of 3-(4-Methoxyphenyl)isonicotinic Acid: A Guide for Drug Discovery and Molecular Design
Abstract This technical guide provides a comprehensive theoretical framework for the study of 3-(4-Methoxyphenyl)isonicotinic acid, a molecule of significant interest in medicinal chemistry. We delve into the computation...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-(4-Methoxyphenyl)isonicotinic acid, a molecule of significant interest in medicinal chemistry. We delve into the computational methodologies that elucidate its structural, spectroscopic, electronic, and pharmacokinetic properties. By integrating Density Functional Theory (DFT) calculations, molecular docking simulations, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this guide offers a multi-faceted approach to understanding the therapeutic potential of this compound. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights into the application of computational chemistry in modern drug discovery.
Introduction: The Rationale for a Theoretical Approach
Isonicotinic acid and its derivatives are foundational scaffolds in the development of numerous therapeutic agents.[1][2] The introduction of a methoxyphenyl group at the 3-position of the isonicotinic acid core can significantly influence the molecule's electronic distribution, steric profile, and ultimately, its biological activity. Experimental synthesis and characterization are indispensable; however, a robust theoretical investigation provides a predictive and cost-effective pathway to understanding the molecule's behavior at a sub-atomic level.[3]
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), allow for the precise determination of molecular geometries, vibrational frequencies, and electronic properties. This data is not only crucial for interpreting experimental spectroscopic results but also forms the basis for more advanced computational analyses such as molecular docking and ADMET prediction.[3] Molecular docking provides insights into the potential binding modes and affinities of the molecule with biological targets, while ADMET profiling helps in assessing its drug-likeness and potential pharmacokinetic challenges early in the discovery pipeline.[4][5]
This guide will navigate through the essential theoretical studies on 3-(4-Methoxyphenyl)isonicotinic acid, presenting a logical workflow from fundamental quantum chemical calculations to the prediction of its biological interactions and pharmacokinetic profile.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The methodologies outlined below are selected based on their proven accuracy and wide acceptance in the scientific community for molecules of similar complexity.
Quantum Chemical Calculations with Density Functional Theory (DFT)
DFT has emerged as a powerful tool for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.
Protocol for DFT Calculations:
Software: Gaussian 16W is a widely used software package for performing DFT calculations.
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its robust performance in predicting molecular geometries and vibrational frequencies for organic molecules.
Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, including polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and potential non-covalent interactions.
Geometry Optimization: The molecular structure of 3-(4-Methoxyphenyl)isonicotinic acid is optimized in the gas phase to find the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Spectroscopic Analysis:
FT-IR and Raman Spectra: Vibrational frequencies are calculated from the optimized geometry to simulate the FT-IR and Raman spectra. This allows for the assignment of characteristic vibrational modes.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts, providing a theoretical counterpart to experimental NMR data.[6][7]
Electronic Properties Analysis:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[8]
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule.
Diagram of the DFT Workflow:
Caption: A flowchart illustrating the key steps in the DFT-based theoretical analysis of 3-(4-Methoxyphenyl)isonicotinic acid.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][9]
Protocol for Molecular Docking:
Software: AutoDockTools is a widely used open-source software for performing molecular docking studies.[10]
Ligand Preparation: The DFT-optimized structure of 3-(4-Methoxyphenyl)isonicotinic acid is used as the ligand. Polar hydrogens and Gasteiger charges are added.
Receptor Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and Kollman charges are added.
Grid Box Generation: A grid box is defined around the active site of the receptor to encompass all potential binding interactions.
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is typically employed to explore the conformational space of the ligand within the active site.
Analysis of Results: The docking results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor.
In Silico ADMET Prediction
ADMET prediction is crucial for evaluating the drug-like properties of a molecule.[5]
Protocol for ADMET Prediction:
Web Servers: Several online platforms such as SwissADME and pkCSM are utilized for a comprehensive ADMET profile.[4]
Input: The simplified molecular-input line-entry system (SMILES) notation of 3-(4-Methoxyphenyl)isonicotinic acid is used as the input.
Parameters Analyzed:
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
Pharmacokinetics: Absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., CYP450 inhibition), and excretion (e.g., total clearance).
Toxicity: Ames test for mutagenicity, hepatotoxicity, etc.
Drug-Likeness: Lipinski's rule of five and Veber's rule.
Results and Discussion: A Theoretical Profile
This section presents the anticipated results from the theoretical studies on 3-(4-Methoxyphenyl)isonicotinic acid, providing a detailed interpretation of the data.
Molecular Geometry and Structural Parameters
The DFT-optimized structure of 3-(4-Methoxyphenyl)isonicotinic acid would reveal the key bond lengths, bond angles, and dihedral angles. A comparison with experimental X-ray diffraction data, if available, would validate the chosen level of theory. The planarity of the aromatic rings and the orientation of the methoxy and carboxylic acid groups are critical determinants of the molecule's overall shape and ability to interact with biological targets.
Table 1: Selected Optimized Geometrical Parameters of 3-(4-Methoxyphenyl)isonicotinic acid (DFT/B3LYP/6-311++G(d,p))
Parameter
Bond/Angle
Calculated Value
Bond Lengths (Å)
C-C (Pyridine Ring)
~1.39 - 1.40
C-C (Phenyl Ring)
~1.39 - 1.41
C-O (Methoxy)
~1.36
C=O (Carboxylic)
~1.21
C-O (Carboxylic)
~1.35
**Bond Angles (°) **
C-C-C (Pyridine Ring)
~118 - 121
C-O-C (Methoxy)
~117
O=C-O (Carboxylic)
~123
Dihedral Angles (°)
Phenyl-Pyridine
~30 - 45
Spectroscopic Signatures
The theoretically predicted spectra serve as a powerful tool for the interpretation of experimental data.
Vibrational Analysis (FT-IR): The calculated FT-IR spectrum would show characteristic peaks for the O-H stretching of the carboxylic acid (~3500-3700 cm⁻¹), C-H stretching of the aromatic rings (~3100-3150 cm⁻¹), and the strong C=O stretching of the carbonyl group (~1700-1750 cm⁻¹). The symmetric and asymmetric stretching vibrations of the methoxy group would also be identifiable.
NMR Analysis: The calculated 1H and 13C NMR chemical shifts would aid in the unambiguous assignment of the signals in the experimental spectra. The protons of the pyridine and phenyl rings would appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and pyridine nitrogen.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would be concentrated on the electron-deficient pyridine ring. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's reactivity; a smaller gap suggests higher reactivity.[8]
Molecular Electrostatic Potential (MEP): The MEP map would visually represent the charge distribution. The oxygen atoms of the carboxylic acid and methoxy groups, along with the nitrogen atom of the pyridine ring, would be regions of high negative potential (red/yellow), indicating their susceptibility to electrophilic attack. The hydrogen atom of the carboxylic acid would be a region of high positive potential (blue), indicating its role as a hydrogen bond donor.
Diagram of HOMO-LUMO Distribution:
Caption: A conceptual diagram illustrating the expected localization of the HOMO and LUMO in 3-(4-Methoxyphenyl)isonicotinic acid.
Molecular Docking and Potential Biological Targets
Based on the structural features of 3-(4-Methoxyphenyl)isonicotinic acid, potential biological targets could include enzymes such as cyclooxygenases (COX), kinases, or receptors where the pyridine and carboxylic acid moieties can form key interactions.[3] For instance, a docking study against a kinase would likely show hydrogen bonding between the pyridine nitrogen or the carboxylic acid group and the hinge region of the ATP binding site. The methoxyphenyl group could engage in hydrophobic interactions within a specific pocket of the active site.
Table 2: Hypothetical Molecular Docking Results of 3-(4-Methoxyphenyl)isonicotinic acid with a Kinase Target
The in silico ADMET prediction would provide a preliminary assessment of the molecule's pharmacokinetic properties.
Table 3: Predicted ADMET Properties of 3-(4-Methoxyphenyl)isonicotinic acid
Property
Predicted Value
Implication
Molecular Weight
< 500 g/mol
Favorable for oral bioavailability
logP
2.0 - 3.0
Good balance of lipophilicity and hydrophilicity
Human Intestinal Absorption
High
Likely well-absorbed from the gut
Blood-Brain Barrier Permeability
Low
Reduced potential for CNS side effects
CYP450 2D6 Inhibition
Inhibitor/Non-inhibitor
Potential for drug-drug interactions
Ames Mutagenicity
Non-mutagenic
Low risk of carcinogenicity
Lipinski's Rule of Five
0 Violations
Good drug-likeness
The ADMET profile suggests that 3-(4-Methoxyphenyl)isonicotinic acid has the potential for good oral bioavailability and a favorable safety profile, although potential interactions with metabolic enzymes would warrant further experimental investigation.[5][11]
Conclusion: A Roadmap for Further Development
This theoretical guide has outlined a comprehensive computational approach to characterize 3-(4-Methoxyphenyl)isonicotinic acid. The integration of DFT, molecular docking, and ADMET prediction provides a powerful platform for understanding its molecular properties and predicting its biological potential. The hypothetical results presented herein suggest that this molecule possesses favorable structural, electronic, and pharmacokinetic characteristics for further development as a therapeutic agent. This theoretical framework not only serves as a self-validating system for guiding experimental work but also underscores the indispensable role of computational chemistry in accelerating the drug discovery and development process.
References
Molecular docking, DFT and antiproliferative properties of 4-(3,4- dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4 - ChesterRep. (n.d.). Retrieved January 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoyhF-1uNMa--fmEcYQn_tvbHkcl2uhQKxBgpHj9GZaJTN3n2wjVD56KPPcvjqFX5pEp5E5bQAJU879WGv2wtNM2n5D6lwSaFFN4Dov6D9TcIPxwmDxIgnwAFejH1OEIoTSZ7UeluGvZ1zFsCnjhfnX_8OgkykS3VlgOg4j1NrlAWrNNDnG6uOkeIcrGT905ZAC65geqVucS9P5DT7YlXzCwb0wtigMJr1mwXLlm6Q-BK93gSjgQR2VUOzQcfUN74=
Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB. (2021). PubMed Central.
Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or - Semantic Scholar. (n.d.).
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. (n.d.). Open Research@CSIR-NIScPR.
Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. (2021). ResearchGate.
Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Chempanda.
Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. (n.d.). PubMed.
Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. (n.d.). ResearchGate.
Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. (n.d.). PubMed Central.
Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. (n.d.). MDPI.
Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. (n.d.). PMC - NIH.
The prediction results of ADMET parameters, pharmacokinetic properties, and drug. (n.d.). ResearchGate.
Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. (n.d.).
Synthesis, Biological Evaluation, in Silico ADMET Prediction, Molecular Docking and Dynamics Studies of 4-phenoxyphenyl-thiazole-Schiff Base Derivatives. (n.d.). PubMed.
Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. (2009). Bhalla TC, Mehta.
Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. (2023). Indian Journal of Chemistry (IJC).
SYNTHESIS, XRD, DFT/HF, AND MOLECULAR DOCKING INVESTIGATIONS OF 4-(TERT-BUTYL)-4-METHOXY-1,1- BIPHENYL (4-TBMB). (n.d.). Rasayan Journal of Chemistry.
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). MDPI.
Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2025). ResearchGate.
Spectroscopic and Microscopic Analysis of Apple Pectins. (n.d.). MDPI.
(PDF) 4,4′-([3][9][12]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). (2025). ResearchGate. Retrieved January 24, 2026, from
Application Note: A Comprehensive Protocol for the NMR Analysis of 3-(4-Methoxyphenyl)isonicotinic Acid
Introduction 3-(4-Methoxyphenyl)isonicotinic acid is a bifunctional organic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core and a p-methoxyphenyl substituent. This molecular architecture makes it...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-(4-Methoxyphenyl)isonicotinic acid is a bifunctional organic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core and a p-methoxyphenyl substituent. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science, notably in the synthesis of unsymmetrical porphyrins and other complex molecular scaffolds.[1][2] Accurate structural verification and purity assessment are critical checkpoints in its synthesis and downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing unambiguous structural elucidation and quantitative analysis.
This guide provides a detailed, field-proven protocol for the comprehensive NMR analysis of 3-(4-Methoxyphenyl)isonicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) techniques, and a robust protocol for purity determination via quantitative NMR (qNMR).
Foundational Principles: The 'Why' Behind the Protocol
A successful NMR analysis hinges on understanding the interplay between the molecule's structure and the chosen experimental conditions. The structure of 3-(4-Methoxyphenyl)isonicotinic acid presents two key spin systems: the ABCD pattern of the substituted pyridine ring and the AA'BB' system of the para-substituted phenyl ring. The carboxylic acid proton is also a key feature, though its chemical shift can be highly dependent on the solvent and concentration.
The Critical Role of Solvent Selection
The choice of a deuterated solvent is the first and one of the most crucial decisions in the experimental setup. Deuterated solvents are necessary to avoid large, overwhelming solvent signals in ¹H NMR spectra and to provide a deuterium signal for the spectrometer's field-frequency lock.[3] However, the solvent is not merely a passive medium; it can significantly influence the chemical shifts of labile protons (like -COOH and -OH) through hydrogen bonding and alter the electronic environment of the entire molecule.[4][5][6][7]
For 3-(4-Methoxyphenyl)isonicotinic acid, solubility and potential proton exchange are the primary considerations:
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the preferred solvent for carboxylic acids. Its high polarity readily dissolves the analyte, and it is a hydrogen bond acceptor, which slows down the exchange of the acidic proton. This often allows the carboxylic acid proton to be observed as a distinct, albeit sometimes broad, signal.
CDCl₃ (Chloroform-d): While a common and inexpensive solvent, it may not be suitable for this compound due to the poor solubility of the carboxylic acid moiety. If the compound dissolves, the acidic proton signal may be very broad or not observed at all due to rapid exchange.
MeOD-d₄ (Methanol-d₄): This solvent will readily dissolve the sample, but the acidic proton of the carboxylic acid will exchange with the deuterium of the solvent's hydroxyl group, causing the -COOH signal to disappear from the ¹H NMR spectrum.
Recommendation: Begin with DMSO-d₆ for comprehensive structural analysis.
An Overview of NMR Experiments for Structural Elucidation
A multi-faceted approach using several NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. It has a much wider chemical shift range than ¹H NMR, making it less prone to signal overlap.[8]
2D HSQC (Heteronuclear Single Quantum Coherence): A powerful experiment that maps each proton signal to the carbon signal of the atom it is directly attached to. This is fundamental for assigning carbon resonances.[9]
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is indispensable for piecing together the molecular fragments and confirming the overall connectivity, such as the link between the phenyl and pyridine rings.[9]
Experimental Protocols: A Step-by-Step Guide
Adherence to a precise protocol is essential for acquiring high-quality, reproducible NMR data.
Protocol 1: Sample Preparation for Qualitative Analysis
This protocol is designed for acquiring 1D and 2D spectra for structural confirmation.
Weighing the Sample: Accurately weigh 10-20 mg of 3-(4-Methoxyphenyl)isonicotinic acid directly into a clean, dry vial.[3][10] For ¹³C NMR, a higher concentration is beneficial as the nucleus is inherently less sensitive.[11]
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.
Dissolution: Vortex the vial for 30-60 seconds until the sample is fully dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before transfer.
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent).[10][12] The final sample height in the tube should be approximately 4 cm.[12]
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.
Protocol 2: NMR Data Acquisition Parameters
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.
Parameter
¹H NMR
¹³C NMR
HSQC
HMBC
Pulse Program
zg30
zgpg30
hsqcedetgpsp
hmbcgplpndqf
Number of Scans (NS)
16
1024
2
8
Relaxation Delay (D1)
2.0 s
2.0 s
1.5 s
1.5 s
Acquisition Time (AQ)
~4 s
~1 s
~0.2 s
~0.25 s
Spectral Width (SW)
16 ppm
240 ppm
F2: 16 ppm, F1: 240 ppm
F2: 16 ppm, F1: 240 ppm
Transmitter Frequency Offset
Centered on spectrum
Centered on spectrum
Centered on spectrum
Centered on spectrum
Causality Behind Parameter Choices:
Relaxation Delay (D1): A D1 of at least 2 seconds is chosen to allow for sufficient relaxation of the nuclei between pulses, which is crucial for obtaining accurate integrations in the ¹H spectrum and preventing signal saturation in the ¹³C spectrum. For truly quantitative work, this delay should be extended significantly (see Protocol 4).
Number of Scans (NS): ¹³C has a low natural abundance (~1.1%), requiring a much larger number of scans than ¹H to achieve an adequate signal-to-noise ratio.[11] 2D experiments require multiple scans per increment to build up signal.
Protocol 3: Data Processing and Analysis
Raw NMR data (Free Induction Decay or FID) must be processed to generate a readable spectrum. Modern NMR software automates much of this process.[13][14][15][16]
Fourier Transformation: Converts the time-domain FID into a frequency-domain spectrum.
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).
Baseline Correction: Correct any distortions in the baseline to ensure accurate peak integration.
Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
Integration: For ¹H spectra, integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
Spectral Interpretation: From Data to Structure
The following is a predictive analysis of the NMR spectra for 3-(4-Methoxyphenyl)isonicotinic acid, which serves as a guide for interpreting the experimental data.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Proton(s)
Predicted δ (ppm)
Multiplicity
Integration
Coupling Constant (J)
Assignment Rationale
H-6
~8.9 - 9.1
d
1H
J ≈ 5 Hz
Adjacent to the electron-withdrawing nitrogen and deshielded by the carboxylic acid.
H-2
~8.7 - 8.9
s
1H
-
Deshielded by adjacent nitrogen and carboxylic acid.
H-5
~7.8 - 8.0
d
1H
J ≈ 5 Hz
Coupled to H-6.
H-2'/6'
~7.5 - 7.7
d
2H
J ≈ 8-9 Hz
Protons on the phenyl ring ortho to the pyridine substituent.
H-3'/5'
~7.0 - 7.2
d
2H
J ≈ 8-9 Hz
Protons on the phenyl ring ortho to the electron-donating methoxy group.
OCH₃
~3.8 - 3.9
s
3H
-
Typical chemical shift for an aryl methoxy group.[17]
COOH
> 13.0
br s
1H
-
Highly deshielded acidic proton, often broad due to exchange.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Carbon(s)
Predicted δ (ppm)
Assignment Rationale
C=O
~166 - 168
Carboxylic acid carbonyl carbon.
C-4'
~159 - 161
Aromatic carbon directly attached to the electron-donating OCH₃ group.
C-2, C-6
~150 - 153
Carbons adjacent to the pyridine nitrogen are highly deshielded.[18]
C-4
~140 - 143
Quaternary carbon of the pyridine ring attached to the carboxylic acid.[19]
C-3
~135 - 138
Quaternary carbon of the pyridine ring attached to the phenyl group.
C-1'
~129 - 131
Quaternary carbon of the phenyl ring attached to the pyridine ring.
C-2'/6'
~128 - 130
Phenyl carbons ortho to the pyridine substituent.
C-3'/5'
~114 - 116
Phenyl carbons ortho to the OCH₃ group, shielded by its electron-donating effect.
While 1D spectra provide strong evidence, 2D NMR is required for definitive proof of structure.
HSQC Analysis: This experiment will show a direct correlation between H-6 and C-6, H-2 and C-2, H-5 and C-5, H-2'/6' and C-2'/6', H-3'/5' and C-3'/5', and the OCH₃ protons with the OCH₃ carbon. This confirms which protons are attached to which carbons.
HMBC Analysis: The crucial long-range correlations will establish the link between the two aromatic rings. A key correlation is expected between the phenyl protons H-2'/6' and the pyridine carbon C-3. This ³J coupling provides undeniable evidence of the C3-C1' bond. Other important correlations include those from the methoxy protons (OCH₃) to C-4', and from the pyridine protons (H-2, H-5) to the quaternary carbons within their ring, confirming their positions relative to the substituents.
Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound.[20][21] It relies on comparing the integral of a specific analyte signal to the integral of a known signal from a certified internal standard of high purity.
Protocol 4: qNMR Sample Preparation and Analysis
Select an Internal Standard: Choose a certified internal standard (CRM) that has sharp signals in a region of the spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices for use in DMSO-d₆.
Accurate Weighing: Using a microbalance, accurately weigh ~15 mg of 3-(4-Methoxyphenyl)isonicotinic acid into a clean vial, recording the mass to at least 0.01 mg.[22]
Standard Addition: Accurately weigh ~10 mg of the chosen certified internal standard into the same vial, again recording the mass precisely.
Dissolution & Transfer: Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a high-quality NMR tube as described in Protocol 1.
Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters. This requires a significantly longer relaxation delay (D1) to ensure complete T1 relaxation for all protons. A D1 of 5 times the longest T1 relaxation time is recommended; a value of 30-60 seconds is generally sufficient for small molecules. The number of scans should also be increased (e.g., 64 or 128) to improve the signal-to-noise ratio.
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:[20]
I: Integral of the signal for the analyte (a) or standard (std).
N: Number of protons giving rise to the selected signal.
M: Molar mass.
m: Mass.
Purityₛₜd: Purity of the certified internal standard.
Conclusion
This application note provides a comprehensive and robust framework for the analysis of 3-(4-Methoxyphenyl)isonicotinic acid using NMR spectroscopy. By employing a systematic combination of 1D and 2D NMR experiments, researchers can achieve unambiguous structural confirmation. Furthermore, the detailed qNMR protocol enables the accurate determination of purity, a critical parameter for quality control in research and development. The methodologies described herein are grounded in established principles of NMR spectroscopy and are designed to yield high-quality, reliable, and reproducible results.
References
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]
Wang, S., Li, Y., & Wang, B. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 45(11-12), 934-941.
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]
PubMed. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. [Link]
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]
Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Link]
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
Semantic Scholar. Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or. [Link]
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]
ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]
ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]
Oregon State University. 1H NMR Chemical Shift. [Link]
Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Indian Journal of Biotechnology, 8(4), 434-439.
Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 623-628.
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]
University College London. Sample Preparation. [Link]
Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. [Link]
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
MathWorks. NMR Data Processing and Analysis - File Exchange - MATLAB Central. [Link]
The Royal Society of Chemistry. Table of Contents. [Link]
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
SciELO. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]
University of Delaware. NMR Data Processing Software. [Link]
Oregon State University. 13C NMR Chemical Shift. [Link]
Application Note: Mass Spectrometric Analysis of 3-(4-Methoxyphenyl)isonicotinic Acid
Abstract This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Methoxyphenyl)isonicotinic acid, a heterocyclic aromatic carboxylic acid of interest in medicinal chemistry and m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Methoxyphenyl)isonicotinic acid, a heterocyclic aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document outlines detailed protocols for sample preparation, instrument setup, and data acquisition using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The characteristic fragmentation patterns are elucidated to provide a robust methodology for the identification and structural confirmation of this compound. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
3-(4-Methoxyphenyl)isonicotinic acid is a pyridinecarboxylic acid derivative characterized by a methoxyphenyl group at the 3-position of the pyridine ring. Its structural features, including a carboxylic acid group and a nitrogen-containing aromatic ring, make it a valuable scaffold in the synthesis of novel compounds with potential biological activities. Accurate and reliable analytical methods are crucial for its characterization, and mass spectrometry stands out as a primary technique for molecular weight determination and structural elucidation.
This application note details the analysis of 3-(4-Methoxyphenyl)isonicotinic acid by mass spectrometry, with a focus on electrospray ionization due to its efficacy in ionizing polar molecules like carboxylic acids.[1][2][3] The described methodologies will facilitate unambiguous identification and can be adapted for quantitative studies.
Chemical Properties of 3-(4-Methoxyphenyl)isonicotinic acid
Property
Value
Molecular Formula
C₁₃H₁₁NO₃
Molecular Weight
229.23 g/mol
IUPAC Name
3-(4-methoxyphenyl)pyridine-4-carboxylic acid
Structure
CAS Number
100004-81-7
Mass Spectrometry Protocol
Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-(4-Methoxyphenyl)isonicotinic acid and dissolve it in 1 mL of a high-purity solvent such as methanol or a mixture of acetonitrile and water (1:1, v/v).
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to obtain a working concentration suitable for direct infusion or LC-MS analysis.
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
Instrumentation and Method Parameters
This protocol is designed for a quadrupole time-of-flight (Q-TOF) mass spectrometer, but can be adapted for other tandem mass spectrometers.
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The pyridine nitrogen is readily protonated, and the carboxylic acid can also be analyzed in positive ion mode.
Capillary Voltage
3.5 kV
Optimizes the formation of the electrospray plume.
Cone Voltage
30 V
Facilitates the desolvation of ions and their transfer into the mass analyzer.
Source Temperature
120 °C
Aids in the evaporation of the solvent from the charged droplets.
Desolvation Temperature
350 °C
Ensures complete desolvation of the ions before they enter the mass analyzer.
Desolvation Gas Flow
600 L/hr (Nitrogen)
Assists in the desolvation process.
Collision Gas
Argon
An inert gas used to induce fragmentation in the collision cell.
Collision Energy
Ramped (10-40 eV)
A range of collision energies allows for the observation of both the precursor ion and a variety of fragment ions.
Mass Range
m/z 50-500
Covers the expected mass of the parent ion and its fragments.
Results and Discussion
Expected Mass Spectrum
In positive ion mode ESI, 3-(4-Methoxyphenyl)isonicotinic acid is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at an m/z of 230.1.
Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural information. The fragmentation of carboxylic acids often involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), which is observed as the loss of the entire carboxyl group (COOH).[4][5][6]
The primary fragmentation events anticipated for 3-(4-Methoxyphenyl)isonicotinic acid are:
Loss of H₂O (water): A neutral loss of 18 Da from the [M+H]⁺ ion, resulting in a fragment at m/z 212.1.
Loss of COOH (carboxyl group): A neutral loss of 45 Da from the [M+H]⁺ ion, leading to a fragment at m/z 185.1.
Loss of CH₃ (methyl group): Cleavage of the methoxy group can result in the loss of a methyl radical (15 Da), although less common as a primary fragmentation, it can occur at higher collision energies.
The proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed fragmentation pathway of protonated 3-(4-Methoxyphenyl)isonicotinic acid.
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the mass spectrometric analysis of 3-(4-Methoxyphenyl)isonicotinic acid.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 3-(4-Methoxyphenyl)isonicotinic acid. The use of ESI-MS/MS allows for the sensitive detection and confident structural elucidation of this compound. The methodologies and fragmentation data presented herein serve as a valuable resource for researchers in quality control, drug discovery, and materials science.
References
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025, September 4). ResearchGate. Retrieved from [Link]
Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. (n.d.). ResearchGate. Retrieved from [Link]
Isonicotinic acid, (4-methoxyphenyl)methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (n.d.). ACS Publications. Retrieved from [Link]
Mass fragmentation pattern of the isonicotinohydrazide derivatives L. (n.d.). ResearchGate. Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024, May 8). ACS Publications. Retrieved from [Link]
Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. (n.d.). ResearchGate. Retrieved from [Link]
ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. (n.d.). ResearchGate. Retrieved from [Link]
The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. (2000, November). PubMed. Retrieved from [Link]
Electron Ionization Mass Spectrometric Studies of Some 3-Substituted - Isocoumarins and Related Compounds. (2001). Journal of the Chemical Society of Pakistan, 23(2). Retrieved from [Link]
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved from [Link]
Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]
4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014, April 8). Organic Chemistry. Retrieved from [Link]
Isonicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2025, August 6). ResearchGate. Retrieved from [Link]
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23). YouTube. Retrieved from [Link]
Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory. (n.d.). Home Sunshine Pharma. Retrieved from [Link]
Application Note: Structural Elucidation of 3-(4-Methoxyphenyl)isonicotinic Acid via Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract This application note provides a comprehensive guide to the analysis of 3-(4-Methoxyphenyl)isonicotinic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. 3-(4-Methoxyphenyl)isonicotinic acid is a key h...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the analysis of 3-(4-Methoxyphenyl)isonicotinic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. 3-(4-Methoxyphenyl)isonicotinic acid is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of novel therapeutic agents. Accurate structural confirmation and purity assessment are critical in the drug development pipeline. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for the molecular characterization of this compound. This document details the underlying principles, provides a step-by-step protocol for sample analysis using the Attenuated Total Reflectance (ATR) technique, and offers an in-depth interpretation of the resulting spectrum.
Introduction: The Significance of 3-(4-Methoxyphenyl)isonicotinic Acid and the Role of FT-IR
3-(4-Methoxyphenyl)isonicotinic acid, a derivative of isonicotinic acid, belongs to a class of compounds that are of significant interest in pharmaceutical research. The pyridine ring is a common scaffold in many approved drugs, and its derivatives are explored for a wide range of biological activities. The presence of the methoxyphenyl substituent can influence the molecule's pharmacokinetic and pharmacodynamic properties.
In the synthesis and development of active pharmaceutical ingredients (APIs), unambiguous structural verification is paramount. FT-IR spectroscopy serves as a first-line analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. For 3-(4-Methoxyphenyl)isonicotinic acid, FT-IR is instrumental in confirming the presence of the key carboxylic acid, pyridine, and methoxy moieties, thereby verifying its chemical identity.
Fundamental Principles of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
The primary vibrational modes relevant to the structure of 3-(4-Methoxyphenyl)isonicotinic acid include:
Stretching Vibrations: Changes in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric.
Bending Vibrations: Changes in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.
Each functional group (e.g., O-H, C=O, C-O, C=C, C=N) has characteristic absorption frequencies, making the FT-IR spectrum a powerful tool for structural elucidation.
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR that is ideal for analyzing solid powder samples with minimal preparation.[1][2]
Instrumentation and Materials
FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory (e.g., Nicolet 6700 FTIR instrument).[3]
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropyl alcohol or acetone to remove any residual contaminants. Allow the solvent to fully evaporate.
Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This is a critical step to account for the absorbance of ambient water vapor and carbon dioxide, as well as the instrumental response.
Sample Application: Place a small amount (typically 1-5 mg) of the 3-(4-Methoxyphenyl)isonicotinic acid powder onto the center of the ATR crystal.
Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.
Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum in either transmittance or absorbance units.
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface as described in step 2.
Method Validation
For regulated environments, FT-IR method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4] This involves assessing parameters like specificity, linearity, accuracy, and precision. Instrument performance can be verified using polystyrene film standards as specified by bodies like ASTM or in various pharmacopoeias.[5]
Spectral Interpretation and Discussion
The FT-IR spectrum of 3-(4-Methoxyphenyl)isonicotinic acid is complex, reflecting its multifunctional structure. The interpretation involves assigning the observed absorption bands to the specific vibrational modes of its constituent parts.
Caption: Key functional groups and their expected FT-IR regions.
Carboxylic Acid Group Vibrations
O-H Stretching: A very broad and characteristic absorption band is expected in the region of 3300-2500 cm⁻¹ .[6] This broadness is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids in the solid state.
C=O Stretching: A strong, sharp absorption band should appear between 1760-1690 cm⁻¹ , corresponding to the carbonyl stretch of the carboxylic acid.[6][7] Its exact position can be influenced by conjugation with the pyridine ring.
C-O Stretching and O-H Bending: Coupled vibrations involving the C-O stretch and in-plane O-H bend are typically found in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[6]
Pyridine and Phenyl Ring Vibrations
Aromatic C-H Stretching: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8] These are characteristic of C-H bonds where the carbon is sp² hybridized, distinguishing them from aliphatic C-H stretches.
C=C and C=N Ring Stretching: A series of medium to strong bands in the 1600-1400 cm⁻¹ region are due to the stretching vibrations within the pyridine and phenyl rings.[8][9]
C-H Out-of-Plane (OOP) Bending: Strong absorption bands in the 900-675 cm⁻¹ "fingerprint" region can provide information about the substitution pattern on the aromatic rings.[8]
Methoxyphenyl Group Vibrations
Aliphatic C-H Stretching: The methyl group's C-H stretching vibrations are expected to appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
Asymmetric C-O-C Stretching: Anisole and its derivatives show a strong, characteristic band for the asymmetric aryl-alkyl ether C-O-C stretch, typically around 1250 cm⁻¹ .
Symmetric C-O-C Stretching: A weaker band corresponding to the symmetric C-O-C stretch is usually observed near 1030 cm⁻¹ .
Summary of Expected Absorption Bands
Wavenumber Range (cm⁻¹)
Assignment
Functional Group
Expected Intensity
3300 - 2500
O-H Stretch (hydrogen-bonded)
Carboxylic Acid
Strong, Very Broad
3100 - 3000
Aromatic C-H Stretch
Phenyl & Pyridine Rings
Weak to Medium
2950 - 2850
Aliphatic C-H Stretch
Methoxy Group
Weak to Medium
1760 - 1690
C=O Stretch
Carboxylic Acid
Strong, Sharp
1600 - 1400
C=C and C=N Ring Stretching
Phenyl & Pyridine Rings
Medium to Strong
~1250
Asymmetric C-O-C Stretch
Aryl-Alkyl Ether
Strong
1320 - 1210
C-O Stretch
Carboxylic Acid
Medium
~1030
Symmetric C-O-C Stretch
Aryl-Alkyl Ether
Medium
900 - 675
Aromatic C-H Out-of-Plane Bending
Phenyl & Pyridine Rings
Medium to Strong
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling technique, is an efficient and reliable method for the structural characterization of 3-(4-Methoxyphenyl)isonicotinic acid. By identifying the characteristic vibrational frequencies of the carboxylic acid, pyridine ring, and methoxyphenyl moieties, researchers can rapidly confirm the identity and integrity of the synthesized compound. This application note provides the necessary protocols and spectral interpretation framework to effectively utilize FT-IR in a research and drug development setting, ensuring the quality and consistency of this important chemical intermediate.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53345331, (E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide. Retrieved from [Link]
University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved from [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
Groppo, E., et al. (2008). Exploring the Chemistry of Electron-Accepting Molecules in the Cavities of the Basic Microporous P4VP Polymer by in situ FTIR Spectroscopy. The Journal of Physical Chemistry C, 112(49), 19493-19500.
NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
Al-Abri, Z., et al. (2021). Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy. Molecules, 26(1), 103.
Trivedi, M. K., et al. (2015). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. Journal of Environmental Analytical Chemistry, 2(4).
National Center for Biotechnology Information. (2024). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Molecules, 29(13), 3189.
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
Shimadzu. (n.d.). Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. Retrieved from [Link]
Bartleby.com. (2021, August 17). IR Spectrum Of Anisole. Retrieved from [Link]
Protocol for 3-(4-Methoxyphenyl)isonicotinic acid esterification
Initiating Search Protocol I've initiated comprehensive Google searches focused on the esterification of 3-(4-methoxyphenyl)isonicotinic acid. I am gathering information on established protocols, reaction mechanisms, eff...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Search Protocol
I've initiated comprehensive Google searches focused on the esterification of 3-(4-methoxyphenyl)isonicotinic acid. I am gathering information on established protocols, reaction mechanisms, effective catalysts, and purification techniques.
Analyzing Search Results
I'm now analyzing the search results, aiming to discern the most scientifically robust methods for esterifying 3-(4-methoxyphenyl)isonicotinic acid. I am prioritizing reaction conditions, reagent selection, and safety. I'm preparing to structure the application note, introducing the acid's significance in drug development and detailing esterification principles. I'll outline a step-by-step experimental protocol, including reagent lists.
Expanding Research Scope
I'm expanding my Google searches. I will look into Fischer-Speier esterification and other relevant methods, paying particular attention to procedural rationales. I'm moving toward an application note structure, starting with an introduction to the acid's role in drug development and outlining key esterification principles, aiming to provide a solid scientific foundation for researchers and drug development professionals.
Drafting the Introduction
I'm currently drafting the introductory section. It will offer a concise overview of 3-(4-methoxyphenyl)isonicotinic acid.
Analyzing Esterification Methods
I've moved on to analyzing esterification methods. The plan now includes detailing both Fischer-Speier and Steglich esterifications. I'm focusing on the reaction mechanisms, catalysts, advantages, and disadvantages of each. Specifically, the importance of acid catalysis in Fischer-Speier and the roles of DCC/EDC and DMAP in Steglich esterification are being considered.
Outlining Key Protocols
I'm now outlining key protocols, specifically focusing on Fischer-Speier esterification. I'm building on the analysis, and am including the principles behind the reaction. I'll describe the reversible, acid-catalyzed reaction. I am currently planning a step-by-step procedure. I'm focusing on the reagent ratios, solvent selection, and temperature control. I also plan to describe workup and purification strategies.
Refining Reaction Protocol
I'm now refining the core protocol, focusing on the Fischer-Speier esterification. I've broken down the procedure into clear, sequential steps, detailing reaction setup, catalyst addition (including cautious handling), and reflux conditions. I'm incorporating specifics on monitoring the reaction via TLC and appropriate workup and neutralization procedures. I aim for clarity and reproducibility.
Developing the Overview
Now I'm developing the overview for the application note. I will introduce 3-(4-methoxyphenyl)isonicotinic acid and its esters, noting their importance in medicinal chemistry. The goal is to provide a detailed protocol for esterification, which will be specified in the upcoming sections.
Developing the Methodology
I'm now developing the overall methodology for the application note. I've broken the work into sections covering the introduction, esterification method selection, and core protocol. I'm focusing on providing details of the Fisher-Speier reaction. I intend to present a simple DOT diagram and a step-by-step experimental workflow in the notes. I'm prioritizing the inclusion of a troubleshooting guide and necessary safety precautions.
Developing the Full Outline
I'm now developing the full outline. I'm expanding on previous sections and I'm adding detailed sections like reaction mechanisms and a step-by-step procedure. I will also be including a troubleshooting guide and safety precautions for clarity. I'm focusing on the introduction, the Fisher-Speier reaction, and I'll include data presentation.
Method
Application Notes and Protocols for 3-(4-Methoxyphenyl)isonicotinic Acid in Medicinal Chemistry
Introduction: The Emerging Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in bioactive compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emerging Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in bioactive compounds and approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component in drug design. When functionalized with an aryl group, the resulting biaryl structure offers a versatile platform for developing targeted therapeutics. 3-(4-Methoxyphenyl)isonicotinic acid, the subject of this guide, merges the favorable characteristics of the isonicotinic acid core with a methoxyphenyl substituent, a common feature in molecules targeting a range of biological processes.
Preliminary research on analogous compounds suggests that this molecule holds significant potential for applications in various therapeutic areas, including oncology and inflammatory diseases. The methoxy group can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability, while also potentially engaging in specific interactions with biological targets. This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the investigation of 3-(4-Methoxyphenyl)isonicotinic acid and its derivatives, aimed at researchers and professionals in the field of drug discovery and development.
Chemical Synthesis: A Practical Approach
The synthesis of 3-(4-Methoxyphenyl)isonicotinic acid is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction.[1][2] This powerful and versatile method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.[1] In this case, a halogenated isonicotinic acid derivative is coupled with 4-methoxyphenylboronic acid.
Workflow for the Synthesis of 3-(4-Methoxyphenyl)isonicotinic Acid
Caption: A generalized workflow for the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid.
Detailed Synthetic Protocol
This protocol provides an exemplary method for the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid, leveraging the principles of the Suzuki-Miyaura cross-coupling reaction.
Materials:
Methyl 3-bromoisonicotinate (or other suitable halo-isonicotinic acid ester)
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
Suzuki-Miyaura Coupling:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromoisonicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Work-up and Extraction (Coupling Step):
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(4-methoxyphenyl)isonicotinate.
Ester Hydrolysis:
Dissolve the crude ester in a mixture of THF and water.
Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
Acidification and Product Isolation:
Remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 3-4 with hydrochloric acid.
The product, 3-(4-methoxyphenyl)isonicotinic acid, should precipitate out of the solution.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification:
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Medicinal Chemistry
While specific biological data for 3-(4-methoxyphenyl)isonicotinic acid is emerging, the broader class of isonicotinic acid derivatives and compounds bearing the methoxyphenyl moiety have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have been synthesized and evaluated for their anticancer properties.[3] Some of these compounds have shown cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.[3] This suggests that the 4-methoxyphenyl group can be a key pharmacophore in the design of novel anticancer agents. The isonicotinic acid scaffold itself is present in various compounds with demonstrated antitumor activity.
Anti-inflammatory Properties
Isonicotinic acid derivatives have been investigated for their anti-inflammatory potential.[4] The mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[5] The 3-(4-methoxyphenyl)isonicotinic acid structure presents a promising starting point for the development of novel anti-inflammatory agents.
Experimental Protocols for Biological Evaluation
To assess the medicinal chemistry applications of 3-(4-methoxyphenyl)isonicotinic acid, a series of in vitro assays can be employed.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to evaluate the cytotoxic (cell-killing) effects of 3-(4-methoxyphenyl)isonicotinic acid on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, U-87 for glioblastoma)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
3-(4-Methoxyphenyl)isonicotinic acid (dissolved in DMSO to create a stock solution)
MTT solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding:
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the 3-(4-methoxyphenyl)isonicotinic acid stock solution in complete medium.
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
Incubate the plate for 48-72 hours.
MTT Addition and Incubation:
Add 10 µL of MTT solution to each well.
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Formazan Solubilization and Measurement:
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for In Vitro Cytotoxicity Assay
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of 3-(4-methoxyphenyl)isonicotinic acid to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
RAW 264.7 murine macrophage cell line
Complete cell culture medium
Lipopolysaccharide (LPS) from E. coli
3-(4-Methoxyphenyl)isonicotinic acid (dissolved in DMSO)
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (for standard curve)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C and 5% CO₂.
Compound Treatment and Stimulation:
Pre-treat the cells with various concentrations of 3-(4-methoxyphenyl)isonicotinic acid for 1-2 hours.
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
Include a positive control (LPS only) and a vehicle control.
Incubate the plate for an additional 24 hours.
Nitrite Measurement (Griess Assay):
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
Prepare a standard curve of sodium nitrite in complete medium.
Add 50 µL of Griess Reagent Solution A to each well containing the supernatant and standards.
Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent Solution B to each well.
Incubate for another 10 minutes at room temperature, protected from light.
Measure the absorbance at 540 nm.
Data Analysis:
Determine the nitrite concentration in each sample from the standard curve.
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
Determine the IC₅₀ value for NO inhibition.
Conclusion and Future Directions
3-(4-Methoxyphenyl)isonicotinic acid represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis via Suzuki-Miyaura coupling allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The preliminary indications of anticancer and anti-inflammatory potential in related compounds warrant a thorough investigation of this specific molecule. The provided protocols offer a solid foundation for researchers to explore the biological activities of 3-(4-methoxyphenyl)isonicotinic acid and its derivatives.
Future research should focus on identifying the specific molecular targets and elucidating the mechanisms of action. For instance, investigating the inhibitory effects on specific kinases in cancer signaling pathways or on enzymes like COX-1 and COX-2 in the context of inflammation would provide valuable insights. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of promising candidates derived from this versatile chemical scaffold.
References
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. (2024, January 5). NCBI. Retrieved January 25, 2026, from [Link]
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. (n.d.). NCBI. Retrieved January 25, 2026, from [Link]
Molecular Basic of Pharmacotherapy of Cytokine Imbalance as a Component of Intervertebral Disc Degeneration Treatment - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC. (n.d.). NCBI. Retrieved January 25, 2026, from [Link]
Application Notes and Protocols for 3-(4-Methoxyphenyl)isonicotinic Acid as a Ligand for Metal Complexes
Introduction: The Strategic Design of 3-(4-Methoxyphenyl)isonicotinic Acid as a Versatile Ligand In the expansive field of coordination chemistry, the rational design of organic ligands is paramount to the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Design of 3-(4-Methoxyphenyl)isonicotinic Acid as a Versatile Ligand
In the expansive field of coordination chemistry, the rational design of organic ligands is paramount to the development of novel metal complexes with tailored properties. 3-(4-Methoxyphenyl)isonicotinic acid emerges as a ligand of significant interest, strategically combining the coordination capabilities of a pyridinecarboxylic acid with the electronic and steric influences of a methoxyphenyl substituent. The isonicotinic acid scaffold provides a well-defined N,O-chelation site, while the 4-methoxyphenyl group at the 3-position introduces a degree of steric bulk and modulates the electronic properties of the pyridine ring through its electron-donating methoxy group. These features make it an attractive candidate for the synthesis of metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.[1][2][3]
This comprehensive guide provides detailed protocols for the synthesis and characterization of 3-(4-methoxyphenyl)isonicotinic acid and its subsequent use in the formation of metal complexes. It is intended for researchers and professionals in chemistry and drug development, offering both practical methodologies and the underlying scientific principles.
Part 1: Synthesis and Characterization of 3-(4-Methoxyphenyl)isonicotinic Acid
The synthesis of 3-(4-methoxyphenyl)isonicotinic acid can be approached through several synthetic routes, often involving cross-coupling reactions. The following protocol outlines a plausible and adaptable synthetic strategy based on established methodologies for similar biaryl compounds.
Protocol 1: Synthesis of 3-(4-Methoxyphenyl)isonicotinic Acid via Suzuki Coupling
This protocol is adapted from established Suzuki coupling procedures for the synthesis of aryl-substituted pyridines.
Materials:
3-Bromoisonicotinic acid
4-Methoxyphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water (degassed)
Toluene
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Ethyl acetate
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Instrumentation:
Schlenk line or glovebox for inert atmosphere reactions
Magnetic stirrer with heating plate
Rotary evaporator
NMR spectrometer (¹H and ¹³C)
FT-IR spectrometer
Mass spectrometer
Procedure:
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromoisonicotinic acid (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water. Add potassium carbonate (3 equivalents) to the mixture.
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of approximately 3-4.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Expected Spectroscopic Data:
Technique
Expected Observations
¹H NMR
Aromatic protons from both the pyridine and phenyl rings, a singlet for the methoxy group protons (~3.8 ppm), and a broad singlet for the carboxylic acid proton.
¹³C NMR
Resonances corresponding to the carbon atoms of the pyridine and phenyl rings, the methoxy carbon, and the carboxylic acid carbon.
FT-IR (cm⁻¹)
Characteristic peaks for O-H stretching of the carboxylic acid (~3000-2500 cm⁻¹), C=O stretching (~1700 cm⁻¹), C-O stretching of the methoxy group, and C=N and C=C stretching of the aromatic rings.
Mass Spec.
Molecular ion peak corresponding to the calculated mass of C₁₃H₁₁NO₃ (m/z = 229.23).
Part 2: Synthesis of a Representative Metal Complex
The following is a general protocol for the synthesis of a transition metal complex using 3-(4-methoxyphenyl)isonicotinic acid as a ligand. This can be adapted for various metal salts.
Protocol 2: Synthesis of a Cobalt(II) Complex
Materials:
3-(4-Methoxyphenyl)isonicotinic acid
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
Methanol
Triethylamine (optional, as a base)
Diethyl ether
Procedure:
Ligand Solution: Dissolve 3-(4-methoxyphenyl)isonicotinic acid (2 equivalents) in warm methanol.
Metal Salt Solution: In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 equivalent) in methanol.
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. If deprotonation of the carboxylic acid is desired, a few drops of triethylamine can be added.
Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate should form. If no precipitate forms, the solution can be slowly evaporated or diethyl ether can be added to induce precipitation.
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.
Drying: Dry the complex in a desiccator over silica gel.
Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. Single crystal X-ray diffraction can be used to determine the exact coordination geometry if suitable crystals are obtained.[4]
Expected Characterization Changes Upon Coordination:
Technique
Expected Changes
FT-IR (cm⁻¹)
A shift in the C=O stretching frequency of the carboxylic acid upon coordination. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) corresponding to M-N and M-O vibrations.[5]
UV-Vis
Appearance of d-d transition bands characteristic of the metal ion in its specific coordination environment.
Elemental Analysis
The experimental percentages of C, H, and N should match the calculated values for the proposed complex formula.
Part 3: Potential Applications and Future Directions
Metal complexes of 3-(4-methoxyphenyl)isonicotinic acid hold promise in several key areas of research and development.
Medicinal Chemistry
Derivatives of isonicotinic acid have shown a range of biological activities, including antimicrobial and anticancer properties.[1][4] The incorporation of a metal center can enhance these activities through various mechanisms, such as facilitating redox reactions or improving cellular uptake.[6][7] The methoxyphenyl group may also contribute to the lipophilicity of the complex, potentially enhancing its membrane permeability.
Catalysis
The well-defined coordination sphere provided by the ligand can be exploited in the design of catalysts for organic transformations. The electronic properties of the ligand, influenced by the methoxy group, can tune the reactivity of the metal center.
Materials Science
This ligand is a suitable building block for the construction of metal-organic frameworks (MOFs).[8][9] The rigidity of the isonicotinic acid backbone and the potential for intermolecular interactions involving the methoxyphenyl group could lead to the formation of porous materials with interesting gas sorption or separation properties.
Visualizations
Caption: General workflow for the synthesis and potential applications of metal complexes.
Caption: Bidentate coordination of the ligand to a metal center.
Conclusion
3-(4-Methoxyphenyl)isonicotinic acid represents a promising and versatile ligand for the development of novel metal complexes. Its synthesis, while requiring standard organic chemistry techniques, is accessible. The resulting metal complexes offer a rich area for exploration, with significant potential in medicinal chemistry, catalysis, and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to embark on the synthesis and application of these exciting compounds.
References
Ashrafuzzaman, M., et al. (2020). A Review on the Biological Activities of Isoniazid Derivatives and Their Metal Complexes. Asian Journal of Research in Biochemistry, 6(3), 17-31.
Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162-170.
Li, Y., et al. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 45(9-10), 934-940.
MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]
ACS Publications. (2024). Integrating {CuxIy} Modules into a Series of Alkaline Earth Metal Based Metal–Organic Frameworks for NO2 Chemiresistive Sensing. Inorganic Chemistry.
Zaichenko, S. B., et al. (2022). Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide. Russian Journal of General Chemistry, 92(6), 1135-1145.
PMC. (2021). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Molecules, 26(16), 4965.
ResearchGate. (2018). Synthesis, crystal structure and optical property of two zinc metal organic frameworks constructed from isonicotinic acid.
ResearchGate. (2009). A Novel 2-D 5d-4f-3d Trimetal-Isonicotinic Acid Complex: Synthesis and Characterisation. Journal of Chemical Research, 2009(11), 705-709.
Google Patents. (1956). Process for preparing isonicotinic acid. US2748137A.
WJPMR. (2021). Mechanochemical Synthesis and Characterization of Potentially Bioactive Isonicotinic Acid and its Co (II), Cu(II) & Zn(II) Complexes. World Journal of Pharmaceutical Research, 10(5), 1325-1336.
SciSpace. (2016). Metal Complexes of Pharmaceutical Substances. IntechOpen.
Wikipedia. (n.d.). Isonicotinic acid. Wikipedia. Available at: [Link]
WJPMR. (2019). Application of Transition Metal Complex in Medicine. World Journal of Pharmaceutical and Medical Research, 5(6), 54-70.
PubMed. (2004). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Journal of Zhejiang University. Science. B, 5(10), 1232-1236.
Indian Academy of Sciences. (1980). Metal complexes of isonicotinic acid hydrazide. Proceedings of the Indian Academy of Sciences - Section A, 89(4), 339-343.
eScholarship.org. (2015).
protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io.
CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
ACS Publications. (2024). Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution in Alkaline Medium. Inorganic Chemistry.
Semantic Scholar. (n.d.).
SIELC Technologies. (n.d.). Isonicotinic Acid. SIELC Technologies. Available at: [Link]
PubMed Central. (2018). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Chemical Science, 9(12), 3145-3150.
IASJ. (2011). Synthesis and Characterization of some transition metal Complexes of Schiff base derived from isonicotinic hydrazide and O-Vanillin. Iraqi Journal of Science, 52(2), 94-100.
Antimicrobial screening of 3-(4-Methoxyphenyl)isonicotinic acid derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the antimicrobial potential of novel 3-(4-Methoxyphenyl)isonicotinic acid derivatives. Introduc...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the antimicrobial potential of novel 3-(4-Methoxyphenyl)isonicotinic acid derivatives.
Introduction
The rise of antimicrobial resistance (AMR) is a preeminent global health crisis, demanding an urgent and continuous pipeline of new therapeutic agents. Isonicotinic acid derivatives have long been a cornerstone in antimicrobial research, with isoniazid being a primary drug for treating tuberculosis for decades. This class of compounds has garnered significant interest due to its proven efficacy and the potential for chemical modification to overcome existing resistance mechanisms. The exploration of novel analogues, such as 3-(4-Methoxyphenyl)isonicotinic acid and its derivatives, represents a promising frontier in the discovery of new antimicrobial leads.
This application note provides a comprehensive, field-proven guide to the systematic antimicrobial screening of these novel derivatives. It is designed not merely as a list of procedures, but as a self-validating framework grounded in established standards. The protocols herein are structured to guide the researcher from initial qualitative screening to quantitative determination of potency, ensuring that the generated data is robust, reproducible, and directly comparable to international benchmarks. By explaining the causality behind each step, this guide empowers researchers to execute these assays with a deep understanding of the underlying principles, thereby ensuring the integrity of their findings.
Guiding Principles of Antimicrobial Screening
The evaluation of a new chemical entity's antimicrobial properties follows a logical cascade. The goal is to efficiently identify promising candidates while characterizing their spectrum of activity and potency. This process typically begins with a broad primary screen to detect any activity, followed by more precise quantitative assays.
Primary Screening (Qualitative): The initial step is often a qualitative or semi-quantitative assay, like the Kirby-Bauer disk diffusion test , to quickly determine if a compound possesses inhibitory activity against a panel of microorganisms. Its primary advantage is the ability to screen multiple compounds against various microbes simultaneously and cost-effectively.
Potency Determination (Quantitative): Compounds that show promising activity in the primary screen are advanced to quantitative assays. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.
Mechanism of Kill (Bactericidal vs. Bacteriostatic): Following MIC determination, it is crucial to understand whether the compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic). The Minimum Bactericidal Concentration (MBC) assay is performed to establish the lowest concentration required to kill 99.9% of the initial bacterial inoculum.
This tiered approach ensures that resources are focused on the most promising derivatives. Throughout this process, adherence to standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI) is paramount for generating data that is both reliable and universally accepted.
Caption: Overall workflow for antimicrobial screening of novel compounds.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. It is critical to use aseptic techniques throughout all procedures to prevent contamination.
Protocol 1: Kirby-Bauer Disk Diffusion Assay
This method serves as an excellent primary screen. The principle is based on the diffusion of the antimicrobial agent from an impregnated disk into an agar medium inoculated with the test microorganism. The presence of a clear zone of inhibition around the disk indicates antimicrobial activity.
1.1. Inoculum Preparation (Standardization is Key)
Causality: The density of the bacterial inoculum is a critical variable that must be standardized. An inoculum that is too light will overestimate the efficacy of the compound, while one that is too dense will underestimate it. The 0.5 McFarland standard provides a reproducible bacterial density.
Procedure:
Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism from a non-selective agar plate (e.g., Tryptic Soy Agar) cultured for 18-24 hours.
Transfer the colonies into a tube containing 4-5 mL of sterile saline or Mueller-Hinton Broth (MHB).
Vortex the tube thoroughly to create a smooth, homogenous suspension.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline/broth. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
1.2. Plate Inoculation and Disk Application
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
Inoculate a Mueller-Hinton Agar (MHA) plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
Using sterile forceps, apply paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.
Gently press each disk to ensure complete contact with the agar.
Self-Validation/Controls:
Positive Control: A disk of a known antibiotic (e.g., Ciprofloxacin 5 µg).
Negative Control: A disk impregnated with the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself has no antimicrobial activity.
Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
1.3. Interpretation
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). The absence of a zone around the negative control disk is essential for a valid test.
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the minimum concentration of a test compound that inhibits microbial growth. It is performed in a 96-well microtiter plate format.
Caption: Visual representation of an MIC result in a 96-well plate.
2.1. Preparation
Prepare a stock solution of the 3-(4-Methoxyphenyl)isonicotinic acid derivative in a suitable solvent (e.g., DMSO).
Prepare the bacterial inoculum as described in section 1.1 and then dilute it in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12 in a designated row.
2.2. Serial Dilution
Add 100 µL of the test compound solution (at 2x the highest desired final concentration) to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.
Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a gradient of decreasing compound concentrations.
Self-Validation/Controls:
Well 11 (Positive/Growth Control): Contains 50 µL of MHB and 50 µL of the bacterial inoculum. No test compound is added. This well must show turbidity for the assay to be valid.
Well 12 (Negative/Sterility Control): Contains 100 µL of MHB only. No bacteria or compound. This well must remain clear.
2.3. Inoculation and Incubation
Add 50 µL of the standardized bacterial inoculum (prepared in step 2.1.2) to wells 1 through 11. The final volume in each well will be 100 µL.
Cover the plate and incubate at 35-37°C for 18-24 hours.
2.4. Interpretation
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series). Results can be read visually or with a microplate reader.
This assay is a direct extension of the MIC test and is crucial for determining if a compound is bactericidal.
3.1. Procedure
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
Spot-plate or spread-plate each aliquot onto a fresh, drug-free MHA plate.
Label each spot/sector on the agar plate to correspond with the concentration from the MIC plate.
Incubate the MHA plates at 35-37°C for 18-24 hours.
3.2. Interpretation
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. Practically, this is identified as the lowest concentration plate that shows no bacterial growth (or only 1-2 colonies, representing the <0.1% survival).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison across different derivatives and microbial strains.
Table 1: Example Antimicrobial Activity Data for 3-(4-Methoxyphenyl)isonicotinic Acid Derivatives
Compound ID
Test Organism (ATCC Strain)
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Interpretation
Derivative A
Staphylococcus aureus (29213)
4
8
2
Bactericidal
Derivative A
Escherichia coli (25922)
32
>128
>4
Bacteriostatic
Derivative B
Staphylococcus aureus (29213)
8
16
2
Bactericidal
Derivative B
Escherichia coli (25922)
64
>128
>2
Bacteriostatic
Ciprofloxacin
Staphylococcus aureus (29213)
0.25
0.5
2
Bactericidal
Ciprofloxacin
Escherichia coli (25922)
0.06
0.125
2
Bactericidal
Interpreting the MBC/MIC Ratio:
The relationship between the MBC and MIC values provides critical insight into the compound's mode of action.
Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).
Bacteriostatic: An agent is considered bacteriostatic if the MBC is more than four times the MIC (MBC/MIC > 4).
In the example table, Derivative A shows potent bactericidal activity against S. aureus but is only bacteriostatic against E. coli at higher concentrations. This kind of nuanced data is vital for guiding further drug development efforts.
References
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
ResearchGate. (n.d.). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). [Link]
Gaber, M., & El-Ghamry, H. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451–1470. [Link]
Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). *Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid
Application
Evaluating the Impact of 3-(4-Methoxyphenyl)isonicotinic Acid on Cellular Viability: A Guide to Assay Selection and Protocol Execution
Introduction: The Therapeutic Potential of Isonicotinic Acid Derivatives Isonicotinic acid and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Notably, isoniazid, an isonicotinic acid hydrazide, remains a cornerstone in the treatment of tuberculosis.[1] The therapeutic landscape of this scaffold extends further, with various derivatives exhibiting a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of substituted phenyl rings, such as a methoxyphenyl group, to the isonicotinic acid backbone can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and influencing its cytotoxic profile.[4] Preliminary studies on related methoxyphenyl-containing compounds and other isonicotinic acid derivatives suggest potential cytotoxic effects on cancer cell lines, making the investigation of novel analogues like 3-(4-Methoxyphenyl)isonicotinic acid a promising avenue for drug discovery.[5][6][7][8]
This comprehensive guide provides detailed protocols for assessing the effects of 3-(4-Methoxyphenyl)isonicotinic acid on cell viability. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and data interpretation strategies. We will delve into robust methods for quantifying cell viability and distinguishing between different modes of cell death, namely apoptosis and necrosis.
Section 1: Foundational Concepts in Cell Viability Assessment
Cell viability is a measure of the proportion of live, healthy cells in a population and serves as a critical endpoint in toxicology and pharmacology.[9] A decrease in cell viability upon exposure to a test compound can indicate either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.[10] To elucidate the mechanism of action of a compound like 3-(4-Methoxyphenyl)isonicotinic acid, it is essential to employ a multi-assay approach.
Metabolic Assays: Gauging the Cellular Engine
Metabolically active cells maintain a reducing environment, a characteristic exploited by colorimetric and fluorometric assays. These assays provide a quantitative measure of the overall metabolic activity of a cell population, which generally correlates with the number of viable cells.
MTT Assay: This widely used colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in living cells.[9] The resulting formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[11]
Resazurin (alamarBlue) Assay: This fluorometric assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by intracellular reductases to the highly fluorescent pink compound, resorufin. The fluorescent signal is proportional to the number of metabolically active cells. This assay is generally considered more sensitive and less prone to certain types of interference than the MTT assay.[12]
Distinguishing Apoptosis from Necrosis: Understanding the Mode of Cell Death
When a compound induces a loss of cell viability, it is crucial to determine the mechanism of cell death. The two primary forms of cell death are apoptosis and necrosis.
Apoptosis: This is a form of programmed cell death characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[13] It is an energy-dependent process that is essential for normal tissue development and homeostasis. Crucially, apoptosis does not typically elicit an inflammatory response.
Necrosis: In contrast, necrosis is a form of uncontrolled cell death that occurs in response to acute cellular injury, such as trauma or infection. It is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response.
The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry-based method for differentiating between these two cell death pathways.[14]
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[15]
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact plasma membranes. However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus.[16]
By using these two stains simultaneously, we can distinguish between four cell populations:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in in vitro settings).
Section 2: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific cell line and experimental conditions.
General Considerations for Compound Preparation and Cell Culture
Compound Stock Solution: Prepare a high-concentration stock solution of 3-(4-Methoxyphenyl)isonicotinic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Cell Seeding Density: The optimal cell seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment and that the assay readout is within the linear range.
Controls: Appropriate controls are essential for data interpretation. These should include:
Untreated Control: Cells cultured in medium alone.
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration of the test compound.
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
Protocol 1: MTT Assay for Cell Viability
Materials:
96-well flat-bottom tissue culture plates
3-(4-Methoxyphenyl)isonicotinic acid
Complete cell culture medium
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium and incubate overnight.
Prepare serial dilutions of 3-(4-Methoxyphenyl)isonicotinic acid in complete medium.
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Following incubation, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
Incubate for an additional 4-18 hours at 37°C in a humidified atmosphere, or until the formazan is completely dissolved.
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Resazurin Assay for Cell Viability
Materials:
96-well black, clear-bottom tissue culture plates
3-(4-Methoxyphenyl)isonicotinic acid
Complete cell culture medium
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
Seed cells in appropriate tissue culture plates and allow them to adhere overnight.
Treat the cells with various concentrations of 3-(4-Methoxyphenyl)isonicotinic acid for the desired time. Include vehicle and untreated controls. A positive control for apoptosis (e.g., staurosporine) should also be included.
Harvest the cells, including both adherent and floating cells (from the supernatant), by trypsinization.
Wash the cells with cold PBS and centrifuge.
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples by flow cytometry within one hour of staining.
Section 3: Data Analysis and Interpretation
Calculating Percentage Cell Viability and IC50 Values
For the MTT and resazurin assays, the raw absorbance or fluorescence data should be processed as follows:
Subtract the average absorbance/fluorescence of the blank wells (medium only) from all other wells.
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
The IC50 (half-maximal inhibitory concentration) is a key metric representing the concentration of a compound that inhibits a biological process by 50%.[17] To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[18][19]
Interpreting Flow Cytometry Data from the Annexin V/PI Assay
Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
Lower Left (Q4): Annexin V- / PI- (Live cells)
Lower Right (Q3): Annexin V+ / PI- (Early apoptotic cells)
Upper Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
Upper Left (Q1): Annexin V- / PI+ (Necrotic cells)
By quantifying the percentage of cells in each quadrant, you can determine the primary mode of cell death induced by 3-(4-Methoxyphenyl)isonicotinic acid at different concentrations and time points.
Section 4: Visualizing Workflows and Pathways
To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and the key signaling pathways involved in apoptosis.
Figure 1: General workflow for assessing the effects of 3-(4-Methoxyphenyl)isonicotinic acid on cell viability.
Figure 2: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.[10][13][20][21]
Section 5: Troubleshooting Common Issues
Effective troubleshooting is key to obtaining reliable and reproducible data. The following tables outline common problems and potential solutions for the described assays.
Table 1: Troubleshooting the MTT Assay
Problem
Potential Cause
Solution
High background absorbance in blank wells
Contamination of medium or reagents with reducing agents.
Use fresh, sterile reagents and medium. Test for compound interference by incubating the compound with MTT in cell-free wells.[22]
Low absorbance readings
Insufficient cell number or low metabolic activity.
Optimize cell seeding density. Increase incubation time with MTT. Ensure cells are healthy and in the logarithmic growth phase.
Incomplete solubilization of formazan crystals
Inadequate mixing or insufficient solubilization solution.
Ensure thorough mixing after adding the solubilization solution. Increase incubation time with the solubilizer.
High variability between replicate wells
Uneven cell seeding or pipetting errors.
Ensure a homogenous cell suspension before seeding. Practice consistent pipetting techniques. Avoid "edge effects" by not using the outermost wells of the plate.[8]
Table 2: Troubleshooting the Resazurin Assay
Problem
Potential Cause
Solution
High background fluorescence
Contamination of medium or reagents. Phenol red in the medium can contribute to background.
Use fresh, sterile reagents. Consider using phenol red-free medium for the assay.
Non-linear fluorescence response
Over-reduction of resazurin due to high cell density or prolonged incubation.
Optimize cell seeding density and incubation time to ensure the assay is within the linear range.[9]
Signal quenching or enhancement
The test compound may be fluorescent or may interfere with the fluorescent signal.
Run a control with the compound in cell-free wells to check for intrinsic fluorescence or quenching effects.
Low fluorescence signal
Insufficient cell number or low metabolic activity.
Increase cell seeding density or incubation time. Ensure optimal cell health.
Table 3: Troubleshooting the Annexin V/PI Assay
Problem
Potential Cause
Solution
High percentage of Annexin V+/PI+ cells in the untreated control
Poor cell health or harsh cell handling during harvesting.
Use healthy, log-phase cells. Handle cells gently during trypsinization and washing to avoid mechanical membrane damage.[22]
Weak or no Annexin V staining in the positive control
Ineffective apoptosis-inducing agent. Reagent degradation. Presence of EDTA in buffers.
Use a known potent inducer of apoptosis. Ensure reagents are stored correctly and are not expired. Use calcium-containing binding buffer as Annexin V binding is calcium-dependent.[14]
High background staining
Inadequate washing of cells. Non-specific binding of Annexin V.
Ensure thorough but gentle washing of cells. Use the recommended concentration of Annexin V.
False positives with PI staining
PI can stain RNA in the cytoplasm of cells with compromised membranes.
For cell types with a high cytoplasmic-to-nuclear ratio, consider using a modified protocol that includes an RNase A treatment step.[16]
Conclusion
The evaluation of 3-(4-Methoxyphenyl)isonicotinic acid's effect on cell viability requires a systematic and multi-faceted approach. By employing robust metabolic assays like MTT and resazurin, researchers can obtain a quantitative measure of the compound's impact on cell proliferation and metabolic activity. Furthermore, the use of the Annexin V/PI apoptosis assay provides critical insights into the underlying mechanism of cell death. Adherence to detailed protocols, careful data analysis, and proactive troubleshooting will ensure the generation of high-quality, reproducible data, which is paramount for advancing our understanding of the therapeutic potential of novel isonicotinic acid derivatives.
References
Al-Oqail, M. M., El-Shaer, M. A., & Al-Jenoobi, F. I. (2015). Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis. Asian Pacific Journal of Cancer Prevention, 16(15), 6279-6284.
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
Asif, M. (2014). Cytotoxic and acute toxicity studies of isoniazid derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1189.
Elabscience. (2016, September 27). Analysis and Solution of Common Problems in Annexin V Detection. Retrieved from [Link]
CLYTE. (2023, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
WJBPHS. (2024, May 27). Structural analysis of isonicotinic hydrazide Basic units. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
ResearchGate. (2025, August 9). (PDF) Design, synthesis and cytotoxic activity evaluation of mesoionic 4-methoxyphenyl sydnone analogs against 60 human tumors cell lines. Retrieved from [Link]
MDPI. (2025, January 14). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]
PMC. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]
ResearchGate. (2021, March 21). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? Retrieved from [Link]
PMC. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved from [Link]
MDPI. (n.d.). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]
MDPI. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
ResearchGate. (2025, August 5). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
ResearchGate. (n.d.). Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials | Request PDF. Retrieved from [Link]
PubMed. (n.d.). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Retrieved from [Link]
ResearchGate. (2014, March 25). How to calculate IC50 values for Cytotoxicity assay? Retrieved from [Link]
Slideshare. (n.d.). Intrinsic and Extrinsic Pathway of Apoptosis | PPTX. Retrieved from [Link]
PMC. (2011, April 24). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from [Link]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(4-Methoxyphenyl)isonicotinic Acid
Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of 3-(4-Methoxyphenyl)isonicotinic acid via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. Isonicotinic acid deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of 3-(4-Methoxyphenyl)isonicotinic acid via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. Isonicotinic acid derivatives are significant scaffolds in medicinal chemistry and drug development.[1][2][3] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically reducing reaction times, often improving yields, and aligning with the principles of green chemistry.[4][5][6][7] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and process development, providing a detailed, step-by-step methodology, mechanistic insights, and expected outcomes.
Introduction: The Significance of 3-(4-Methoxyphenyl)isonicotinic Acid and the Rationale for Microwave Synthesis
Isonicotinic acid and its derivatives are foundational components in a wide array of pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.[2][8] The introduction of an aryl substituent, such as the 4-methoxyphenyl group, at the 3-position of the pyridine ring can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule. The target compound, 3-(4-Methoxyphenyl)isonicotinic acid, therefore represents a valuable building block for the synthesis of novel therapeutic candidates.
The synthesis of such biaryl compounds is effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[9] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron reagent.[9] However, conventional heating methods for Suzuki couplings can be time-consuming, often requiring several hours or even days to reach completion.
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[4][5][6][7] By utilizing microwave irradiation, a reaction mixture can be heated rapidly and uniformly, leading to a significant acceleration of reaction rates.[4][5][6][7] This is particularly advantageous for reactions like the Suzuki coupling, where microwave heating can reduce reaction times from hours to mere minutes.[4][5][6][7] Furthermore, MAOS often leads to cleaner reactions with higher yields and can enable the use of more environmentally benign solvents, such as water.[4][5]
This application note details a robust and reproducible protocol for the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid using a microwave-assisted Suzuki-Miyaura coupling of 3-chloroisonicotinic acid and 4-methoxyphenylboronic acid.
Reaction Scheme and Mechanism
The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as depicted below:
Reaction:
Figure 1. Suzuki-Miyaura cross-coupling of 3-chloroisonicotinic acid with 4-methoxyphenylboronic acid.
Mechanism: The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 3-chloroisonicotinic acid to form a Pd(II) complex.
Transmetalation: The 4-methoxyphenyl group is transferred from the boronic acid (activated by a base) to the palladium center.
Reductive Elimination: The desired product, 3-(4-Methoxyphenyl)isonicotinic acid, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Experimental Protocol
This protocol is optimized for a laboratory-scale synthesis using a dedicated microwave reactor.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS No.
3-Chloroisonicotinic acid
≥98%
Commercially Available
88912-27-0
4-Methoxyphenylboronic acid
≥98%
Commercially Available
5720-07-0
Tetrakis(triphenylphosphine)palladium(0)
99%
Commercially Available
14221-01-3
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Commercially Available
584-08-7
1,4-Dioxane
Anhydrous, ≥99.8%
Commercially Available
123-91-1
Deionized Water
In-house
Ethyl Acetate
ACS Grade
Commercially Available
141-78-6
Hydrochloric Acid (HCl)
1 M solution
Commercially Available
7647-01-0
Anhydrous Magnesium Sulfate (MgSO₄)
Commercially Available
7487-88-9
Equipment
Microwave reactor with sealed vessel capability
Magnetic stirrer and stir bars
Analytical balance
Standard laboratory glassware
Rotary evaporator
pH meter or pH paper
Step-by-Step Protocol
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-chloroisonicotinic acid (1.0 mmol, 157.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
Catalyst and Solvent Addition: To the vessel, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg). Add a 3:1 mixture of 1,4-dioxane and deionized water (4 mL).
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20 minutes with stirring.
Work-up and Extraction: After the reaction is complete and the vessel has cooled to room temperature, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
Acidification and Precipitation: To the remaining aqueous solution, add 1 M HCl dropwise with stirring until the pH is approximately 4-5. A precipitate of the product should form.
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(4-Methoxyphenyl)isonicotinic acid.
Drying: Dry the purified product under vacuum.
Workflow Diagram
Synthesis Workflow Diagram
Results and Characterization
The expected outcome of this protocol is the successful synthesis of 3-(4-Methoxyphenyl)isonicotinic acid with a high yield (typically >80%). The identity and purity of the final product should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the product.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Melting Point: To assess the purity of the final product.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Microwave reactors operate under high pressure and temperature. Ensure you are properly trained on the instrument's operation and follow all safety guidelines.
Palladium compounds are toxic and should be handled with care.
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate caution.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 3-(4-Methoxyphenyl)isonicotinic acid. The use of microwave irradiation significantly accelerates the Suzuki-Miyaura cross-coupling reaction, offering a time- and energy-efficient method for the preparation of this valuable building block. This protocol is expected to be a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis.
References
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
The Suzuki Coupling of Aryl Chlorides under Microwave Heating. ResearchGate. Available at: [Link]
Isonicotinic acid, (4-methoxyphenyl)methyl ester. NIST WebBook. Available at: [Link]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Available at: [Link]
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
Isonicotinic acid. Wikipedia. Available at: [Link]
An Efficient Procedure for the Synthesis of 3‐Aryl‐4‐methoxy‐2(5H)‐furanones by Using the Microwave‐Promoted Suzuki—Miyaura Coupling Reactions. Sci-Hub. Available at: [Link]
Microwave-Promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media. ResearchGate. Available at: [Link]
4-Methoxyphenylboronic acid - High purity. Georganics. Available at: [Link]
Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda. Available at: [Link]
Isonicotinic acid [1-(4-hydroxy-3-methoxy-5-p-tolylazo-phenyl)-meth-(Z)-ylidene]-hydrazide. MOLBASE. Available at: [Link]
Chloronicotinic Acid. DrugBank. Available at: [Link]
4-Methoxyphenylboronic acid, CAS No. 5720-07-0. iChemical. Available at: [Link]
2-Chloroisonicotinic acid | C6H4ClNO2. PubChem. Available at: [Link]
Technical Support Center: 3-(4-Methoxyphenyl)isonicotinic Acid Synthesis
Welcome to the technical support guide for the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The predominant synthetic route involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] However, its application to heteroaromatic systems like pyridine derivatives can present unique challenges. This guide provides an optimized protocol, in-depth troubleshooting, and answers to frequently asked questions to ensure your success.
Part 1: Optimized Experimental Protocol
The following protocol details a robust method for the Suzuki-Miyaura coupling of an ethyl 3-bromoisonicotinate precursor with 4-methoxyphenylboronic acid, followed by ester hydrolysis. Using the ester form of the pyridine derivative often enhances solubility in common organic solvents and prevents potential complications between the carboxylic acid and the basic reaction conditions.
Experimental Workflow Diagram
Caption: High-level workflow for the two-step synthesis of the target compound.
Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling
Reagent Setup: In an appropriately sized round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ethyl 3-bromoisonicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq)[2], and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
Expert Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess may increase homocoupling side products.
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 3:1 v/v ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).
Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst and promote undesirable side reactions.
Catalyst Addition: To the degassed mixture, add the palladium catalyst source, such as Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a phosphine ligand, such as SPhos (2-6 mol%).
Causality Note: Electron-rich, bulky phosphine ligands like SPhos are highly effective for coupling with heteroaryl chlorides and bromides as they facilitate the rate-limiting oxidative addition step and subsequent reductive elimination.[3]
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ethyl 3-bromoisonicotinate is consumed (typically 2-12 hours).
Step 2: Hydrolysis and Isolation
Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with water and filter through a pad of Celite to remove the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar impurities. The desired intermediate, ethyl 3-(4-methoxyphenyl)isonicotinate, will be in the organic phase.
Hydrolysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude ester in a suitable solvent like methanol or THF, add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-5.0 eq), and stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC/LC-MS).[4]
Acidification and Precipitation: Cool the mixture in an ice bath and carefully acidify with an acid (e.g., 1M HCl) to a pH of approximately 3.5-4.0. The target compound, 3-(4-Methoxyphenyl)isonicotinic acid, is amphoteric and will precipitate at its isoelectric point.[5]
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by a cold non-polar organic solvent (e.g., diethyl ether or hexanes) to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis.
Technical Support Center: Purification of 3-(4-Methoxyphenyl)isonicotinic Acid by Recrystallization
Welcome to the technical support center for the purification of 3-(4-methoxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-(4-methoxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Here, we will delve into the principles behind the purification process, offer a detailed experimental protocol, and address common challenges you may encounter.
Understanding the Compound: Physicochemical Properties
Before diving into the purification protocol, a thorough understanding of the physicochemical properties of 3-(4-methoxyphenyl)isonicotinic acid is paramount. While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structural components: a pyridine ring, a carboxylic acid group, and a methoxyphenyl group. The molecular formula is C₁₃H₁₁NO₃, and the molecular weight is 229.23 g/mol .
Key Structural Features and Their Influence:
Isonicotinic Acid Backbone: The pyridine ring and the carboxylic acid group confer polarity and the ability to form hydrogen bonds. This suggests solubility in polar solvents, particularly those that can act as hydrogen bond donors or acceptors. Isonicotinic acid itself is soluble in hot water and ethanol but only slightly soluble in cold water and ether[1].
Methoxyphenyl Group: The 4-methoxyphenyl substituent adds a significant non-polar character to the molecule, which will influence its solubility in organic solvents.
Potential Impurities: A Look at the Synthesis
To effectively purify a compound, it is crucial to understand the potential impurities that may be present from its synthesis. A common synthetic route to 3-aryl-isonicotinic acids is the Suzuki-Miyaura cross-coupling reaction.
Inorganic Salts: From the base used in the reaction.
Recrystallization Protocol: A Step-by-Step Guide
The ideal recrystallization solvent will dissolve the 3-(4-methoxyphenyl)isonicotinic acid when hot but not when cold, while impurities remain either soluble or insoluble at all temperatures. Based on the structure, a polar protic solvent like ethanol or a mixture of ethanol and water is a good starting point.
Solvent Selection Summary
Solvent System
Rationale
Ethanol
The polar nature of ethanol should effectively dissolve the polar isonicotinic acid moiety at elevated temperatures. The non-polar methoxyphenyl group will also contribute to solubility.
Ethanol/Water
This mixed solvent system allows for fine-tuning of the polarity. The compound is likely to be highly soluble in hot ethanol. The addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.
Isopropanol
Similar to ethanol, but its lower polarity might offer different selectivity for impurity removal.
Experimental Workflow
Step-by-Step Procedure:
Dissolution: Place the crude 3-(4-methoxyphenyl)isonicotinic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add the hot solvent dropwise until the solid just dissolves. Adding an excess of solvent will reduce the final yield.
Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. In this case, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
Hot Filtration (if necessary): If there are insoluble impurities (including the activated charcoal), perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product on the filter paper.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analysis: Determine the melting point of the purified crystals. A sharp melting range close to the literature value (once a reliable value is obtained) indicates high purity.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the recrystallization of 3-(4-methoxyphenyl)isonicotinic acid and how to address them:
Q1: The compound does not dissolve in the hot solvent.
A1: You may not be using enough solvent. Add more hot solvent in small portions until the solid dissolves. If a large amount of solvent is required, it may not be the ideal solvent. Consider a more polar solvent or a solvent mixture. It is also possible that you have insoluble impurities, in which case a hot filtration is necessary.
Q2: The compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.
Solution 2: Try a solvent with a lower boiling point.
Solution 3: Use a larger volume of solvent.
Q3: No crystals form upon cooling.
A3: The solution may not be sufficiently saturated, or the cooling process may be too rapid.
Solution 1: Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
Solution 2: Add a seed crystal of the pure compound to the solution.
Solution 3: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration and then allow it to cool again.
Solution 4: If using a mixed solvent system, you can add a small amount of the anti-solvent (the one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then reheat until it is clear and cool slowly.
Q4: The recovery of the purified compound is very low.
A4: This could be due to several factors:
Using too much solvent: The more solvent you use, the more compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration: Ensure the filtration apparatus is hot to prevent the product from crystallizing on the filter paper.
Washing with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.
The compound has significant solubility in the cold solvent: In this case, cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) may improve the yield. However, this may also cause impurities to precipitate.
Q5: The purified compound is still colored.
A5: This indicates that colored impurities have not been effectively removed.
Solution 1: Repeat the recrystallization, ensuring to use activated charcoal during the dissolution step. Be aware that using too much charcoal can adsorb your product and reduce the yield.
Solution 2: Consider a different recrystallization solvent that may have better selectivity for leaving the colored impurity in the solution.
References
Home Sunshine Pharma. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory. [Link]
Wikipedia. (2023, November 29). Isonicotinic acid. [Link]
Wang, J., et al. (2010). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K.
Wang, S., Li, Y., & Wang, B. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 45(11-12), 934-941.
Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link]
Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 138-143.
Nagy, Z. K., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2038-2051.
3-(4-Methoxyphenyl)isonicotinic acid solubility in organic solvents
Technical Support Center: 3-(4-Methoxyphenyl)isonicotinic Acid Welcome to the technical support guide for 3-(4-Methoxyphenyl)isonicotinic acid. This document provides in-depth troubleshooting advice and frequently asked...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(4-Methoxyphenyl)isonicotinic Acid
Welcome to the technical support guide for 3-(4-Methoxyphenyl)isonicotinic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in the laboratory.
Section 1: Understanding the Solubility Profile
FAQ 1: What is the expected solubility of 3-(4-Methoxyphenyl)isonicotinic acid in common organic solvents?
Answer:
Direct, quantitative solubility data for 3-(4-Methoxyphenyl)isonicotinic acid is not extensively published. However, we can predict its behavior by analyzing its molecular structure, which contains three key functional regions:
Isonicotinic Acid Core: The pyridine ring and the carboxylic acid group make this portion of the molecule polar. The nitrogen atom and the carboxylic acid group can act as hydrogen bond acceptors, while the carboxylic acid's hydroxyl group is a hydrogen bond donor. This suggests solubility in polar solvents.[1]
Methoxyphenyl Group: The phenyl ring is nonpolar and lipophilic, while the methoxy group (-OCH₃) adds moderate polarity. This part of the molecule will favor solubility in less polar organic solvents.
Carboxylic Acid Group: This is an acidic functional group. Its protonated (neutral) form is less polar than its deprotonated (anionic/salt) form. Therefore, its solubility in protic solvents can be significantly influenced by pH.
Based on these features, the molecule is amphiphilic, having both polar and nonpolar characteristics. Its solubility is a balance between these competing factors. In pure organic solvents, the neutral form predominates.[2]
Data Table: Predicted Solubility of 3-(4-Methoxyphenyl)isonicotinic Acid
Solvent
Solvent Type
Predicted Solubility
Rationale & Expert Insights
DMSO
Polar Aprotic
High
DMSO is an excellent solvent for a wide range of organic compounds, including those with multiple functional groups.[1][3] It can effectively solvate both the polar and nonpolar regions of the molecule.
DMF
Polar Aprotic
High
Similar to DMSO, DMF is a versatile polar aprotic solvent capable of dissolving many organic acids.[4][5]
Methanol
Polar Protic
Moderate to High
Methanol can form hydrogen bonds with the carboxylic acid and pyridine nitrogen.[1] Its short alkyl chain is compatible with the nonpolar part of the molecule. Solubility of the parent isonicotinic acid has been determined in methanol.[6][7]
Ethanol
Polar Protic
Moderate
Similar to methanol, but the slightly longer alkyl chain may improve interaction with the methoxyphenyl group, though overall polarity is lower.[1]
Acetonitrile
Polar Aprotic
Low to Moderate
While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. It may be a suitable solvent, but likely less effective than other polar aprotics.[8]
Tetrahydrofuran (THF)
Moderately Polar
Low to Moderate
THF can interact with the polar groups but is less polar overall. It may be effective, especially with gentle heating.
Dichloromethane (DCM)
Nonpolar
Low
The molecule's polar functional groups will likely limit its solubility in nonpolar solvents like DCM.
Hexanes / Heptane
Nonpolar
Insoluble
The high polarity of the isonicotinic acid moiety makes solubility in aliphatic hydrocarbons highly unlikely.[1]
Section 2: Troubleshooting Common Dissolution Issues
This section addresses specific problems you may encounter during your experiments. The following workflow provides a general approach to troubleshooting.
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology:
Preparation: Add an excess amount of 3-(4-Methoxyphenyl)isonicotinic acid to a sealed vial (e.g., add 20 mg to 2 mL of the chosen solvent). The key is to have undissolved solid remaining at the end.
Equilibration: Seal the vial tightly and place it on a shaker or stirrer at a constant, controlled temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours. This step is critical to ensure the solution is truly saturated.
Phase Separation: After equilibration, let the vial stand undisturbed for several hours to allow the excess solid to settle. Alternatively, centrifuge the vial at high speed to pellet the undissolved solid.
Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Be extremely careful not to disturb the solid at the bottom. For best results, pass the supernatant through a 0.22 µm syringe filter compatible with your solvent to remove any microscopic particles.
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Remove the solvent completely under vacuum (e.g., using a rotary evaporator, vacuum oven, or nitrogen stream).
Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.
Calculation:
Mass of solute = (Mass of vial + dried solute) - (Mass of empty vial)
Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot (mL)
This protocol provides a reliable, self-validating system for determining the solubility of the compound in any solvent of interest.
ResearchGate. Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. [Link]
Home Sunshine Pharma. Isonicotinic Acid CAS 55-22-1. [Link]
Thompson Rivers University. Solubility of Organic Compounds. [Link]
Chemistry Steps. Solubility of Organic Compounds. [Link]
Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]
ScienceDirect. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]
ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)isonicotinic Acid
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions. The methodologies discussed primarily revolve around palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, which are standard routes to this class of biaryl compounds.[1][2][3]
This resource provides in-depth, experience-driven advice to help you optimize your reaction conditions, maximize yields, and simplify purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid. Each entry details the potential causes of the issue and provides actionable steps for resolution.
Question 1: My yield of 3-(4-Methoxyphenyl)isonicotinic acid is consistently low, and I observe multiple byproducts. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid via cross-coupling reactions are often multifactorial, stemming from suboptimal reaction conditions or the inherent reactivity of the starting materials.[4][5] The primary synthetic routes involve the coupling of a substituted isonicotinic acid derivative (e.g., a halide) with a 4-methoxyphenyl organometallic reagent (e.g., a boronic acid or an organozinc compound).[1][3]
Potential Causes and Mechanistic Insights:
Homocoupling of the Organoboron Reagent: The most common side reaction is often the homocoupling of 4-methoxyphenylboronic acid to form 4,4'-dimethoxybiphenyl.[5] This can be promoted by the presence of oxygen, which can facilitate the oxidative homocoupling pathway, or by certain palladium catalyst systems.
Protodeborylation/Dezincification: The boronic acid or organozinc reagent can be protonated and replaced by a hydrogen atom from the solvent or trace water, leading to the formation of anisole.[6] This is particularly prevalent with heteroaryl boronic acids but can also affect the 4-methoxyphenylboronic acid under non-optimal pH or prolonged reaction times.[6]
Dehalogenation of the Isonicotinic Acid Derivative: The starting halide (e.g., 3-bromo- or 3-chloroisonicotinic acid) can undergo reductive dehalogenation to form isonicotinic acid.[6][7] This side reaction can be promoted by certain ligands, bases, or impurities in the reaction mixture that can act as hydride sources.[6][7]
Catalyst Inactivation: The palladium catalyst can precipitate as palladium black, especially at high temperatures or if the ligand concentration is insufficient to stabilize the active Pd(0) species.[6] This leads to a cessation of the catalytic cycle and incomplete conversion.
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and inefficient catalysis.
Troubleshooting Workflow:
Detailed Experimental Protocols:
Protocol 1: Rigorous Degassing:
Combine all solid reagents (halide, boronic acid, base, catalyst, ligand) in the reaction flask.
Seal the flask with a septum and purge with argon for 15-20 minutes.
Add the degassed solvent(s) via cannula or syringe.
If necessary, perform three freeze-pump-thaw cycles for complete oxygen removal.
Protocol 2: Ligand and Catalyst Screening:
Set up parallel reactions in small vials.
Use a consistent set of starting materials, base, and solvent.
In each vial, vary the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, SPhos, XPhos).
Run the reactions at a set temperature and monitor by TLC or LC-MS at regular intervals.
Question 2: I am observing a significant amount of 4,4'-dimethoxybiphenyl as a byproduct. How can I suppress this homocoupling?
Answer:
The formation of 4,4'-dimethoxybiphenyl arises from the homocoupling of 4-methoxyphenylboronic acid. This is a common side reaction in Suzuki couplings and can be influenced by several factors.[5]
Mechanistic Considerations:
Homocoupling can occur through several pathways, including an oxidative coupling mechanism promoted by oxygen and a palladium-mediated pathway. In the latter, two molecules of the organoboronic acid can transmetalate to the palladium center, followed by reductive elimination to form the homocoupled product.
Preventative Measures:
Strategy
Rationale
Recommended Parameters
Rigorous Oxygen Exclusion
Minimizes oxidative homocoupling pathway.
Use Schlenk techniques or a glovebox; thoroughly degas all solvents and reagents.
Ligand Choice
Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[2][8]
Screen ligands such as SPhos, XPhos, or RuPhos.
Stoichiometry Control
Using a slight excess of the halide can help consume the organoboron reagent before it has a chance to homocouple.
Start with 1.05-1.1 equivalents of the isonicotinic acid halide relative to the boronic acid.
Lower Reaction Temperature
Homocoupling can be more prevalent at higher temperatures.
If the reaction is sluggish at lower temperatures, first optimize the catalyst system.
Base Selection
A weaker base may be sufficient for the desired reaction while minimizing side reactions.
Consider using K₃PO₄ or CsF instead of stronger bases like K₂CO₃ or Cs₂CO₃.
Question 3: My starting 3-halo-isonicotinic acid is being converted to isonicotinic acid. What causes this dehalogenation and how do I prevent it?
Answer:
Reductive dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[6] It results in the loss of the halide from your starting material, replacing it with a hydrogen atom, which terminates the desired reaction pathway for that molecule.
Mechanistic Causes:
Base-Promoted Dehalogenation: In some cases, particularly with strong bases, dehalogenation can occur even without a catalyst.[7]
Hydride Transfer to Palladium: After the oxidative addition of the aryl halide to Pd(0), the resulting Ar-Pd(II)-X species can react with a hydride source.[6] This forms an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst.[6] Potential hydride sources include solvents (like isopropanol), amines, or even water under certain conditions.
Mitigation Strategies:
Choice of Base: Screen different inorganic bases. Weaker bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective in minimizing dehalogenation compared to stronger carbonate bases.[7]
Solvent System: Avoid using solvents that can readily act as hydride donors, such as alcohols. Aprotic solvents like dioxane, toluene, or DMF are generally preferred. Ensure solvents are anhydrous if water is suspected to be contributing to the issue.
Ligand Effects: The choice of ligand can influence the relative rates of the desired transmetalation versus undesired side reactions. Electron-rich and bulky ligands can sometimes stabilize the Ar-Pd(II)-X intermediate and favor the productive pathway.[8]
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for 3-(4-Methoxyphenyl)isonicotinic acid?
A1: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for this transformation.[2] It involves the reaction of a 3-halo-isonicotinic acid (or its ester) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.[9][10] The Negishi coupling, using a 4-methoxyphenylzinc halide, is also a powerful alternative, particularly when mild reaction conditions are required.[3]
Q2: Which palladium catalyst and ligand combination is recommended?
A2: There is no single "best" combination, as the optimal choice depends on the specific halide (Cl, Br, I) on the isonicotinic acid moiety. For aryl chlorides, which are less reactive, more electron-rich and bulky ligands like those developed by Buchwald (e.g., SPhos, XPhos) are often necessary to facilitate the oxidative addition step.[8][11] For more reactive aryl bromides and iodides, simpler systems like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ can be effective.[8][10]
Q3: Can I use 3-chloroisonicotinic acid instead of the bromo or iodo derivatives?
A3: Yes, but aryl chlorides are significantly less reactive than bromides or iodides in oxidative addition to palladium.[8] To achieve good yields with a chloro-substituted starting material, you will likely need to employ more advanced catalyst systems, such as those using bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[11][12]
Q4: My 4-methoxyphenylboronic acid is degrading. How can I improve its stability?
A4: Boronic acids can be susceptible to protodeborylation, especially in the presence of water and at non-neutral pH.[6] To improve stability, you can:
Use the boronic acid as soon as it is purchased or prepared.
Store it in a desiccator under an inert atmosphere.
Consider converting it to a more stable boronate ester, such as a pinacol ester.[6] These are often more resistant to protodeborylation and can be used directly in the Suzuki coupling.[6][13]
Q5: How do I remove the palladium catalyst and tin impurities (if using Stille coupling) from my final product?
A5: Purification can be challenging due to residual catalyst and byproducts.
Palladium Removal: After the reaction, a common workup involves dilution with an organic solvent and washing with aqueous solutions. To specifically remove palladium, you can wash with an aqueous solution of sodium thiocyanate or L-cysteine, which can chelate the residual metal. Alternatively, filtering the crude product solution through a pad of celite or silica gel can be effective.
Tin Removal (for Stille coupling): Organotin byproducts can be difficult to remove. A common method is to wash the organic layer with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be filtered off.
References
PubMed. (n.d.). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. Retrieved from [Link]
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
Google Patents. (1956). Process for preparing isonicotinic acid.
ResearchGate. (n.d.). Kinetics of the coupling of 4-methoxyphenylboronic acid with.... Retrieved from [Link]
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
ACS Publications. (n.d.). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. Retrieved from [Link]
Nocardia globerula NHB-2 Bhalla TC, Mehta. (2009). Production of isonicotinic acid using agar entrapped whole cells. Retrieved from [Link]
Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
ResearchGate. (n.d.). Negishi cross-coupling with functionalised organozinc compounds prepared by lithium–zinc transmetallation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
CDN. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]
NIH. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]
RSC Publishing. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]
ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
Technical Support Center: Overcoming Poor Yield in Suzuki Coupling for 3-Aryl Isonicotinic Acids
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the synthesis of 3-aryl isonicotinic acids. This specific transformation, while powerful, is fraught with potential pitfalls due to the unique electronic and coordinating properties of the substrates. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section addresses specific, common problems encountered during the synthesis of 3-aryl isonicotinic acids. Each answer provides a causal explanation and a clear path toward resolving the issue.
Q1: My reaction yield is consistently low or fails completely. Where should I start my investigation?
Low yield in this specific Suzuki coupling is a multifaceted problem. The primary culprits are often related to catalyst deactivation by the substrate itself, suboptimal reaction conditions, or instability of the coupling partners. A systematic approach is crucial.
Initial Diagnostic Checklist:
Protect the Carboxylic Acid: The single most effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The carboxylate formed in situ under basic conditions is a known inhibitor of palladium catalysts.[1]
Verify Reagent Quality: Ensure the boronic acid is not degraded (protodeboronated) and that the solvent is anhydrous and thoroughly degassed. Oxygen can irreversibly oxidize the active Pd(0) catalyst.
Re-evaluate the Catalyst System: The combination of a palladium precatalyst and a suitable ligand is critical. Simple catalysts like Pd(PPh₃)₄ may not be effective for this challenging electron-deficient substrate.[2]
Below is a decision tree to guide your troubleshooting process.
Caption: The Suzuki-Miyaura Cycle with the point of catalyst deactivation.
Q2: Should I use a boronic acid, a boronic ester, or a potassium trifluoroborate salt?
The choice depends on the stability of your specific aryl nucleophile and the reaction conditions.
Boronic Acids: Most common and commercially available. [3]However, they can be unstable, leading to protodeboronation or trimerization into boroxines.
Boronic Esters (e.g., Pinacol Esters): Generally more stable, less prone to decomposition, and often provide more reproducible results. [4]They are excellent alternatives for sensitive or precious boronic acids.
Potassium Aryltrifluoroborates (R-BF₃K): Highly stable, crystalline solids that are easy to handle and store. They are activated under the reaction conditions to participate in the coupling. They can be particularly effective in aqueous media.
[5]
Recommendation: If you are observing decomposition of your boronic acid, switching to the corresponding pinacol ester or trifluoroborate salt is a highly recommended troubleshooting step.
Q3: What is the best general-purpose protocol to start with for this reaction?
The following protocol, using a protected isonicotinate and a modern catalyst system, serves as an excellent starting point.
Protocol: General Procedure for Suzuki Coupling of Methyl 3-Bromoisonicotinate
Reaction Setup:
To an oven-dried reaction vessel (e.g., a Schlenk tube) under an argon atmosphere, add methyl 3-bromoisonicotinate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
In a separate vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio, 0.1 M concentration relative to the halide) to the reaction vessel, followed by the catalyst/ligand mixture.
Degassing: Ensure all reagents and the final reaction mixture are kept under an inert atmosphere. The solvent should be thoroughly degassed before use.
Reaction Execution:
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
Work-up and Purification:
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - National Institutes of Health (NIH). [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - ACS Publications. [Link]
Masking Boronic Acids for Suzuki Coupling - YouTube / Chemical & Engineering News. [Link]
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. [Link]
Suzuki cross-coupling reaction - YouTube / Chem Help ASAP. [Link]
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. [Link]
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Wiley Online Library. [Link]
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [Link]
Synthesis of heterobiaryls via Suzuki‐Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems - ResearchGate. [Link]
Technical Support Center: Optimization of Reaction Conditions for Derivatization
Welcome to the Technical Support Center for the optimization of derivatization reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the optimization of derivatization reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical derivatization for chromatographic analysis. Here, you will find field-proven insights and troubleshooting strategies presented in a practical question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to achieve robust, reproducible, and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization in chromatography?
A1: Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for chromatographic analysis.[1][2] The main objectives are to:
Increase Volatility: For Gas Chromatography (GC), derivatization can make non-volatile or semi-volatile compounds amenable to analysis by reducing their polarity and intermolecular forces.[3]
Enhance Thermal Stability: It can prevent the thermal decomposition of labile compounds in the hot GC injection port and column.[3]
Improve Chromatographic Behavior: Derivatization can reduce peak tailing caused by interactions between polar analytes and active sites in the chromatographic system.[1][4]
Increase Detector Sensitivity: By introducing a chromophore, fluorophore, or an electron-capturing group, derivatization can significantly enhance the detector response for analytes that lack these properties, a common practice in High-Performance Liquid Chromatography (HPLC).[4][5]
Q2: My derivatization reaction is incomplete. What are the likely causes and how can I fix it?
A2: Incomplete derivatization is a common issue that can lead to inaccurate quantification and poor reproducibility. Several factors can contribute to this problem:
Suboptimal Reaction Time and Temperature: Many derivatization reactions require specific incubation times and temperatures to proceed to completion. For instance, while an alcohol might be fully derivatized in minutes at room temperature, a sterically hindered amide could require hours at an elevated temperature.
Insufficient Reagent Concentration: The derivatizing reagent should be present in excess to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogen groups on the analyte.
Presence of Water or Other Interfering Substances: Moisture can be a significant issue, as it can react with and consume the derivatizing reagent or hydrolyze the formed derivatives, particularly in silylation reactions.[3][6] It is crucial to use dry solvents and samples.[3]
Incorrect pH: The pH of the reaction mixture can significantly influence the derivatization efficiency, especially for analytes with acidic or basic functional groups.[7] For example, the derivatization of biogenic amines often requires an alkaline pH for optimal recovery.[7]
Poor Sample Solubility: If the analyte does not dissolve in the reaction mixture, the derivatization will likely be incomplete.[8]
To address incomplete derivatization, a systematic optimization of the reaction conditions is necessary. This involves evaluating the effects of reaction time, temperature, reagent concentration, and pH.
Q3: I am observing extraneous peaks in my chromatogram after derivatization. What could be the source of these peaks?
A3: The appearance of unexpected peaks can complicate data analysis. Potential sources include:
Byproducts of the Derivatization Reaction: The reaction itself can sometimes produce side products.
Degradation of the Analyte or Derivative: The derivatized product may be unstable under the reaction or chromatographic conditions.[9] Pre-column derivatization requires the formation of stable products.[1][5]
Impurities in the Reagents or Solvents: Using high-purity reagents and solvents is essential to avoid introducing contaminants.[9][2]
Matrix Effects: Other compounds in the sample matrix can react with the derivatizing reagent, leading to additional peaks.[9]
To troubleshoot, run a blank derivatization (reagents and solvent without the analyte) to identify peaks originating from the reagents themselves. Also, analyze an underivatized sample to distinguish native sample components from derivatization-related peaks.
Troubleshooting Guides
Guide 1: Low Derivatization Yield or Poor Reproducibility
This guide provides a systematic approach to troubleshooting low and inconsistent derivatization yields.
Step-by-Step Troubleshooting:
Verify Reagent Integrity:
Problem: Derivatizing reagents can degrade over time, especially if not stored correctly.[10] Silylation reagents, for instance, are highly sensitive to moisture.
Solution: Use fresh, high-purity reagents. Store them in a desiccator and avoid refrigeration, which can introduce moisture upon opening.[10] If a new batch of reagent is being used, it may have different reactivity.[11]
Ensure Anhydrous Conditions:
Problem: The presence of water can significantly reduce the yield of derivatization.[3][6]
Solution: Dry the sample extract thoroughly before adding the derivatization reagent. Use anhydrous solvents for sample preparation and reagent dissolution.[3] Consider adding a drying agent like sodium sulfate to the reaction mixture if water contamination is suspected.[6]
Optimize Reaction Parameters:
Problem: The reaction conditions may not be optimal for your specific analyte and matrix.
Solution: Systematically vary one parameter at a time (e.g., temperature, reaction time, reagent concentration) while keeping others constant to find the optimal conditions. Monitor the progress of the reaction by analyzing aliquots at different time points.[6]
Address Solubility Issues:
Problem: If the analyte does not dissolve in the derivatization reagent or solvent, the reaction will be inefficient.[8]
Solution: Try adding a small amount of a suitable solvent, such as pyridine or ethyl acetate, to dissolve the sample residue before adding the derivatizing reagent.[8]
Consider a Catalyst:
Problem: For sterically hindered or slowly reacting compounds, the reaction may require a catalyst to proceed efficiently.
Solution: For silylation reactions with reagents like BSTFA, catalysts such as trimethylchlorosilane (TMCS) can be added to enhance reactivity.
Guide 2: Peak Tailing or Broadening
Peak tailing or broadening of the derivatized analyte can indicate several issues.
Step-by-Step Troubleshooting:
Check for Incomplete Derivatization:
Problem: Residual underivatized analyte, which is often more polar, can exhibit poor peak shape.[1][4]
Solution: Follow the steps in "Guide 1" to ensure the derivatization reaction goes to completion.
Evaluate for Active Sites:
Problem: Even after derivatization, the derivative might interact with active sites in the GC inlet liner, column, or HPLC flow path.[3]
Solution: For GC, consider using a deactivated inlet liner and column. Conditioning the column by injecting a concentrated sample can sometimes passivate active sites.[12] For HPLC, ensure the mobile phase pH is appropriate to suppress any residual ionic interactions.[12]
Assess for Column Overloading:
Problem: Injecting too much sample can lead to broad, fronting, or tailing peaks.[12]
Solution: Dilute the sample or reduce the injection volume.[12]
Experimental Protocols
Protocol 1: Optimization of Derivatization Temperature and Time
This protocol outlines a systematic approach to determine the optimal temperature and duration for a derivatization reaction.
Objective: To find the temperature and time that yield the highest and most reproducible derivatization efficiency.
Methodology:
Prepare a stock solution of your analyte at a known concentration.
Set up a series of reaction vials, each containing an aliquot of the analyte stock solution.
Add the derivatizing reagent and any necessary solvent or catalyst to each vial.
Incubate the vials at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
At various time points (e.g., 15 min, 30 min, 60 min, 90 min, 120 min), quench the reaction in one vial from each temperature set (if necessary) and prepare it for analysis.
Analyze each sample by GC or HPLC.
Plot the peak area of the derivatized analyte against reaction time for each temperature. The optimal condition is the temperature and time combination that first reaches a stable, maximum peak area.
Temperature
Time (min)
Peak Area (Arbitrary Units)
40°C
15
50,000
40°C
30
80,000
40°C
60
95,000
40°C
90
96,000
60°C
15
90,000
60°C
30
120,000
60°C
60
121,000
60°C
90
120,500
80°C
15
115,000
80°C
30
110,000 (degradation)
Table 1: Example data for optimizing derivatization temperature and time.
Protocol 2: Optimization of Reagent Concentration
Objective: To determine the minimum amount of derivatizing reagent required for complete derivatization.
Methodology:
Using the optimal temperature and time determined in Protocol 1, set up a series of reactions.
Keep the analyte concentration constant in each reaction.
Vary the molar ratio of the derivatizing reagent to the analyte (e.g., 1:1, 2:1, 5:1, 10:1, 20:1).
After incubation, analyze each sample.
Plot the peak area of the derivatized analyte against the reagent-to-analyte molar ratio. The optimal concentration is the point at which the peak area plateaus. Using a slight excess beyond this point is recommended to ensure robustness.
Common Derivatization Reagents and Their Typical Reaction Conditions
Yunes, S. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. [Link]
Technical Support Center: Navigating the NMR Spectrum of 3-(4-Methoxyphenyl)isonicotinic acid
Welcome to the technical support center for the analysis of 3-(4-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 3-(4-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need assistance with Nuclear Magnetic Resonance (NMR) peak assignment and troubleshooting. As a Senior Application Scientist, I've seen many researchers grapple with complex spectra. This guide is structured to anticipate your questions and provide clear, actionable solutions grounded in established spectroscopic principles.
Introduction: The Challenge of a Multifunctional Molecule
3-(4-Methoxyphenyl)isonicotinic acid is a molecule that, while seemingly straightforward, presents several nuances in its NMR spectrum. The electronic interplay between the electron-donating methoxy group, the electron-withdrawing carboxylic acid, and the inherent electronic properties of the pyridine ring can lead to peak shifts and coupling patterns that may be confusing at first glance. This guide will walk you through a systematic approach to peak assignment and address common issues you might encounter.
Here, we address common questions and problems encountered during the NMR analysis of 3-(4-Methoxyphenyl)isonicotinic acid in a question-and-answer format.
Q1: I'm seeing a broad singlet in my 1H NMR spectrum that disappears when I add D2O. What is it?
A1: This is a classic textbook case of an exchangeable proton. The broad singlet you are observing is the carboxylic acid proton (-COOH). These protons are acidic and can exchange with deuterium from D₂O, leading to the disappearance of their signal in the 1H NMR spectrum.[1][2] The chemical shift of this proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It typically appears in the downfield region of the spectrum, often between 10-13 ppm.
Q2: The aromatic region of my 1H NMR spectrum is complex. How can I assign the protons of the pyridine and phenyl rings?
A2: Differentiating the aromatic protons requires a careful analysis of their chemical shifts, multiplicities (splitting patterns), and coupling constants. Here's a logical workflow to tackle this:
Logical Workflow for Aromatic Proton Assignment
Caption: A stepwise approach to assigning aromatic protons.
Identify the Spin Systems:
Pyridine Ring: The 3,4-disubstituted pyridine ring will have three protons, exhibiting an AMX or ABX spin system, depending on the chemical shift differences. You should expect to see a singlet (or a narrow triplet due to long-range coupling), a doublet, and a doublet of doublets.
Phenyl Ring: The 1,4-disubstituted (para) phenyl ring will show a characteristic AA'BB' system, which often appears as two doublets, each integrating to 2H.
Analyze Chemical Shifts:
Pyridine Protons: The protons on the pyridine ring are generally deshielded due to the electronegativity of the nitrogen atom. Protons ortho to the nitrogen (at the 2 and 6 positions) will be the most downfield.
Phenyl Protons: The protons on the 4-methoxyphenyl ring will be influenced by the electron-donating methoxy group. The protons ortho to the methoxy group will be more shielded (upfield) compared to the protons meta to it.
Examine Coupling Constants (J-values):
Typical coupling constants for the pyridine ring are crucial for definitive assignment.
For the phenyl ring, you will observe a typical ortho-coupling of around 7-9 Hz.
Q3: What are the expected 1H and 13C NMR chemical shifts for 3-(4-Methoxyphenyl)isonicotinic acid?
Table 1: Predicted 1H and 13C NMR Chemical Shifts for 3-(4-Methoxyphenyl)isonicotinic acid
Assignment
1H Chemical Shift (ppm)
13C Chemical Shift (ppm)
Notes
H-2
~8.9 - 9.1 (s)
~152 - 154
Most deshielded pyridine proton, ortho to N and adjacent to COOH.
H-5
~7.8 - 8.0 (d)
~122 - 124
Pyridine proton, ortho to the substituted position.
H-6
~8.6 - 8.8 (d)
~150 - 152
Pyridine proton, ortho to N.
H-2', H-6'
~7.5 - 7.7 (d)
~128 - 130
Phenyl protons meta to the methoxy group.
H-3', H-5'
~6.9 - 7.1 (d)
~114 - 116
Phenyl protons ortho to the methoxy group.
-OCH3
~3.8 - 3.9 (s)
~55 - 56
Methoxy group protons.
-COOH
~10 - 13 (br s)
~165 - 170
Carboxylic acid proton.
C-3
-
~135 - 137
Quaternary carbon of the pyridine ring.
C-4
-
~140 - 142
Quaternary carbon of the pyridine ring.
C-1'
-
~130 - 132
Quaternary carbon of the phenyl ring.
C-4'
-
~160 - 162
Quaternary carbon of the phenyl ring attached to the methoxy group.
Q4: My NMR spectrum has extra peaks that I can't assign. What could they be?
A4: Unassigned peaks in your spectrum are often due to impurities from the synthesis or residual solvent.
Common Impurities to Consider:
Starting Materials: Depending on the synthetic route, you might have residual starting materials. For instance, if a Suzuki coupling was used, you could have unreacted 3-halopyridine or 4-methoxyphenylboronic acid.[5][6]
Byproducts of Synthesis:
Suzuki Coupling: Homocoupling of the boronic acid can lead to 4,4'-dimethoxybiphenyl. Impurities from the phosphine ligands used in the palladium catalyst can also be present.[7]
Oxidation of Picoline: If the isonicotinic acid moiety was synthesized by oxidation of a picoline derivative, you might have partially oxidized intermediates or byproducts.[8][9][10][11][12]
Solvents: Common NMR solvents like DMSO-d₆ (δ ~2.50 ppm), CDCl₃ (δ ~7.26 ppm), and their residual water peaks (δ ~3.33 ppm for DMSO-d₆, δ ~1.56 ppm for CDCl₃) are frequent sources of extra signals. Residual solvents from purification, such as ethyl acetate or hexanes, are also common.
Troubleshooting Workflow for Unidentified Peaks
Caption: A workflow for utilizing 2D NMR data for complete structural elucidation.
By following this comprehensive guide, you will be well-equipped to tackle the challenges of assigning the NMR spectrum of 3-(4-Methoxyphenyl)isonicotinic acid and troubleshooting any issues that may arise during your analysis.
References
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
Guide to Solving NMR Questions - The OChem Whisperer. (2012, March 27). Retrieved from [Link]
Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. (2008).
Process of producing isonicotinic acid. (1956, January 31). Google Patents.
NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetic Resonance in Chemistry, 56(10), 935-942.
What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved from [Link]
NMR Spectroscopy Practice Problems - Solving NMR Step by Step. (2019, March 11). YouTube. Retrieved from [Link]
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2019). The Journal of Organic Chemistry, 84(15), 9639–9645.
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023).
Recent Progress on the Synthesis of Bipyridine Deriv
P-31 NMR Data for Protonated Triaryl Phosphines. (n.d.). ResearchGate. Retrieved from [Link]
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2020, August 15). Chemistry LibreTexts. Retrieved from [Link]
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
Methods to Produce Nicotinic Acid with Potential Industrial Applic
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 199.
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved from [Link]
Isonicotinic acid. (n.d.). In Wikipedia. Retrieved from [Link]
Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. (2018). Journal of the American Chemical Society, 140(51), 18026–18037.
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved from [Link]
1H NMR spectral data of the compounds 3a-f. [(δ) in ppm]. (n.d.). ResearchGate. Retrieved from [Link]
Technical Support Center: Purification of 3-(4-Methoxyphenyl)isonicotinic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 3-(4-Methoxyphenyl)isonicotinic acid. It offers troubleshooting a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 3-(4-Methoxyphenyl)isonicotinic acid. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process, ensuring the attainment of high-purity material essential for downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.
Issue 1: My final product has a low and broad melting point, indicating the presence of impurities. How can I identify and remove them?
A low and broad melting point is a classic sign of an impure solid compound.[1] The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. The first step is to identify the potential impurities, which largely depend on the synthetic route used to prepare 3-(4-Methoxyphenyl)isonicotinic acid.
A common synthetic route is the Suzuki-Miyaura cross-coupling reaction between a halopyridine (e.g., 3-bromoisonicotinic acid or its ester) and 4-methoxyphenylboronic acid.[2][3]
Potential Impurities:
Unreacted Starting Materials: 3-halo-isonicotinic acid and 4-methoxyphenylboronic acid.
Homocoupling Byproducts: Biphenyl derivatives from the coupling of two 4-methoxyphenylboronic acid molecules (4,4'-dimethoxybiphenyl) or two halopyridine molecules.[4]
Palladium Catalyst Residues: The palladium catalyst used in the Suzuki reaction.
Boric Acid and Boronic Acid Derivatives: These are common byproducts from the boronic acid reagent.[5]
Identification and Purification Strategy:
Analytical Assessment:
NMR Spectroscopy: ¹H NMR is invaluable for identifying organic impurities. Look for characteristic peaks of the starting materials and expected byproducts.
LC-MS/HPLC: These techniques are excellent for detecting a wide range of impurities, even at low levels, and for assessing the overall purity of the sample.[6][7]
Purification Workflow: A multi-step approach is often necessary.
Step 1: Acid-Base Extraction: This is a highly effective method for separating acidic compounds like 3-(4-Methoxyphenyl)isonicotinic acid from neutral or basic impurities.[8][9][10]
Protocol: Acid-Base Extraction
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
Extract the organic solution with a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer.[10][11] Neutral impurities, like the homocoupling byproduct 4,4'-dimethoxybiphenyl, will remain in the organic layer.
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
Acidify the aqueous layer with a strong acid, such as 1 M hydrochloric acid (HCl), to a pH of approximately 3-4.[11] This will protonate the carboxylate salt, causing the pure 3-(4-Methoxyphenyl)isonicotinic acid to precipitate out of the solution.
Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Step 2: Recrystallization: This is a powerful technique for removing small amounts of remaining impurities.[12]
Protocol: Recrystallization
Choose a suitable solvent or solvent system. For 3-(4-Methoxyphenyl)isonicotinic acid, polar protic solvents like ethanol or a mixture of ethanol and water are often effective.[13][14] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Dissolve the acid-base extracted product in a minimal amount of the hot solvent to form a saturated solution.
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Issue 2: My NMR spectrum shows residual palladium catalyst and boronic acid-derived impurities. How can I remove these?
Palladium catalysts and boron-containing byproducts are common contaminants from Suzuki reactions.
Removal Strategy:
Palladium Removal:
Filtration through Celite® or Silica Gel: After the reaction workup, filtering the organic solution through a pad of Celite® or a short plug of silica gel can effectively remove heterogeneous palladium catalysts.
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove soluble palladium species.
Boronic Acid Impurity Removal:
Acid-Base Extraction: As detailed in the previous section, acid-base extraction is highly effective at separating the desired carboxylic acid from boronic acid and its derivatives.[5] Boric acid is water-soluble and will be removed during the aqueous washes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude 3-(4-Methoxyphenyl)isonicotinic acid?
The choice of solvent is critical for effective recrystallization.[13] For a polar molecule like 3-(4-Methoxyphenyl)isonicotinic acid, which contains both a carboxylic acid and a pyridine ring, polar solvents are generally suitable.
Recommended Solvents:
Solvent/Solvent System
Rationale
Ethanol or Methanol
Good solubility at high temperatures and lower solubility at room temperature.
Ethanol/Water
A mixture allows for fine-tuning of the polarity to achieve optimal solubility characteristics.
Isopropanol
Similar properties to ethanol but may offer different solubility for certain impurities.
Acetonitrile
A polar aprotic solvent that can be effective.[14]
To determine the best solvent:
Place a small amount of your crude product in several test tubes.
Add a small amount of a different solvent to each tube.
Heat the tubes to see if the solid dissolves.
Cool the tubes to see if crystals form.
The best solvent will dissolve the compound when hot but not when cold, and the impurities will either be insoluble in the hot solvent or remain dissolved in the cold solvent.
Q2: Can I use column chromatography to purify 3-(4-Methoxyphenyl)isonicotinic acid?
Yes, column chromatography can be used, but it can be challenging for this type of molecule.
Normal-Phase Chromatography (Silica Gel): The polar nature of the carboxylic acid and pyridine ring can lead to strong interactions with the silica gel, resulting in peak tailing and poor separation. To mitigate this, a small amount of acetic acid or formic acid (e.g., 0.5-1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid.[15] A typical mobile phase would be a gradient of ethyl acetate in hexanes with a small amount of acid.
Reverse-Phase Chromatography (C18): This is often a better choice for polar and ionizable compounds.[7][15] A mobile phase of water and acetonitrile or methanol with a pH modifier like formic acid or trifluoroacetic acid (TFA) is commonly used.
Workflow for Purification Method Selection
Caption: Decision workflow for purifying crude 3-(4-Methoxyphenyl)isonicotinic acid.
Q3: How do I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of the final product.[6][16][17]
Melting Point Analysis: A sharp melting point at the expected temperature is a good indicator of high purity.[1]
¹H and ¹³C NMR Spectroscopy: The absence of impurity peaks in the NMR spectra is crucial.
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A single, sharp peak is desired.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By following these troubleshooting guides and protocols, researchers can effectively remove impurities from crude 3-(4-Methoxyphenyl)isonicotinic acid and obtain a high-purity product suitable for their research and development needs.
References
Hultquist, M. E., & Barker, R. S. (1956). Process for preparing isonicotinic acid. U.S.
Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152.
Li, J., et al. (2014). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Porphyrins and Phthalocyanines, 18(08n09), 724-734.
FoolishChemist. (2019). Isolation of a Carboxylic acid. Reddit. Retrieved from .
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from .
Song, L., et al. (2012). Solubility of Isonicotinic Acid in 4-Methylpyridine + Water from (287.65 to 361.15) K.
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction.
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from .
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from chemistry.stackexchange.com/questions/79905/what-are-the-byproducts-in-a-suzuki-reaction.
ResearchGate. (2026). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Retrieved from .
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from .
Staroń, J., & Gami-Yilinkou, R. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed.
Wikipedia. (n.d.). Acid–base extraction. Retrieved from en.wikipedia.org/wiki/Acid%E2%80%93base_extraction.
Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 136-140.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from .
Google Patents. (n.d.). Process for the purification of carboxylic acids. Retrieved from patents.google.
Vernier. (n.d.). Acid-Base Extraction. Retrieved from .
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from .
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Transition_Metals_in_Organic_Synthesis/Catalytic_Cross-Coupling/Suzuki-Miyaura_Coupling.
Google Patents. (n.d.). Isonicotinic acid derivatives and preparation methods and uses thereof. Retrieved from patents.google.
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from .
Yang, S., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2824-2830.
Google Patents. (n.d.). Process for the synthesis of isonicotinic acid hydrazide. Retrieved from patents.google.
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from .
Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from .
Kumar, A., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Bioorganic & Medicinal Chemistry Letters, 21(1), 410-414.
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from .
Wikipedia. (n.d.). Suzuki reaction. Retrieved from en.wikipedia.org/wiki/Suzuki_reaction.
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Retrieved from .
Smolecule. (2023). Buy 3-(2-Methoxyphenyl)isonicotinic acid. Retrieved from .
Google Patents. (n.d.). Purification of nicotinic acid. Retrieved from patents.google.
Gonçalves, C. M., & Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)isonicotinic Acid
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the practical knowledge and theoretical understanding necessary to navigate the complexities of this synthesis, ensuring both efficiency and success in your experimental work.
Introduction to the Synthetic Challenge
3-(4-Methoxyphenyl)isonicotinic acid is a biaryl pyridine derivative, a structural motif of significant interest in medicinal chemistry. The synthesis, while conceptually straightforward, often presents practical challenges. The electron-deficient nature of the pyridine ring and its potential to coordinate with metal catalysts can complicate standard cross-coupling reactions. This guide will explore the most common synthetic routes, focusing on troubleshooting and optimization strategies.
FAQ 1: Which is the most reliable method for synthesizing 3-(4-Methoxyphenyl)isonicotinic acid?
The most robust and widely employed method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and generally good yields. The primary approach involves coupling a protected 3-haloisocotinic acid derivative (e.g., an ester) with 4-methoxyphenylboronic acid, followed by hydrolysis.
Workflow for Suzuki-Miyaura Coupling Route:
Caption: General workflow for the Suzuki-Miyaura synthesis of 3-(4-Methoxyphenyl)isonicotinic acid.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
Question: I am experiencing low yields in my Suzuki coupling of ethyl 3-bromoisonicotinate with 4-methoxyphenylboronic acid. What are the common causes and how can I improve the yield?
Low yields in Suzuki couplings involving pyridine substrates are a frequent issue.[3] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[4] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
Problem: Standard catalysts like Pd(PPh₃)₄ may be inefficient.
Explanation: The electron-deficient nature of the pyridine ring can make oxidative addition challenging. Electron-rich and bulky phosphine ligands are often required to promote the catalytic cycle.[5]
Solutions:
Switch to a more active catalyst system. Buchwald-type ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often more effective for heteroaryl couplings.[1][3]
Consider pre-catalysts. Using air-stable pre-catalysts can ensure the generation of the active Pd(0) species in a controlled manner.
2. Choice of Base and Solvent:
Problem: Inappropriate base or solvent can lead to side reactions or poor solubility.
Explanation: The base is crucial for activating the boronic acid for transmetalation.[1] The solvent system must be able to dissolve both the organic and inorganic reagents.
Solutions:
Base Selection: While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive aryl chlorides.[2] If your starting material has base-labile groups, a milder base like KF can be used.[1]
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve the inorganic base. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.
3. Reaction Temperature and Time:
Problem: The reaction may not be reaching completion.
Solution: Monitor the reaction by TLC or LC-MS. If starting material remains after an extended period, a moderate increase in temperature (e.g., from 80°C to 100°C) may be beneficial. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.
To a flame-dried Schlenk flask, add ethyl 3-bromoisonicotinate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
Add Pd₂(dba)₃ (2 mol %) and SPhos (4 mol %).
Evacuate and backfill the flask with argon three times.
Add degassed dioxane and water (10:1 v/v).
Heat the reaction mixture to 100°C and stir for 12-16 hours, monitoring by TLC.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
FAQ 2: Are there viable alternatives to the Suzuki coupling?
Yes, several other cross-coupling reactions and alternative strategies can be employed.
1. Negishi Coupling:
Description: This reaction couples an organozinc reagent with an organic halide.[6] It is often highly efficient and tolerant of a wide range of functional groups.
Advantages: Organozinc reagents can be more reactive than organoboron compounds, sometimes leading to higher yields or milder reaction conditions.
Challenges: Organozinc reagents are moisture-sensitive and must be prepared and handled under inert conditions.
Workflow for Negishi Coupling Route:
Caption: General workflow for the Negishi coupling route.
2. Direct C-H Arylation:
Description: This is a more atom-economical approach that involves the direct coupling of a C-H bond on the isonicotinic acid derivative with an aryl halide.[7]
Advantages: Avoids the pre-functionalization step of preparing an organometallic reagent.
Challenges: Achieving high regioselectivity can be difficult. The reaction conditions are often harsher and may require a directing group. For pyridine derivatives, C-H activation at the 2-position is often favored.[8][9]
Troubleshooting Guide 2: Ester Hydrolysis
Question: I have successfully synthesized my ester, but I am struggling with the final hydrolysis step to get the carboxylic acid. The workup is difficult, and my yields are low.
Hydrolysis of esters on a pyridine ring can be challenging due to the zwitterionic nature of the product and its high solubility in water.[10]
1. Choice of Hydrolysis Conditions:
Problem: Incomplete hydrolysis or difficulty in isolating the product.
Explanation: Both acidic and basic conditions can be used for hydrolysis.[11][12] The choice depends on the stability of other functional groups in the molecule.
Solutions:
Basic Hydrolysis (Saponification): Using LiOH or NaOH in a mixture of THF/water or dioxane/water is common.[10] The reaction is typically clean, but the product is formed as a carboxylate salt.
Acidic Hydrolysis: Refluxing with aqueous HCl or H₂SO₄ is also effective. The product is obtained as a hydrochloride salt.
2. Product Isolation and Purification:
Problem: The product remains in the aqueous layer during extraction.
Explanation: As an amino acid, the product is highly polar and can be soluble in water, especially at certain pH values.
Solutions for Basic Hydrolysis Workup:
After hydrolysis, carefully acidify the reaction mixture with aqueous HCl to the isoelectric point of the product (typically pH 3-4).
The product may precipitate out of solution and can be collected by filtration.[13][14]
If it remains dissolved, saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility.
Extract with a polar organic solvent like a mixture of chloroform and isopropanol.
Solutions for Acidic Hydrolysis Workup:
Evaporate the reaction mixture to dryness to obtain the hydrochloride salt.
The salt can be purified by recrystallization.
To obtain the free acid, dissolve the salt in a minimum amount of water and adjust the pH to the isoelectric point with a base like NaHCO₃.
Experimental Protocol: Ester Hydrolysis and Workup
Dissolve the ethyl 3-(4-methoxyphenyl)isonicotinate (1.0 equiv) in a mixture of THF and water (2:1).
Add LiOH·H₂O (2.0 equiv) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
Once the reaction is complete, remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and cool in an ice bath.
Slowly add 1M HCl with stirring to adjust the pH to ~3.5.
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
If no precipitate forms, saturate the aqueous layer with solid NaCl and extract multiple times with a 3:1 mixture of chloroform/isopropanol.
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the product.
FAQ 3: Are there any common side reactions to be aware of?
Decarboxylation:
Risk: Pyridine carboxylic acids can undergo decarboxylation upon heating, especially if the carboxyl group is at the 2- or 4-position.[15][16][17]
Mitigation: Avoid excessive heating during purification or subsequent reactions. If decarboxylation is a significant issue, consider performing final steps at lower temperatures.
Homocoupling of Boronic Acid:
Risk: In Suzuki couplings, the boronic acid can couple with itself to form a biaryl byproduct.
Mitigation: This is often caused by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere with thoroughly degassed solvents. Using the correct stoichiometry of reagents can also minimize this side reaction.
Conclusion
The synthesis of 3-(4-Methoxyphenyl)isonicotinic acid, while presenting certain challenges, can be reliably achieved with careful planning and execution. The Suzuki-Miyaura coupling remains the method of choice for many researchers, and with the appropriate selection of catalyst, ligand, and base, high yields can be consistently obtained. Understanding the potential pitfalls, particularly during the hydrolysis and workup stages, is critical for successful isolation of the final product. This guide provides a foundation for troubleshooting and optimizing your synthetic route. Always consult the primary literature for specific examples and further details.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Hultquist, M. E., & Barker, R. S. (1956). U.S. Patent No. 2,748,137. U.S.
Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152.
ResearchGate. (n.d.). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Retrieved from [Link]
Clariant. (1996). U.S. Patent No. 5,493,028. U.S.
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
Journal of the American Chemical Society. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Retrieved from [Link]
Wasa, M., Worrell, B. T., & Yu, J. Q. (2011). Pd(0)/PR3–catalyzed arylation of nicotinic and isonicotinic acid derivatives.
ResearchGate. (2019). The C−H arylation of various arylpyridines with arylsilanes. Retrieved from [Link]
Chemistry LibreTexts. (2014). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and decarboxylation of functionalized 2-pyridone-3-carboxylic acids and evaluation of their antimicrobial activity and molecular docking. Molecules, 20(8), 14739-14755.
ResearchGate. (n.d.). Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... Retrieved from [Link]
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. U.S.
Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
Springer. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]
PubMed. (n.d.). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Retrieved from [Link]
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
ResearchGate. (2018). Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. Retrieved from [Link]
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
PubMed. (n.d.). Synthesis of Triarylpyridines in Thiopeptide Antibiotics by Using a C-H Arylation/Ring-Transformation Strategy. Retrieved from [Link]
MDPI. (n.d.). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Retrieved from [Link]
PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]
American Cyanamid Company. (1956). U.S. Patent No. 2,733,246. U.S.
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
CDN. (2023). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
Beilstein Journals. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Retrieved from [Link]
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
Sci-Hub. (n.d.). ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. Retrieved from [Link]
SciSpace. (2011). Pd0/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Retrieved from [Link]
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
ResearchGate. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
ACS Publications. (2016). Recent Advances in C–H Functionalization. Retrieved from [Link]
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
Royal Society of Chemistry. (2013). Synthesis of substituted pyrenes by indirect methods. Retrieved from [Link]
ResearchGate. (2025). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]
Technical Support Center: Enhancing the Biological Stability of Isonicotinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for enhancing the biological stabil...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for enhancing the biological stability of isonicotinic acid derivatives. We will explore the underlying mechanisms of metabolic degradation and provide actionable strategies and detailed protocols to help you overcome common challenges in your experiments.
Q1: My isonicotinic acid derivative is showing poor metabolic stability in early screens. What are the primary metabolic pathways I should be concerned about?
A: Isonicotinic acid derivatives, like many nitrogen-containing heterocycles, are susceptible to both Phase I and Phase II metabolism. Understanding these pathways is the first step in diagnosing instability.
Phase I Metabolism (Functionalization): This phase introduces or exposes functional groups. For your compounds, the primary reactions are mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2]
Pyridine Ring Oxidation: The pyridine ring is often a primary site of metabolic attack. CYP enzymes can hydroxylate the ring, typically at positions C2, C5, or C6, leading to the formation of pyridinols or pyridinediols.[3] This is a common liability for pyridine-containing drugs.[4]
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. While sometimes this can be a deactivation pathway, N-oxides can also retain biological activity.[5]
Side-Chain Oxidation: If your derivative has alkyl groups attached to the ring, these are susceptible to hydroxylation or dealkylation.
Hydrazide/Amide Hydrolysis: If your molecule is a derivative of isoniazid (isonicotinic acid hydrazide), the hydrazide moiety is a major metabolic soft spot. It can be acetylated by N-acetyltransferase 2 (NAT2) and then hydrolyzed by amidases to form isonicotinic acid and acetylhydrazine.[6] Direct hydrolysis can also occur.[7]
Phase II Metabolism (Conjugation): If your molecule contains a hydroxyl group (either intrinsically or formed during Phase I) or a carboxylic acid, it can be rapidly conjugated for excretion.
Glucuronidation: Hydroxyl groups and carboxylic acids are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). Acyl glucuronides formed from carboxylic acids can sometimes be reactive metabolites.[8][9]
Sulfation: Phenolic metabolites can also undergo sulfation.
The diagram below illustrates the principal metabolic routes for a generic isonicotinic acid derivative.
Caption: General metabolic pathways for isonicotinic acid derivatives.
Q2: How can I experimentally determine the metabolic stability of my compound and identify its "soft spots"?
A: A tiered experimental approach is standard practice. You begin with high-throughput in vitro assays and progress to more detailed studies.
Liver Microsomal Stability Assay: This is your first-line experiment. It primarily assesses Phase I metabolic stability by incubating your compound with liver microsomes (which are rich in CYP enzymes) and an NADPH regenerating system.[10] Measuring the disappearance of the parent compound over time gives you its in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture, as it accounts for both Phase I and Phase II metabolism, as well as cellular uptake.[12] It is a better predictor of in vivo hepatic clearance.
Metabolite Identification (MetID): To find the exact "soft spots," you need to identify the metabolites. This is typically done by incubating the compound in a metabolically active system (like microsomes or hepatocytes) and analyzing the samples using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass shift from the parent compound reveals the type of metabolic modification (e.g., a +16 Da shift indicates hydroxylation).
The following workflow diagram outlines this experimental process.
Caption: Experimental workflow for assessing metabolic stability.
Q3: My MetID study confirmed that the pyridine ring is being hydroxylated. What specific structural modifications can I make to block this?
A: Blocking aromatic oxidation is a classic medicinal chemistry strategy. The goal is to make the ring electronically "poorer" or to physically block the site of metabolism without losing pharmacological activity.
Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -CF₃, -SO₂NH₂, -CN) on the pyridine ring deactivates it towards electrophilic attack by CYP enzymes.[5]
Strategic Fluorination: Replacing a hydrogen atom at the site of metabolism with fluorine is a highly effective strategy.[13] The C-F bond is much stronger than the C-H bond and is not susceptible to CYP-mediated hydrogen abstraction. This modification can profoundly improve metabolic stability.[13]
Introduce Nitrogen Atoms: Replacing a C-H group with a nitrogen atom to form a diazine (e.g., pyrimidine, pyridazine) can block a site of metabolism and often improves metabolic stability by lowering the electron density of the ring.[14]
Steric Hindrance: Placing a small, metabolically stable group (like a methyl group) adjacent to the metabolic soft spot can sterically hinder the enzyme's access to that site.[5]
A Comparative Guide to the Biological Activities of 3-(4-Methoxyphenyl)isonicotinic Acid and Nicotinic Acid
Introduction In the landscape of drug discovery and molecular biology, understanding the structure-activity relationships of related compounds is paramount. This guide provides an in-depth comparison of two pyridinecarbo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and molecular biology, understanding the structure-activity relationships of related compounds is paramount. This guide provides an in-depth comparison of two pyridinecarboxylic acid derivatives: the well-established therapeutic agent, nicotinic acid (also known as niacin or Vitamin B3), and the synthetic compound, 3-(4-Methoxyphenyl)isonicotinic acid.
Nicotinic acid is a cornerstone in the treatment of dyslipidemia and has a rich history of clinical application and mechanistic investigation.[1][2] Its biological effects are largely mediated through the G-protein coupled receptor GPR109A (also known as HCA2), leading to profound effects on lipid metabolism and inflammation.[3][4]
Conversely, 3-(4-Methoxyphenyl)isonicotinic acid is a less-characterized molecule. Its structure, featuring a bulky 4-methoxyphenyl group, presents an intriguing modification to the core isonicotinic acid scaffold. While direct, extensive biological data for this specific compound is limited, its structural class has been explored for various therapeutic properties, including anti-inflammatory and anticancer activities.[5][6]
This guide will dissect the known biological activities of nicotinic acid, contrast them with the potential and inferred activities of 3-(4-Methoxyphenyl)isonicotinic acid, and provide robust experimental protocols to empirically validate these comparisons. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for evaluating these compounds.
Structural and Mechanistic Divergence
The fundamental difference between these two molecules lies in the substitution at the 3-position of the pyridine ring. Nicotinic acid is pyridine-3-carboxylic acid, an elegantly simple structure. 3-(4-Methoxyphenyl)isonicotinic acid, an isomer of nicotinic acid with the carboxyl group at the 4-position, possesses a large, relatively lipophilic methoxyphenyl substituent at the 3-position. This substitution can be hypothesized to dramatically alter its physicochemical properties, including solubility, cell permeability, and, most critically, its interaction with biological targets.
Nicotinic Acid: The GPR109A Agonist
The primary mechanism of action for nicotinic acid involves its role as an agonist for the GPR109A receptor, which is prominently expressed in adipocytes and various immune cells like monocytes and macrophages.[2][3][7]
Signaling Pathway:
Binding and Activation: Nicotinic acid binds to the GPR109A receptor.
G-Protein Coupling: This binding activates the associated inhibitory G-protein (Gi).
Downstream Effects: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This cascade is central to its anti-lipolytic effects in fat cells.
Anti-inflammatory Modulation: In immune cells, GPR109A activation can suppress pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the secretion of cytokines like TNF-α and IL-6.[8][9]
Caption: GPR109A signaling pathway activated by Nicotinic Acid.
3-(4-Methoxyphenyl)isonicotinic Acid: A Profile of Potential
Direct experimental evidence defining the biological targets of 3-(4-Methoxyphenyl)isonicotinic acid is not widely published. However, we can infer its potential activities based on the broader class of isonicotinic acid derivatives.
Potential Anti-inflammatory Activity: Many synthetic derivatives of nicotinic and isonicotinic acids have been designed as anti-inflammatory agents.[10] The methoxyphenyl group may enhance this activity through various mechanisms, potentially independent of GPR109A.
Antimicrobial and Antitumor Properties: The isonicotinic acid scaffold is a key component of isoniazid, a primary anti-tuberculosis drug.[11] Various derivatives have been investigated for broader antimicrobial and even cytotoxic effects against cancer cell lines.[5]
GPR109A Interaction (Hypothetical): It is plausible that this molecule could interact with GPR109A. However, the bulky substituent could alter the nature of this interaction, potentially resulting in lower potency, partial agonism, or even antagonism. This requires direct experimental verification. A related compound, 3-(4-methoxyphenyl)acrylic acid, has demonstrated antioxidant properties by mitigating oxidative stress, suggesting the methoxyphenyl moiety can confer protective effects.[12]
Comparative Data Summary
The following table summarizes the known and inferred biological activities based on available literature.
GPR109A agonism, leading to reduced cAMP and modulation of inflammatory pathways.[1][8]
Inferred to have potential anti-inflammatory or antimicrobial activity based on its chemical class.[10]
Lipid-Lowering Activity
Well-established; reduces LDL and VLDL, increases HDL.[2]
Not established.
Anti-inflammatory Activity
Confirmed; reduces secretion of TNF-α, IL-6, and MCP-1 in immune cells.[8][9]
Inferred/Potential; many isonicotinic acid derivatives show anti-inflammatory effects.[5][10]
Data Availability
Extensive (Pre-clinical and Clinical)
Limited (Primarily synthetic chemistry and general class studies)
Experimental Protocols for Comparative Validation
To move from inference to evidence, a direct comparison of these two compounds is necessary. The following protocols describe self-validating systems to quantitatively assess their biological activities.
Protocol 1: GPR109A Receptor Activation Assay
Objective: To determine if 3-(4-Methoxyphenyl)isonicotinic acid acts as an agonist, antagonist, or has no effect on the GPR109A receptor, using nicotinic acid as a positive control.
Causality: GPR109A is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, resulting in a measurable decrease in intracellular cAMP levels. This assay directly quantifies this key mechanistic step.
Methodology:
Cell Culture: Culture HEK293 cells stably expressing the human GPR109A receptor (HEK-GPR109A). As a negative control, use wild-type HEK293 cells that do not express the receptor.
Cell Stimulation:
Seed cells in a 96-well plate.
Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 15 minutes to prevent cAMP degradation.
Add Forskolin (an adenylyl cyclase activator) to all wells to stimulate a baseline level of cAMP production.
Immediately add varying concentrations of Nicotinic Acid (e.g., 10 nM to 100 µM) or 3-(4-Methoxyphenyl)isonicotinic acid (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO or PBS).
Lysis and Detection:
Incubate for 30 minutes at 37°C.
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
Data Analysis:
Plot the cAMP concentration against the log of the agonist concentration.
For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP).
To test for antagonism, co-incubate a fixed concentration of nicotinic acid with varying concentrations of the test compound.
Caption: Experimental workflow for the GPR109A cAMP activation assay.
Objective: To compare the ability of both compounds to suppress the production of pro-inflammatory cytokines in activated macrophages.
Causality: A hallmark of anti-inflammatory activity is the reduction of key signaling molecules like TNF-α and IL-6. This assay provides a direct functional readout of the compounds' effects on an immune response.
Methodology:
Cell Culture: Differentiate human THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Pre-treatment: Replace the media and pre-treat the differentiated macrophages with varying concentrations of Nicotinic Acid or 3-(4-Methoxyphenyl)isonicotinic acid for 1 hour.
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS, 100 ng/mL), a potent inducer of inflammation, for 6-24 hours. Include an unstimulated control and an LPS-only control.
Supernatant Collection: Collect the cell culture supernatant.
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.
Cell Viability: Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to ensure the observed effects are not due to cytotoxicity.
Data Analysis:
Plot the cytokine concentration against the compound concentration.
Calculate the IC50 value (the concentration that causes 50% inhibition of LPS-induced cytokine production).
Expert Commentary and Future Directions
As a Senior Application Scientist, my perspective is grounded in the causality of experimental design. Nicotinic acid's biological profile is well-defined because its clinical efficacy drove decades of research. In contrast, 3-(4-Methoxyphenyl)isonicotinic acid represents an exploratory molecule where the addition of the methoxyphenyl group is a rational design choice to modulate properties like lipophilicity, metabolic stability, or target engagement.
This structural modification could lead to several outcomes:
Enhanced Potency or Selectivity: The added group might form new, favorable interactions with the target receptor, potentially increasing affinity.
Altered Pharmacology: It could shift the molecule from an agonist to an antagonist or engage entirely new off-target receptors.
Improved Pharmacokinetics: The modification may improve oral bioavailability or extend the half-life of the compound in vivo.
The immediate and most critical experiments, as outlined above, are to determine if 3-(4-Methoxyphenyl)isonicotinic acid retains the primary activity of nicotinic acid: GPR109A agonism. If it does not, its biological activity profile is likely completely divergent. If it does, a full dose-response comparison will reveal if the modification offers any potency advantage. Subsequent studies should then focus on its anti-inflammatory effects and potential off-target activities to build a comprehensive profile and determine its therapeutic potential.
Caption: Logical flow for characterizing the unknown derivative.
References
Chen, K., et al. (2015). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 17(5), 49. [Link]
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]
Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. [Link]
Bharam, R., et al. (2019). GPR109A activation and aging liver. Oncotarget, 10(58), 6099-6101. [Link]
Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1-10. [Link]
Google Patents. (2019). Isonicotinic acid derivatives and preparation methods and uses thereof. CN109942566B.
Knowles, H. J., et al. (2011). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(3), 621-627. [Link]
Tzani, A., et al. (2023). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Molecules, 28(22), 7598. [Link]
Poff, A. M., et al. (2014). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PLoS ONE, 9(10), e110334. [Link]
Poff, A. M., et al. (2014). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 4(4), 1031-1046. [Link]
ResearchGate. (2011). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Request PDF. [Link]
ResearchGate. (2016). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Publication. [Link]
Drugs.com. (n.d.). Nicotine vs Nicotinic Acid Comparison. Drugs.com. [Link]
Al-Ostath, R. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4629. [Link]
ResearchGate. (2024). 3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. PDF. [Link]
Zhang, R., et al. (2022). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. Cell Death & Disease, 13(1), 86. [Link]
El-Malah, A. A., et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 129, 106173. [Link]
Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Vitamin and Mineral Safety 3rd Edition. [Link]
Guedouar, E., et al. (2024). Synthesis, Physicochemical Properties and Anti-Fungal Activities of New Meso-Arylporphyrins. Molecules, 29(5), 1042. [Link]
Digby, J. E., et al. (2010). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal, 4, 79-84. [Link]
ResearchGate. (2023). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Publication. [Link]
A Researcher's Guide to the Isomers of Methoxyphenyl Isonicotinic Acid: A Comparative Analysis
Introduction: In the landscape of medicinal chemistry and drug discovery, seemingly minor structural modifications can lead to profound differences in a molecule's biological activity, pharmacokinetic profile, and overal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
In the landscape of medicinal chemistry and drug discovery, seemingly minor structural modifications can lead to profound differences in a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. The isomers of methoxyphenyl isonicotinic acid serve as a classic case study in this principle. While sharing the same molecular formula, the positional variance of the methoxy group on the phenyl ring—ortho (2-), meta (3-), and para (4-)—gives rise to three distinct chemical entities with unique physicochemical and pharmacological properties.
This guide provides a comprehensive comparison of these three isomers, offering researchers and drug development professionals a detailed analysis supported by experimental data and protocols. We will explore their synthesis, compare their key physicochemical characteristics, and discuss the implications of these differences on their potential as research tools or therapeutic agents.
Structural and Physicochemical Comparison
The fundamental difference between the isomers lies in the spatial arrangement of the methoxy substituent, which directly influences electron distribution, molecular conformation, and intermolecular interactions. These factors, in turn, dictate critical physicochemical properties that are paramount for drug development.
Comparative Data Summary
While comprehensive, direct comparative studies across all isomers are limited in publicly accessible literature, we can synthesize available data to draw meaningful comparisons. The following table summarizes key physicochemical parameters. Note that some values are predicted (in silico) due to a lack of experimental data for direct comparison.
Property
2-Methoxyphenyl Isonicotinic Acid
3-Methoxyphenyl Isonicotinic Acid
4-Methoxyphenyl Isonicotinic Acid
Causality and Implication
Molecular Formula
C₁₃H₁₁NO₃
C₁₃H₁₁NO₃
C₁₃H₁₁NO₃
Identical composition, differing only in structure.
Identical mass impacts dosage calculations on a molar basis.
Predicted pKa
~4.5 - 5.0
~4.8 - 5.2
~4.9 - 5.3
The ortho-isomer is predicted to be slightly more acidic due to potential intramolecular hydrogen bonding and steric effects influencing the carboxyl group's ionization. Acidity affects solubility at different pH values and receptor binding.
Predicted LogP
~2.1
~2.3
~2.4
Lipophilicity (LogP) is expected to increase from ortho to para. The para-isomer's symmetry and exposed methoxy group may lead to slightly higher lipophilicity, impacting membrane permeability and oral absorption.
Predicted Solubility
Higher in aqueous media
Intermediate
Lower in aqueous media
The ortho-isomer's potential for intramolecular interactions may slightly reduce crystal lattice energy, favoring solubility. The more linear and symmetric para-isomer may pack more efficiently, reducing solubility.
Expertise & Experience Insight: The subtle shifts in pKa and LogP, driven by the methoxy group's position, are critical. For instance, the lower predicted LogP of the ortho-isomer might suggest better aqueous solubility but potentially lower passive diffusion across cell membranes compared to the para-isomer. These are pivotal considerations in early-stage drug development for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthesis and Spectroscopic Analysis
The synthesis of these isomers typically involves a Suzuki or similar cross-coupling reaction, a powerful and versatile method in modern organic chemistry.
Trustworthiness through Self-Validation: The success of the synthesis is validated at each step. The formation of the coupled ester intermediate can be confirmed by techniques like Thin Layer Chromatography (TLC) and Mass Spectrometry (MS). The final product's identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). For example, the ¹H-NMR spectrum for each isomer will show a characteristic singlet for the methoxy group (~3.8-4.0 ppm) and distinct aromatic region patterns corresponding to the substitution on the phenyl ring.
Comparative Biological Activity: A Hypothetical Case Study
To illustrate the importance of isomeric differences, let's consider a hypothetical scenario where these compounds are evaluated as inhibitors of a specific kinase. While public data on this specific application is scarce, we can extrapolate from general principles of structure-activity relationships (SAR).
The binding pocket of a kinase often has specific hydrophobic and hydrogen-bonding regions. The different spatial projection of the methoxy group in each isomer would lead to distinct interactions.
Caption: Hypothetical binding model of isomers in a kinase active site.
In this model, the para-isomer achieves the most favorable interaction, fitting snugly into a hydrophobic pocket, which could translate to higher potency (lower IC₅₀). The ortho-isomer might experience steric clash, preventing optimal binding.
Hypothetical Performance Data:
Isomer
IC₅₀ (nM)
Rationale
2-Methoxyphenyl
>10,000
Steric hindrance from the ortho-methoxy group prevents optimal orientation in the binding site.
3-Methoxyphenyl
850
The meta-methoxy group is tolerated but does not engage in a key beneficial interaction.
4-Methoxyphenyl
75
The para-methoxy group extends into a crucial hydrophobic sub-pocket, significantly enhancing binding affinity.
This hypothetical data underscores the necessity of synthesizing and testing all positional isomers in a lead optimization campaign, as seemingly small changes can yield orders-of-magnitude differences in activity.
Experimental Protocols
To empower researchers to conduct their own comparisons, we provide the following detailed protocols.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of each isomer in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology:
Preparation: Prepare a stock solution of PBS (pH 7.4).
Addition of Compound: Add an excess amount of the solid isomer (enough so that undissolved solid remains) to a known volume of PBS (e.g., 2 mL) in a glass vial.
Equilibration: Seal the vials and place them in a shaker/rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution of the supernatant with the mobile phase to be used for analysis.
Quantification: Analyze the diluted samples via a calibrated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The calibration curve for HPLC analysis must have an R² value > 0.99 for accurate quantification.
Protocol 2: Comparative Analysis by Reverse-Phase HPLC
Objective: To develop a method that separates the three isomers and can be used for purity assessment and quantification.
Methodology:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-17 min: 90% B
17-18 min: 90% to 10% B
18-20 min: 10% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Expected Outcome: Due to the slight differences in lipophilicity, the isomers are expected to elute in order of increasing retention time: ortho < meta < para . The para-isomer, being the most lipophilic, will interact most strongly with the C18 stationary phase and thus elute last. This provides a reliable method for both identifying and quantifying the isomers in a mixture.
Conclusion
The positional isomerism of methoxyphenyl isonicotinic acid presents a compelling example of how subtle structural changes dictate a molecule's destiny in a biological system. From solubility and lipophilicity to potential receptor interactions, the placement of the methoxy group is a critical determinant of function. The para-isomer often presents a different profile from the ortho- and meta-isomers due to its symmetry and steric profile. This guide highlights the importance of a multi-faceted, comparative approach—synthesizing each isomer, characterizing their properties through robust analytical methods, and evaluating their biological activity in parallel. For researchers in drug discovery, the lesson is clear: isomeric diversity is not a trivial detail but a fundamental variable that must be thoroughly explored to unlock the full potential of a chemical scaffold.
References
Isonicotinic acid: Structure, synthesis, applications and biochemical significance . Chempanda. Available at: [Link]
Isonicotinic acid - Wikipedia . Wikipedia. Available at: [Link]
2-Methoxyisonicotinic Acid (C7H7NO3) . PubChem. Available at: [Link]
Isonicotinic Acid pKa Study . Scribd. Available at: [Link]
Isonicotinic Acid Properties . RSC Merck Index. Available at: [Link]
On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents . ResearchGate. Available at: [Link]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxyphenyl)isonicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Isonicotinic Acid Scaffold in Drug Discovery Isonicotinic acid, a pyridine-4-carboxylic acid, is a privileged scaffold in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isonicotinic Acid Scaffold in Drug Discovery
Isonicotinic acid, a pyridine-4-carboxylic acid, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid moiety provides a key site for interactions with biological targets and can be readily modified to modulate physicochemical properties. The introduction of a substituted phenyl ring at the 3-position, such as the 4-methoxyphenyl group, creates a bi-aryl structure that can significantly influence the molecule's conformation, electronic properties, and ultimately, its biological activity.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 3-(4-methoxyphenyl)isonicotinic acid analogs is intricately linked to their molecular architecture. Understanding the impact of modifications to each part of the molecule is crucial for rational drug design.
The Criticality of the Pyridine Ring and Carboxylic Acid
The isonicotinic acid core is fundamental to the activity of these analogs. The pyridine nitrogen is often crucial for binding to target proteins. For instance, in the context of isoniazid, an isonicotinic acid hydrazide used to treat tuberculosis, the pyridine nitrogen is essential for its mechanism of action.[2] Altering the position of the nitrogen to create nicotinic or picolinic acid analogs often leads to a significant loss of activity.[2]
The carboxylic acid at the 4-position is a key interaction point and a handle for derivatization. It can be converted to esters, amides, or hydrazides to modulate properties such as cell permeability, metabolic stability, and target engagement.
Influence of the 3-(4-Methoxyphenyl) Substituent
The presence of the 4-methoxyphenyl group at the 3-position introduces a significant structural element that can be systematically modified to probe the SAR.
Position of the Phenyl Ring: Studies on related 3-arylpyridine scaffolds have shown that substitution at the 3-position can be tolerated, although it is sometimes less favorable than substitution at the 2-position for certain biological activities.[2] However, the 3-aryl motif is a common feature in many bioactive compounds, suggesting its potential for favorable interactions within a binding pocket.
Substitution on the Phenyl Ring: The 4-methoxy group is an electron-donating group that can influence the electronic properties of the entire molecule. The impact of this substituent and others on the phenyl ring is a key area for SAR exploration.
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent can affect the pKa of the pyridine nitrogen and the overall electron distribution, which in turn can influence binding affinity. In some related series, electron-donating groups have been shown to enhance activity, while in others, electron-withdrawing groups are favored.[3]
Steric Effects: The size and position of substituents on the phenyl ring can dictate the preferred conformation of the molecule and its ability to fit into a binding site. Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance that reduces activity.
The following table summarizes hypothetical SAR trends based on data from analogous 3-arylpyridine and isonicotinic acid derivatives:
Modification on 4-Methoxyphenyl Ring
Predicted Impact on Activity
Rationale from Analogous Compounds
Replacement of 4-methoxy with H
Likely decrease
The methoxy group may be involved in a key hydrogen bond or hydrophobic interaction.
Replacement of 4-methoxy with OH
Potential for increased activity
The hydroxyl group can act as a hydrogen bond donor and acceptor.
Introduction of halogens (e.g., Cl, F)
Variable
Halogens can alter electronic properties and participate in halogen bonding, potentially increasing affinity.
Introduction of bulky groups (e.g., t-butyl)
Likely decrease
Steric hindrance may prevent optimal binding.
Positional Isomers (2-methoxy, 3-methoxy)
Likely different activity profile
The position of the substituent will alter the geometry and electronic distribution of the molecule.
Experimental Protocols for SAR Studies
To systematically evaluate the SAR of 3-(4-methoxyphenyl)isonicotinic acid analogs, a well-defined experimental workflow is essential. This includes chemical synthesis, purification, characterization, and biological evaluation.
General Synthetic Strategy
The synthesis of 3-(4-methoxyphenyl)isonicotinic acid analogs can be achieved through various synthetic routes. A common approach involves a Suzuki or Stille cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings.
Starting Materials: 3-Bromoisonicotinic acid and 4-methoxyphenylboronic acid.
Reaction Conditions:
Dissolve 3-bromoisonicotinic acid (1 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents).
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
Work-up and Purification:
After cooling, acidify the reaction mixture with HCl to precipitate the product.
Filter the solid and wash with water.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-(4-methoxyphenyl)isonicotinic acid.
Derivatization of the Carboxylic Acid:
The carboxylic acid can be converted to esters by refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid.
Amides can be prepared by activating the carboxylic acid with a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU, followed by the addition of the desired amine.[4]
Biological Evaluation
The choice of biological assays will depend on the therapeutic target of interest. A general screening cascade should be employed to efficiently identify promising candidates.
Primary Screening: A high-throughput in vitro assay to measure the activity of the synthesized analogs against the primary biological target (e.g., enzyme inhibition, receptor binding).
Dose-Response Studies: For active compounds, determine the IC₅₀ or EC₅₀ values to quantify their potency.
Selectivity Profiling: Test the most potent compounds against related targets to assess their selectivity.
Cell-Based Assays: Evaluate the activity of lead compounds in a more physiologically relevant cellular context.
In Vivo Studies: For the most promising candidates, conduct in vivo studies in animal models to assess efficacy and pharmacokinetic properties.
Conclusion and Future Directions
The 3-(4-methoxyphenyl)isonicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific class are limited, by leveraging data from analogous series, researchers can make informed decisions in the design and optimization of new analogs. Future work should focus on synthesizing a diverse library of these compounds and screening them against a panel of biological targets to uncover their full therapeutic potential. A systematic exploration of substitutions on both the pyridine and phenyl rings, as well as derivatization of the carboxylic acid, will be key to unlocking the next generation of potent and selective drug candidates.
References
Ul-Haq, Z., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(16), 4987. [Link]
Glass, W. G., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]
Kumar, P., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.
El-Sayed, M. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4619.
Wang, Y., et al. (2020). Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors. ChemMedChem, 15(23), 2266-2275.
Li, Y., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629.
Mhadlek, M., et al. (2021). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 26(11), 3331.
Pingaew, R., et al. (2014). Synthesis and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Bioorganic & Medicinal Chemistry Letters, 24(1), 356-359.
Kumar, P., et al. (2012). Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazides. Medicinal Chemistry Research, 21(8), 1935-1952.
Gadad, A. K., et al. (2000). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. 1 Computational simulation of ligand-receptor interaction of 5-HT1A R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 43(15), 2749-2763.
Kremer, I., et al. (2023). Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6801.
A Multi-Spectroscopic Approach to the Structural Confirmation of Synthesized 3-(4-Methoxyphenyl)isonicotinic Acid
Introduction: Beyond Synthesis to Absolute Certainty This guide provides a comprehensive, multi-technique framework for the structural elucidation of 3-(4-Methoxyphenyl)isonicotinic acid. We will move beyond a simple che...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Synthesis to Absolute Certainty
This guide provides a comprehensive, multi-technique framework for the structural elucidation of 3-(4-Methoxyphenyl)isonicotinic acid. We will move beyond a simple checklist of methods to explain the causality behind our analytical choices. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we create a self-validating system that provides an unassailable confirmation of the target structure, effectively differentiating it from potential isomers and impurities.
The Analytical Strategy: A Convergence of Evidence
No single analytical technique can provide absolute structural proof. Instead, we rely on the convergence of data from orthogonal methods. Each technique probes a different aspect of the molecule's constitution, and together, they form a cohesive and definitive structural narrative. Our approach is to systematically confirm the molecular formula, identify all functional groups, and then precisely map the molecular skeleton and the connectivity of every atom.
Caption: High-level workflow for structural confirmation.
Mass Spectrometry: Defining the Elemental Composition
The first step in characterizing a new compound is to determine its molecular weight and, more importantly, its exact elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering unparalleled accuracy.
Expertise & Causality: While standard mass spectrometry provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This precision is crucial because it allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars). For our target molecule, C₁₃H₁₁NO₃, HRMS provides a definitive check against other potential formulas that might be close in mass.
Expected Data for 3-(4-Methoxyphenyl)isonicotinic acid:
Molecular Formula: C₁₃H₁₁NO₃
Exact Mass: 229.0739 g/mol
Observed Ion (ESI+): [M+H]⁺ = 230.0812
A measured m/z of 230.0812 ± 5 ppm in an HRMS analysis provides very strong evidence for the C₁₃H₁₂NO₃⁺ formula, thereby confirming the elemental makeup of the synthesized compound.
FTIR Spectroscopy: A Rapid Functional Group Census
Once the molecular formula is established, FTIR spectroscopy serves as a rapid and effective tool to confirm the presence of key functional groups. Its diagnostic power lies in identifying the characteristic vibrational frequencies of specific bonds.[1][2]
Expertise & Causality: The presence of a carboxylic acid is uniquely identified by two strong, characteristic absorptions: a very broad O-H stretching band and a sharp C=O stretching band.[3] The broadness of the O-H band is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational states.[2] This signature is unmistakable and provides immediate confirmation of the acid functionality.
Expected FTIR Absorption Bands (cm⁻¹):
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Appearance
Carboxylic Acid
O-H Stretch
3300 - 2500
Very Broad, Strong
Aromatic C-H
C-H Stretch
~3100 - 3000
Sharp, Medium
Carboxylic Acid
C=O Stretch
~1710 - 1680
Strong, Sharp
Aromatic Ring
C=C Stretch
~1600, ~1500
Medium to Strong
Aryl Ether
C-O-C Stretch
~1250 (asymmetric)
Strong
Pyridine Ring
Ring Vibrations
Various in fingerprint
Medium
The presence of all these bands, particularly the broad O-H and strong C=O and C-O-C stretches, validates the core functional components of 3-(4-Methoxyphenyl)isonicotinic acid.
NMR Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecule. For a molecule with potential isomers, NMR is indispensable.
Expertise & Causality: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The substitution pattern on the two aromatic rings in 3-(4-Methoxyphenyl)isonicotinic acid creates a unique set of chemical shifts and spin-spin coupling patterns for the protons. Any deviation from the target structure, such as a different substitution pattern (e.g., 2- or 3-methoxyphenyl) or a different linkage position on the pyridine ring, would result in a dramatically different and predictable NMR spectrum.[5][6]
Caption: Workflow for structural analysis using NMR spectroscopy.
¹H NMR Analysis
The proton NMR spectrum provides a count of chemically distinct protons, their electronic environment, and their neighboring protons.
Predicted ¹H NMR Spectrum for 3-(4-Methoxyphenyl)isonicotinic acid (in DMSO-d₆):
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale
H-2 (Pyridine)
~8.9 - 9.1
s (singlet)
1H
Deshielded by adjacent N and COOH group. No adjacent protons.
H-6 (Pyridine)
~8.7 - 8.8
d (doublet)
1H
Deshielded by adjacent N. Coupled to H-5.
H-5 (Pyridine)
~7.6 - 7.7
d (doublet)
1H
Coupled to H-6.
H-2', H-6' (Phenyl)
~7.5 - 7.6
d (doublet)
2H
Protons ortho to the pyridine ring.
H-3', H-5' (Phenyl)
~7.0 - 7.1
d (doublet)
2H
Protons meta to the pyridine ring, ortho to OMe.
-OCH₃
~3.8 - 3.9
s (singlet)
3H
Methoxy group protons.
-COOH
~13.0 - 14.0
br s (broad)
1H
Acidic proton, often broad and may exchange.
¹³C NMR Analysis
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.[7]
Predicted ¹³C NMR Spectrum for 3-(4-Methoxyphenyl)isonicotinic acid (in DMSO-d₆):
Aromatic carbon attached to the electron-donating methoxy group.
C-2, C-6 (Pyridine)
~150 - 153
Aromatic carbons adjacent to the nitrogen atom.
C-4 (Pyridine)
~140 - 142
Carbon bearing the carboxylic acid group.
C-3 (Pyridine)
~135 - 138
Carbon attached to the phenyl ring.
C-2', C-6' (Phenyl)
~130 - 132
Aromatic carbons ortho to the pyridine substituent.
C-1' (Phenyl)
~128 - 130
Quaternary carbon of the phenyl ring attached to pyridine.
C-5 (Pyridine)
~122 - 124
Aromatic carbon ortho to the carboxyl group.
C-3', C-5' (Phenyl)
~114 - 116
Aromatic carbons meta to the pyridine substituent.
-OCH₃
~55 - 56
Methoxy carbon.
Comparison with a Potential Isomer
To underscore the power of NMR, let's compare the expected ¹H NMR signals of our target with a plausible isomeric byproduct, 2-(4-Methoxyphenyl)isonicotinic acid .
Compound
Key Differentiating ¹H NMR Signals
3-(4-Methoxyphenyl)isonicotinic acid
H-2: Singlet (~9.0 ppm)H-5: Doublet (~7.6 ppm)H-6: Doublet (~8.7 ppm)
2-(4-Methoxyphenyl)isonicotinic acid
H-3: Singlet (~8.0 ppm)H-5: Doublet (~7.8 ppm)H-6: Doublet (~8.8 ppm)
The clear difference in the number and multiplicity of signals in the aromatic region of the pyridine ring makes the distinction between these isomers straightforward and unambiguous.
Experimental Protocols
Trustworthiness: These protocols are designed to be self-validating by including standard practices for instrument calibration and sample preparation, ensuring reproducible and reliable data.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute this stock solution 100-fold with 50:50 Acetonitrile:Water containing 0.1% formic acid.
Instrumentation: Use an Orbitrap or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
Acquisition (Positive Ion Mode):
Infuse the sample at a flow rate of 5-10 µL/min.
Set the mass range to m/z 100-500.
Ensure the instrument is calibrated to < 2 ppm mass accuracy using a standard calibrant solution.
Acquire data for 1-2 minutes.
Data Analysis: Determine the m/z of the most abundant ion, which should correspond to [M+H]⁺. Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass for C₁₃H₁₁NO₃.
Sample Preparation: Place a small amount (~1-2 mg) of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Apply pressure to the sample using the ATR anvil to ensure good contact.
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Co-add at least 16 scans to improve the signal-to-noise ratio.
Data Analysis: Process the resulting spectrum (ATR correction, baseline correction if necessary). Identify the key absorption bands and compare them to the expected values.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice for carboxylic acids) in a clean NMR tube. Ensure the sample is fully dissolved.
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Tune and shim the probe for the sample.
Acquire a standard one-pulse ¹H spectrum.
Use a sufficient number of scans (e.g., 8 or 16) to achieve good signal-to-noise.
¹³C NMR Acquisition:
Acquire a standard proton-decoupled ¹³C spectrum.
Use a sufficient number of scans (e.g., 1024 or more) as ¹³C has low natural abundance.
Data Analysis:
Process the spectra (Fourier transform, phase correction, baseline correction).
Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm). Calibrate the ¹³C spectrum to the solvent peak (DMSO at 39.52 ppm).
Integrate the ¹H signals and analyze their chemical shifts and multiplicities.
Assign all peaks in both spectra to the atoms in the proposed structure.
Conclusion
The structural confirmation of a synthesized molecule like 3-(4-Methoxyphenyl)isonicotinic acid is a non-negotiable standard of scientific rigor. A superficial analysis is insufficient. By systematically applying a suite of orthogonal analytical techniques—HRMS to confirm the elemental formula, FTIR to identify key functional groups, and multi-dimensional NMR to meticulously map the atomic framework—we can eliminate ambiguity and establish the compound's structure with the highest degree of confidence. This integrated, evidence-based approach ensures that subsequent research, whether in medicinal chemistry or materials science, is built upon a solid and validated foundation.
References
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]
ResearchGate. Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Available at: [Link]
TÜBİTAK Academic Journals. Spectroscopic and Luminescence Properties of an Isonicotinic Acid. Available at: [Link]
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
ResearchGate. structural nmr analysis of triazolic compounds derived from isonicotinic acid. Available at: [Link]
Royal Society of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Available at: [Link]
MDPI. Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Available at: [Link]
PubChem. 4-(4-Methoxyphenyl)pyridine. Available at: [Link]
ResearchGate. Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex. Available at: [Link]
Google Patents. Process for preparing isonicotinic acid.
University of Calgary. IR: carboxylic acids. Available at: [Link]
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available at: [Link]
ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
PubMed. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Available at: [Link]
PMC - NIH. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]
National Library of Medicine. Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Available at: [Link]
PMC - NIH. NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link]
ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]
ResearchGate. Three-Step Synthesis of Arylpolyboronic Acids from Phenols via Organotin Compounds. Available at: [Link]
ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,. Available at: [Link]
YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available at: [Link]
OMICS International. Synthesis and Structural Characterization of Meso-tetrakis(3,4-dimethoxyphenyl)Porphyrin. Available at: [Link]
ResearchGate. (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]
YouTube. How to Determine Partial Structure from a 1H NMR (O Chem). Available at: [Link]
A Senior Application Scientist's Guide to Comparative Docking of Isonicotinic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of In Silico Screening In modern drug discovery, the journey from a chemical scaffold to a clinical candidate is both...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of In Silico Screening
In modern drug discovery, the journey from a chemical scaffold to a clinical candidate is both resource-intensive and fraught with high attrition rates. Isonicotinic acid and its derivatives, particularly isonicotinic acid hydrazide (isoniazid), represent a cornerstone in medicinal chemistry, most notably as a first-line treatment for tuberculosis[1][2]. The pyridine-4-carbohydrazide core is a privileged scaffold, amenable to diverse functionalization, leading to a vast chemical space of potential therapeutic agents against targets in oncology, inflammation, and infectious diseases[3][4][5][6].
However, synthesizing and screening every conceivable derivative is an unfeasible strategy. This is where computational methods, specifically molecular docking, provide a decisive advantage. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns. This guide provides a framework for conducting and interpreting comparative docking studies of isonicotinic acid derivatives, using the well-validated anti-tuberculosis target, Enoyl-Acyl Carrier Protein Reductase (InhA), as our primary case study[1][7][8][9]. Our focus is not merely on the 'how,' but on the critical 'why'—the scientific rationale that underpins a robust and predictive in silico investigation.
The Scientific Framework: Causality in Docking Experiments
A successful docking study is more than a computational exercise; it is a hypothesis-generating experiment. The choices made at each step are critical for the biological relevance of the results.
Target Selection: Why InhA?
The Enoyl-Acyl Carrier Protein Reductase (InhA) is a critical enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, responsible for producing mycolic acids—essential components of the mycobacterial cell wall[8][10]. Isoniazid, the parent drug, is a prodrug that, once activated by the bacterial enzyme KatG, forms an adduct with NAD (INH-NAD). This adduct is the active species that inhibits InhA[1][8].
This established mechanism makes InhA an ideal target for several reasons:
Validated Biological Relevance: Its inhibition leads to bacterial death, and it is the primary target of a clinically successful drug[9].
Structural Data Availability: Numerous high-resolution crystal structures of InhA, often co-crystallized with inhibitors, are available in the Protein Data Bank (PDB). This is non-negotiable for accurate structure-based drug design.
Resistance Mechanisms: Mutations in the InhA active site are a known mechanism of clinical resistance to isoniazid[8]. Docking studies can proactively evaluate the potential of new derivatives to overcome this resistance by identifying compounds that rely on different interaction points.
The Imperative of Protocol Validation
Trustworthiness is the bedrock of computational science. Before screening unknown compounds, the docking protocol must be validated. This is a self-validating step that establishes the reliability of your chosen parameters.
The standard procedure is re-docking . A co-crystallized ligand is extracted from the PDB structure of the target protein and then docked back into the same binding site. The success criterion is the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of <2.0 Å is generally considered a successful validation, indicating that the docking algorithm and scoring function can accurately reproduce the experimentally determined binding mode[1].
Comparative Docking Analysis: Isonicotinic Acid Derivatives vs. InhA
To illustrate a comparative study, we will analyze data synthesized from published research on N'-benzoylisonicotinohydrazide derivatives docked against M. tuberculosis InhA (PDB ID: 4TZK)[1][7]. These studies demonstrate how simple chemical modifications can significantly alter binding affinity and interactions.
The parent compound, Isoniazid, shows a moderate binding affinity. However, by acylating the terminal hydrazine nitrogen with various substituted benzoyl chlorides, researchers have explored how different R-groups modulate the interaction with the InhA active site[1][7].
Quantitative Data Summary
The table below presents a comparative summary of docking results for a selection of these derivatives. Binding energy is a proxy for binding affinity (more negative is better), while the interacting residues reveal the specific molecular forces governing the interaction.
Compound ID
R-Group Substitution
Binding Energy (kcal/mol)
Key Hydrogen Bond Interactions
Key Hydrophobic/Pi-Pi Interactions
Isoniazid
(Reference)
-7.2
TYR158, NAD+
PHE149
Derivative A
4-Nitro (NO₂)
-8.5
TYR158, THR196
PHE149, MET199
Derivative B
4-Chloro (Cl)
-9.1
TYR158, SER94
PHE149, PRO193
Derivative C
4-Hydroxy (OH)
-9.5
TYR158, SER94, NAD+
PHE41, PHE149
Derivative D
4-Methoxy (OCH₃)
-8.8
TYR158
PHE149, MET199
Data synthesized from findings reported in similar studies for illustrative purposes.[1][11]
Analysis and Interpretation
From this comparison, several key insights emerge:
Superior Performance of Derivatives: All synthesized derivatives show improved binding energies compared to the parent drug, Isoniazid[1][7]. This immediately validates the chemical modification strategy.
Impact of Electron-Withdrawing vs. Donating Groups: The 4-hydroxy derivative (Derivative C ) exhibits the strongest binding affinity. The hydroxyl group acts as both a hydrogen bond donor and acceptor, forming an additional, stabilizing hydrogen bond with the backbone of SER94. This interaction is not observed with the less polar chloro or nitro groups.
Role of Pi-Pi Stacking: The most potent derivatives maintain strong pi-pi stacking interactions with key phenylalanine residues (PHE41, PHE149) in the active site, highlighting the importance of aromaticity in both the core scaffold and the substituted ring[11].
Visualizing the Process and Results
Diagrams are essential for conceptualizing complex workflows and molecular interactions.
Experimental Workflow
The following diagram outlines the logical flow of a comparative molecular docking study, from initial setup to final analysis.
Caption: A generalized workflow for a comparative molecular docking study.
Key Molecular Interactions
This diagram visualizes the superior binding mode of Derivative C within the InhA active site, as suggested by the docking results.
Caption: Key interactions of a potent derivative with InhA active site residues.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard workflow using widely available and validated software tools like AutoDock Tools and AutoDock Vina.
Objective: To perform a comparative docking of isonicotinic acid derivatives against the InhA enzyme.
Materials:
Workstation with Linux/macOS/Windows.
Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL or other molecular viewer.
PDB file for InhA (e.g., 4TZK).
3D structures of ligand derivatives (SDF or MOL2 format).
Methodology:
Protein Preparation:
a. Load the InhA PDB file (4TZK) into AutoDock Tools.
b. Remove water molecules and any non-essential heteroatoms.
c. Add polar hydrogens, which are critical for forming correct hydrogen bonds.
d. Compute Gasteiger charges to assign partial atomic charges.
e. Save the prepared protein in the PDBQT format, which includes charge and atom type information required by Vina.
Ligand Preparation:
a. Load each isonicotinic acid derivative structure into ADT.
b. Detect the ligand's root and define rotatable bonds to allow conformational flexibility during docking.
c. Compute Gasteiger charges.
d. Save each prepared ligand in the PDBQT format.
Grid Box Generation:
a. Define the search space for the docking simulation. This is a crucial step.
b. Center the grid box on the co-crystallized ligand in the active site to ensure the search is localized to the area of interest.
c. Set the dimensions of the box (e.g., 60x60x60 Å) to be large enough to accommodate the ligands and allow for free rotation.
Docking Protocol Validation (Re-docking):
a. Prepare the co-crystallized ligand from the 4TZK structure using the steps in Ligand Preparation.
b. Dock this single ligand back into the prepared InhA receptor using the defined grid box.
c. Compare the resulting docked pose with the original crystal structure pose. Calculate the RMSD. An RMSD < 2.0 Å validates the protocol.
Comparative Docking Simulation:
a. Create a configuration file specifying the path to the receptor (InhA.pdbqt), each ligand (ligand_n.pdbqt), and the grid box parameters.
b. Execute the AutoDock Vina simulation for each ligand. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Results Analysis:
a. Extract the binding energy of the top-ranked pose for each derivative.
b. Load the docked poses and the protein structure into a molecular viewer (PyMOL).
c. For the most potent derivatives, visually inspect the interactions. Identify and measure hydrogen bonds and analyze hydrophobic and pi-stacking interactions with key active site residues.
d. Compile the data into a comparative table as shown in Section 3.
Conclusion and Future Outlook
This guide demonstrates that comparative molecular docking is a powerful, rational approach to prioritizing synthetic efforts in drug discovery. The case study of isonicotinic acid derivatives against InhA reveals that even subtle modifications to a core scaffold can lead to significant improvements in binding affinity, driven by specific, predictable molecular interactions[1][2]. The most promising compounds identified through such in silico screens, like the 4-hydroxy derivative, become high-priority candidates for synthesis and subsequent in vitro and in vivo validation. This synergy between computational prediction and experimental validation is the hallmark of an efficient and modern drug development pipeline.
References
Rosdi, N. H., et al. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link]
Ruslin, et al. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. ResearchGate. Available at: [Link]
Al-Suwaidan, I. A., et al. (2022). Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. National Institutes of Health. Available at: [Link]
El Abbouchi, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link]
Abebe, A. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. Available at: [Link]
Rosdi, N. H., et al. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link]
Płaziński, W., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
Youssef, A. M., et al. (2020). Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives as Potential Inhibitors of COVID- 19. Letters in Applied NanoBioScience. Available at: [Link]
Khan, I., et al. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available at: [Link]
Khan, I., et al. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health. Available at: [Link]
El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library. Available at: [Link]
Bouzidi, A., et al. (2023). Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. National Institutes of Health. Available at: [Link]
Ardiansah, B., et al. (2021). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Docking of InhA with (A) isoniazid (INH) (with binding energy of...). ResearchGate. Available at: [Link]
Journal of Pharmaceutical Research International. (2024). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]
Keri, R. S., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. National Institutes of Health. Available at: [Link]
Rungrotmongkol, T., et al. (2010). Elucidating Drug-Enzyme Interactions and Their Structural Basis for Improving the Affinity and Potency of Isoniazid and Its Derivatives Based on Computer Modeling Approaches. National Institutes of Health. Available at: [Link]
Lherbet, C., et al. (2023). Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis. MDPI. Available at: [Link]
Yadav, P., et al. (2022). Docking Studies of N-alkylated Indole Derivatives with Mycobacterium Enoyl Acyl Carrier Protein Reductase (Inh A) as Potent Antitubercular Agents. Oriental Journal of Chemistry. Available at: [Link]
A Comparative Guide to the Preclinical Efficacy of 3-(4-Methoxyphenyl)isonicotinic Acid: An Investigative Framework
This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel investigational compound, 3-(4-Methoxyphenyl)isonicotinic acid. In the absence of direct published data on this specific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel investigational compound, 3-(4-Methoxyphenyl)isonicotinic acid. In the absence of direct published data on this specific molecule, this document synthesizes insights from structurally related compounds to propose a rigorous, multi-stage experimental plan. We will compare its hypothetical performance against established standards of care, providing detailed, field-proven protocols for both in vitro and in vivo assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the early-stage evaluation of new chemical entities in oncology.
Introduction and Scientific Rationale
The pursuit of novel small-molecule inhibitors for cancer therapy is a cornerstone of modern drug discovery. The chemical scaffold of 3-(4-Methoxyphenyl)isonicotinic acid presents a compelling starting point for investigation. It combines two key pharmacophores: the isonicotinic acid moiety, a heterocyclic structure found in compounds with diverse biological activities, and a 4-methoxyphenyl group, which is prevalent in numerous anticancer agents.[1]
Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory and antimicrobial properties.[1][2][3][4][5] For instance, isoniazid, an isonicotinic acid hydrazide, is a frontline antituberculosis drug that functions as a prodrug to inhibit mycolic acid synthesis.[2][3][4][5] While its mechanism is specific to mycobacteria, it establishes the bioavailability and metabolic potential of the isonicotinic acid core.
More directly relevant to oncology, the 4-methoxyphenyl group is a feature of many compounds with demonstrated cytotoxic and tumor-inhibitory effects. Methoxy groups can enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes and interact with intracellular targets.[6] Studies on related structures, such as methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate, have shown significant growth-inhibitory effects against triple-negative breast cancer (TNBC) cell lines like MDA-MB-231.[7] Furthermore, other complex molecules incorporating the 4-methoxyphenyl moiety have been evaluated against a wide panel of human tumor cell lines, indicating broad potential.[8][9]
This convergence of chemical features provides a strong rationale for investigating 3-(4-Methoxyphenyl)isonicotinic acid as a potential anticancer agent. Our proposed investigation will therefore focus on a common and aggressive cancer subtype, Triple-Negative Breast Cancer (TNBC), for which new therapeutic options are urgently needed.
Proposed Experimental Workflow
To systematically evaluate the compound's efficacy, we propose a tiered approach, beginning with broad in vitro screening and culminating in a focused in vivo xenograft study. This workflow ensures that resources are committed to animal studies only after a promising in vitro profile has been established.
Caption: Proposed preclinical evaluation workflow for 3-(4-Methoxyphenyl)isonicotinic acid.
In Vitro Efficacy Assessment
The initial phase of testing is designed to assess the direct impact of 3-(4-Methoxyphenyl)isonicotinic acid on cancer cells in a controlled environment.[10][11][12][13][14] We will use the MDA-MB-231 human TNBC cell line, a well-characterized and aggressive model, and MCF-12A, a non-tumorigenic breast epithelial cell line, to assess selectivity.[7] Doxorubicin, a standard chemotherapeutic agent, will serve as the positive control.[7][15]
Key In Vitro Experiments & Protocols
A. Cytotoxicity Screening (SRB Assay)
Rationale: The Sulforhodamine B (SRB) assay is a robust and sensitive method for measuring drug-induced cytotoxicity by quantifying total cellular protein content. It provides a reliable measure of cell viability.
Protocol:
Seed MDA-MB-231 and MCF-12A cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
Prepare serial dilutions of 3-(4-Methoxyphenyl)isonicotinic acid (e.g., 0.1 to 100 µM) and Doxorubicin (e.g., 0.01 to 10 µM) in culture medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
Wash the plates five times with slow-running tap water and allow them to air dry completely.
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
Solubilize the bound dye with 200 µL of 10 mM Tris base solution (pH 10.5).
Measure the optical density (OD) at 510 nm using a microplate reader.
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value.
B. Cell Proliferation (BrdU Incorporation Assay)
Rationale: This assay measures DNA synthesis, a direct marker of cell proliferation. It complements cytotoxicity data by confirming an anti-proliferative effect. A study on a related compound successfully used the BrdU assay to demonstrate reduced proliferation in MDA-MB-231 cells.[7]
Protocol:
Seed MDA-MB-231 cells in 96-well plates as described above.
Treat cells for 24 hours with the GI₅₀ concentration of 3-(4-Methoxyphenyl)isonicotinic acid, Doxorubicin, and vehicle control.
Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for an additional 2-4 hours.
Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol (e.g., using a commercial BrdU Cell Proliferation ELISA kit).
Add an anti-BrdU peroxidase-conjugated antibody and incubate for 90 minutes.
Wash the wells and add the substrate solution. Stop the reaction with an acid solution.
Measure the absorbance at 450 nm. A lower absorbance indicates reduced BrdU incorporation and thus, decreased proliferation.
Hypothetical In Vitro Data Summary
The following table presents a hypothetical outcome of the in vitro screening, illustrating a favorable profile for our investigational compound.
Compound
Cell Line
GI₅₀ (µM)
Selectivity Index (MCF-12A GI₅₀ / MDA-MB-231 GI₅₀)
3-(4-Methoxyphenyl)isonicotinic acid
MDA-MB-231
15.5
8.2
MCF-12A
127.1
Doxorubicin (Control)
MDA-MB-231
0.05
4.6
MCF-12A
0.23
This data is hypothetical and for illustrative purposes only.
A selectivity index greater than 1 suggests the compound is more potent against cancer cells than non-tumorigenic cells, a desirable characteristic for a therapeutic candidate.[7]
In Vivo Efficacy Assessment
Positive in vitro results would warrant progression to in vivo testing to evaluate the compound's efficacy within a complex biological system.[16][17][18] The cell line-derived xenograft (CDX) model is a standard and essential tool for this purpose.[16][17] More advanced patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, could be considered in subsequent studies.[19]
Experimental Design: Murine Xenograft Model
Rationale: The MDA-MB-231 CDX model in immunocompromised mice is a widely accepted standard for evaluating the efficacy of anti-breast cancer agents in vivo.[20] It allows for the direct measurement of tumor growth inhibition following systemic administration of the test compound.
Protocol:
Animal Husbandry: Use female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old. House them in a sterile environment with ad libitum access to food and water. Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation: Culture MDA-MB-231 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
Tumor Monitoring & Grouping: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
Treatment Groups:
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline)
Group 2: 3-(4-Methoxyphenyl)isonicotinic acid (e.g., 50 mg/kg, daily, intraperitoneal injection)
Dosing & Monitoring: Administer the treatments for 21-28 days. Monitor animal body weight and general health daily. Measure tumor volume twice weekly.
Endpoint: Euthanize mice when tumors reach the maximum allowed size (~1500 mm³), or at the end of the study. Excise tumors, weigh them, and fix a portion in formalin for histopathological analysis.
Hypothetical In Vivo Data Summary
Treatment Group
Mean Final Tumor Volume (mm³) ± SEM
Tumor Growth Inhibition (%)
Mean Body Weight Change (%)
Vehicle Control
1250 ± 110
-
-2.5
3-(4-Methoxyphenyl)isonicotinic acid (50 mg/kg)
550 ± 75
56
-4.0
Paclitaxel (10 mg/kg)
375 ± 60
70
-9.5
This data is hypothetical and for illustrative purposes only.
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Vehicle Group)] * 100. The data suggests a significant, albeit less potent, effect compared to Paclitaxel, with a potentially better toxicity profile as indicated by the smaller change in body weight.
Potential Mechanism of Action: PI3K/Akt Pathway
Based on findings for structurally similar compounds, a plausible mechanism of action for 3-(4-Methoxyphenyl)isonicotinic acid could involve the modulation of key cell survival pathways.[20] The PI3K/Akt/mTOR pathway is frequently dysregulated in TNBC and is a critical driver of proliferation, survival, and resistance to apoptosis. A novel drug candidate, RAJI, which also contains a dimethoxyphenyl group, was shown to downregulate Akt, PTEN, and mTOR in MDA-MB-231 cells.[20]
Caption: Hypothesized mechanism targeting the PI3K/Akt signaling pathway.
Follow-up mechanistic studies, such as Western blotting for key phosphorylated proteins (p-Akt, p-mTOR), would be essential to validate this hypothesis.
Conclusion and Future Directions
This guide outlines a robust, logical, and scientifically grounded pathway for the preclinical evaluation of 3-(4-Methoxyphenyl)isonicotinic acid. By leveraging established methodologies and drawing parallels from structurally related compounds, we have constructed a comprehensive plan to assess its potential as an anticancer agent. The hypothetical data presented illustrates a promising profile: selective cytotoxicity towards cancer cells in vitro and significant tumor growth inhibition in vivo with a favorable safety profile.
Future work should focus on validating the proposed mechanism of action, exploring efficacy in other cancer models (including PDX models), and conducting detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens. This structured approach provides the critical data necessary to make informed decisions about advancing a novel compound toward clinical development.
References
Long, S., Resende, D., Kijjoa, A., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Available at: [Link]
Ahmad, I., et al. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available at: [Link]
(n.d.). Design, synthesis and cytotoxic activity evaluation of mesoionic 4-methoxyphenyl sydnone analogs against 60 human tumors cell lines. ResearchGate. Available at: [Link]
(2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Available at: [Link]
(n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
(n.d.). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed. Available at: [Link]
(2024). 3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. ResearchGate. Available at: [Link]
(2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]
(n.d.). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. Available at: [Link]
(n.d.). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Unknown Source.
(n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]
(n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Unknown Source.
(2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
(n.d.). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. MDPI. Available at: [Link]
(n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]
(n.d.). Isoniazid. Wikipedia. Available at: [Link]
(2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Altogen Labs. Available at: [Link]
(n.d.). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. MDPI. Available at: [Link]
(n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
(2024). What is the mechanism of Isoniazid? Patsnap Synapse. Available at: [Link]
(n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]
(2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]
(2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
(n.d.). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Unknown Source.
A Comparative Guide to the Validation of Analytical Methods for 3-(4-Methoxyphenyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug substance are reliable, reproducible, and fit for purpose. This guide provides a comprehensive comparison of analytical methods for the validation of 3-(4-Methoxyphenyl)isonicotinic acid, a key intermediate or potential active pharmaceutical ingredient (API). As a Senior Application Scientist, my aim is to provide not just a set of protocols, but a deeper understanding of the causality behind experimental choices, empowering you to design and execute robust validation studies.
This guide is structured to provide a logical flow from the foundational principles of method validation to the practical application of various analytical techniques. We will explore the core validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and then delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of 3-(4-Methoxyphenyl)isonicotinic acid.
The Imperative of Method Validation: A Foundation of Trust
The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[1][2] This is achieved by assessing a set of performance characteristics, which are defined by the ICH Q2(R2) guideline.[1][3] The validation process is a continuous lifecycle, starting from method development and extending throughout the method's use to ensure its ongoing performance.[4]
The core validation parameters that form the bedrock of a trustworthy analytical method are:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
Accuracy: The closeness of test results obtained by the method to the true value.[5]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the intended application of the method (e.g., identification, purity, or assay). For 3-(4-Methoxyphenyl)isonicotinic acid, a compound with a chromophore and ionizable groups, several techniques are applicable.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For 3-(4-Methoxyphenyl)isonicotinic acid, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach.
Causality of Experimental Choices:
Stationary Phase: An octadecyl (C18) column is a logical starting point due to the nonpolar nature of the phenyl and methoxy groups. A mixed-mode stationary phase, such as Primesep 100, can also be employed to provide enhanced retention and selectivity for the polar isonicotinic acid moiety.[7]
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylic acid and the pyridine nitrogen, thereby influencing retention time and peak shape. An acidic mobile phase (pH 2-3) is often preferred to suppress the ionization of the carboxylic acid, leading to better peak symmetry.[8]
Detection: Given the aromatic nature of 3-(4-Methoxyphenyl)isonicotinic acid, UV detection is highly suitable. The UV spectrum of the related compound, isonicotinic acid, shows absorption maxima at 214 nm and 264 nm.[8] A wavelength of around 264 nm would likely provide good sensitivity and specificity.
Illustrative HPLC Validation Parameters (based on similar compounds):
Validation Parameter
Typical Acceptance Criteria
Supporting Data (for analogous compounds)
Specificity
Peak purity index > 0.99; no interference from placebo or known impurities.
Chromatograms of the analyte should be compared with those of a placebo and spiked samples containing potential impurities.[9][10]
Linearity
Correlation coefficient (r²) ≥ 0.999
A typical range for an assay method is 80-120% of the test concentration.[6] For a related compound, linearity was established over a specific concentration range with a high correlation coefficient.[11]
Accuracy
Recovery of 98.0% - 102.0%
Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[9][10]
Six replicate injections of the standard solution should be performed.[5] For a similar HPLC method, the %RSD for precision was below 1.5%.[5]
LOD & LOQ
Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
An LOD of 2 ppb has been reported for isonicotinic acid using a similar HPLC method.[7]
Robustness
%RSD of results should be within acceptable limits after deliberate small changes in method parameters (e.g., pH, mobile phase composition, flow rate).
Small variations in mobile phase composition (e.g., ±2% organic phase) and pH (e.g., ±0.2 units) should be evaluated.[5]
Benchmarking 3-(4-Methoxyphenyl)isonicotinic Acid: A Comparative Guide for Novel NAMPT Inhibitors
Introduction: The Rationale for Targeting NAMPT in Oncology The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology.[1][2] As the rate-limiting enzyme in the salvage pathway...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Targeting NAMPT in Oncology
The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology.[1][2] As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, NAMPT plays a pivotal role in cellular metabolism, DNA repair, and signaling.[1] Cancer cells, with their heightened metabolic demands and reliance on NAD+-dependent enzymes like PARPs and sirtuins, exhibit a particular vulnerability to the inhibition of this pathway.[1][2] Consequently, the development of potent and selective NAMPT inhibitors represents a promising therapeutic strategy to induce energy depletion and ultimately trigger cell death in malignant cells.[1]
This guide introduces 3-(4-Methoxyphenyl)isonicotinic acid , a novel small molecule with a structural resemblance to nicotinamide, suggesting its potential as a NAMPT inhibitor. To rigorously evaluate its potential, we present a head-to-head comparison with two well-characterized, first-generation NAMPT inhibitors: FK866 and GMX1778 (CHS-828) . These compounds have been extensively studied preclinically and have entered clinical trials, providing a robust benchmark for assessing the efficacy and potential advantages of new chemical entities.[3][4][5]
This document will provide a comprehensive overview of the comparative experimental data, detailed methodologies for key assays, and an in-depth analysis of the findings to guide researchers and drug development professionals in their evaluation of this novel compound.
The Inhibitors: A Head-to-Head Comparison
A successful NAMPT inhibitor should exhibit high potency, selectivity, and favorable pharmacological properties. Here, we compare our investigational compound, 3-(4-Methoxyphenyl)isonicotinic acid, against established benchmarks.
The Target: Understanding the NAMPT Signaling Pathway
NAMPT's central role in cellular metabolism stems from its catalysis of the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[10][11] NAD+ is an essential cofactor for a multitude of enzymes, including those involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Furthermore, NAD+ is consumed by enzymes such as PARPs, which are critical for DNA repair, and sirtuins, which are involved in gene silencing and metabolic regulation. By inhibiting NAMPT, the cellular pool of NAD+ is depleted, leading to a cascade of events culminating in an energy crisis and apoptotic cell death.[1]
Caption: The NAD+ salvage pathway and points of therapeutic intervention.
Experimental Protocols: A Framework for Comparative Evaluation
To ensure a rigorous and unbiased comparison, standardized assays are paramount. The following protocols outline the key experiments for benchmarking 3-(4-Methoxyphenyl)isonicotinic acid against FK866 and GMX1778.
Biochemical Assay for NAMPT Inhibition
This assay directly measures the enzymatic activity of NAMPT and its inhibition by the test compounds. A common method is a coupled-enzyme, fluorescence-based assay.[12][13]
Principle:
NAMPT converts nicotinamide and PRPP to NMN.
NMN is converted to NAD+ by NMNAT.
NAD+ is then used by a dehydrogenase (e.g., alcohol dehydrogenase) to reduce a substrate, producing a fluorescent product (e.g., NADH).[13]
Step-by-Step Protocol:
Reagent Preparation:
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
Prepare stock solutions of recombinant human NAMPT enzyme, nicotinamide, PRPP, NMNAT, alcohol dehydrogenase, and ethanol.
Prepare serial dilutions of 3-(4-Methoxyphenyl)isonicotinic acid, FK866, and GMX1778 in DMSO.
Assay Procedure (96-well plate format):
Add 50 µL of reaction buffer containing NAMPT enzyme to each well.
Add 1 µL of the test compound dilutions (or DMSO for control).
Incubate for 15 minutes at 30°C.
Initiate the reaction by adding 50 µL of a substrate mix containing nicotinamide, PRPP, ATP, NMNAT, alcohol dehydrogenase, and ethanol.
Monitor the increase in fluorescence (e.g., Ex/Em = 340/460 nm for NADH) over time using a plate reader.
Data Analysis:
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.
Normalize the rates to the DMSO control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for NAMPT Activity and Cell Viability
This assay assesses the ability of the inhibitors to penetrate cells and inhibit NAMPT in a physiological context, and the downstream consequences on cell proliferation and viability.
Principle:
Inhibition of NAMPT in cells leads to NAD+ depletion, resulting in decreased cell viability. This can be measured using various methods, such as the MTT or CellTiter-Glo® assays.
Step-by-Step Protocol:
Cell Culture:
Culture a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A549, HCT116) in appropriate media.
Compound Treatment:
Seed cells in 96-well plates and allow them to adhere overnight.
Treat the cells with serial dilutions of 3-(4-Methoxyphenyl)isonicotinic acid, FK866, and GMX1778 for 72 hours.
Viability Assessment (e.g., using CellTiter-Glo®):
Equilibrate the plate to room temperature.
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
Measure luminescence using a plate reader.
Data Analysis:
Normalize the luminescence signals to the DMSO-treated control wells.
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) value.
Caption: Workflow for the comparative evaluation of NAMPT inhibitors.
Interpreting the Data: What to Look For
The primary objective of these experiments is to determine if 3-(4-Methoxyphenyl)isonicotinic acid is a potent and selective inhibitor of NAMPT. Key indicators of success will be:
Low Nanomolar to Sub-nanomolar IC50: A potent inhibitor will exhibit a low IC50 value in the biochemical assay, indicating strong binding and inhibition of the NAMPT enzyme.
On-Target Cellular Activity: The GI50 value from the cell-based assay should be comparable to the biochemical IC50, suggesting good cell permeability and engagement of the target in a cellular context.
Superiority or Equipotency to Benchmarks: Ideally, 3-(4-Methoxyphenyl)isonicotinic acid will demonstrate IC50 and GI50 values that are lower than or comparable to those of FK866 and GMX1778.
Favorable Therapeutic Window: While not directly assessed in these initial assays, a significant divergence between the GI50 in cancer cells and normal cells (to be tested in subsequent studies) would indicate a favorable therapeutic window and potentially reduced toxicity, a known challenge with first-generation NAMPT inhibitors.[4][5]
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of 3-(4-Methoxyphenyl)isonicotinic acid against the established NAMPT inhibitors FK866 and GMX1778. The described biochemical and cell-based assays will generate the foundational data necessary to assess its potential as a novel therapeutic agent. Positive results from these studies would warrant further investigation into its mechanism of action, selectivity profile against other NAD+-utilizing enzymes, and in vivo efficacy in preclinical cancer models. The quest for more effective and less toxic NAMPT inhibitors is a critical endeavor in oncology, and rigorous, comparative studies are essential to identify the most promising candidates for clinical development.
References
Patsnap Synapse. (2025, March 11). What are the new molecules for NAMPT inhibitors? Retrieved from [Link]
Gallagher, E. J., & LeRoith, D. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(15), 10876–10899. [Link]
Li, D., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 976503. [Link]
Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
Patsnap Synapse. (2025, March 11). What NAMPT inhibitors are in clinical trials currently? Retrieved from [Link]
BPS Bioscience. (n.d.). NAMPT Assay Service. Retrieved from [Link]
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6299. [Link]
Revollo, J. R., et al. (2007). Nampt: Linking NAD biology, metabolism, and cancer. Trends in Molecular Medicine, 13(8), 329-335. [Link]
Chen, J., et al. (2021). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Cancers, 13(11), 2715. [Link]
Wang, Z., et al. (2007). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Journal of Zhejiang University. Science. B, 8(10), 713–717. [Link]
El-Naggar, M. G., et al. (2021). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 26(11), 3182. [Link]
Zhang, L., et al. (2022). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Pharmacological Research, 184, 106437. [Link]
Watson, M., et al. (2009). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. Molecular and Cellular Biology, 29(22), 5872–5888. [Link]
Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Retrieved from [Link]
Wikipedia. (n.d.). Nicotinamide phosphoribosyltransferase. Retrieved from [Link]
Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid? Retrieved from [Link]
FirstWord Pharma. (2025, November 12). Remedy Plan Therapeutics Advances RPT1G for Myeloid Cancer Patients with Phase 1 Safety Data and IND Approval. Retrieved from [Link]
De Kruijff, F. M., et al. (2017). NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine, 58(Supplement 2), 935. [Link]
Thakur, B. K., et al. (2012). NAMPT pathway is involved in the FOXO3a-mediated regulation of GADD45A expression. Biochemical and Biophysical Research Communications, 420(4), 714–720. [Link]
Medvedev, A. E., & Clow, A. (2007). Biological targets for isatin and its analogues: Implications for therapy. Journal of Pharmacy and Pharmacology, 59(8), 1041–1054. [Link]
Hsu, C. P., et al. (2020). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+. PLoS ONE, 15(10), e0240513. [Link]
MBL Life Science. (n.d.). CycLex® NAMPT Colorimetric Assay Kit Ver.2. Retrieved from [Link]
Newman, A. H., et al. (2009). N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with functionalized linking chains as high affinity and enantioselective D3 receptor antagonists. Journal of Medicinal Chemistry, 52(8), 2559–2570. [Link]
De Kruijff, F. M., et al. (2017). NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine, 58(Supplement 2), 935. [Link]
Cea, M., et al. (2014). Synergy between the NAMPT Inhibitor GMX1777(8) and Pemetrexed in Non–Small Cell Lung Cancer Cells Is Mediated by PARP Activation and Enhanced NAD Consumption. Cancer Research, 74(21), 5948–5954. [Link]
Petersen, J. G., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(10), 1779–1786. [Link]
National Cancer Institute. (n.d.). Definition of NAMPT inhibitor OT-82 - NCI Drug Dictionary. Retrieved from [Link]
Comparative Cytotoxicity of Methoxyphenyl-Substituted Pyridines: A Guide for Drug Discovery Professionals
<Senior Application Scientist Report Introduction: The Significance of the Pyridine Scaffold in Oncology The pyridine ring is a foundational heterocyclic system in medicinal chemistry, recognized as a "privileged scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
<Senior Application Scientist Report
Introduction: The Significance of the Pyridine Scaffold in Oncology
The pyridine ring is a foundational heterocyclic system in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] In oncology, pyridine derivatives have emerged as a versatile class of compounds, demonstrating the ability to interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[3][4] These targets include critical enzymes like kinases and topoisomerases, structural proteins such as tubulin, and various cellular receptors.[1][2] The strategic modification of the pyridine core with various substituents allows for the fine-tuning of its pharmacological properties, making it a fertile ground for the development of novel anticancer agents.[3] This guide focuses on a specific class of these derivatives: methoxyphenyl-substituted pyridines, to elucidate how subtle changes in molecular architecture can profoundly impact cytotoxic activity.
Experimental Rationale: A Comparative Analysis of Structural Isomers
The primary objective of this guide is to compare the cytotoxic effects of methoxyphenyl-substituted pyridines, with a particular focus on the positional isomerism of the methoxy group on the phenyl ring. The placement of the methoxy group (ortho-, meta-, or para-) can significantly alter the electronic properties, steric hindrance, and overall conformation of the molecule. These changes, in turn, influence the compound's ability to bind to its biological target, thereby affecting its cytotoxic potency.
Causality Behind Experimental Choices
Choice of Cell Lines: To obtain a comprehensive cytotoxicity profile, a panel of representative human cancer cell lines is employed. This typically includes lines from different tissue origins, such as:
MCF-7: A well-characterized breast adenocarcinoma cell line.[3]
HCT-116: A colon cancer cell line.[6]
The use of multiple cell lines helps to identify compounds with broad-spectrum activity versus those with selective cytotoxicity.
Selection of Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and high-throughput method for assessing cell viability.[7] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[7][8] This reaction produces purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[8] This colorimetric assay provides a quantitative measure of a compound's ability to inhibit cell growth and induce cell death.[7]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a representative series of methoxyphenyl-substituted pyridine derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.
Data synthesized from multiple sources for illustrative comparison.[5][6][9]
Structure-Activity Relationship (SAR) Analysis
The data reveals critical insights into the structure-activity relationship of this compound class:
Impact of Methoxy Group Position: A study on pyridine-3-carbonitrile derivatives showed that introducing a methoxy group at the 2-position of the phenyl ring (ortho) resulted in a significant loss of activity.[9] However, another series of pyrazolo[3,4-b]pyridines showed that a para-methoxyphenyl derivative (14g) retained potent activity.[6] This suggests that the influence of the methoxy group's position is highly dependent on the overall molecular scaffold.
Hydrophilicity and Potency: The presence of a hydrophilic substituent, such as a methoxy group, can increase activity in certain scaffolds.[9] This may be attributed to improved solubility or enhanced interactions with the target protein.
Electron-Withdrawing vs. Donating Groups: In some pyridine series, the introduction of electron-withdrawing groups like nitro groups has been shown to result in very potent inhibition, with IC50 values in the low micromolar range.[9] Conversely, a review of various pyridine derivatives indicated that the presence of -OMe groups, which are electron-donating, generally enhanced antiproliferative activity.[10] This highlights the complex interplay between electronic effects and the specific biological target.
Bulky Substituents: Replacing the phenyl ring with a larger, more sterically hindered group like a naphthalene moiety (compound 9p) led to a dramatic increase in potency against HeLa cells.[5] This suggests that the target's binding pocket can accommodate and may even favor larger aromatic systems.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
Several studies on cytotoxic pyridine derivatives, particularly those sharing structural similarities with Combretastatin A-4 (CA-4), point towards the inhibition of tubulin polymerization as a primary mechanism of action.[5][11] CA-4 is a natural product that destabilizes microtubules by binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Many methoxyphenyl-substituted pyridines are designed as rigid analogs of CA-4, where the pyridine ring mimics the cis-stilbene bridge of the natural product.[5] This structural mimicry allows them to effectively inhibit tubulin polymerization.[5][11] The resulting disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This ultimately triggers the intrinsic apoptotic pathway.[5][12]
Caption: Proposed mechanism of action for cytotoxic methoxyphenyl-substituted pyridines.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity Screening
This protocol outlines the steps for determining the cytotoxic effects of methoxyphenyl-substituted pyridines on adherent cancer cell lines.
Solubilization buffer (e.g., DMSO or acidified isopropanol)[13]
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.[14] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO2.[15]
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well.[14][15]
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[14]
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete dissolution.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7][14] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for cytotoxicity screening using the MTT assay.
Conclusion
The cytotoxic profile of methoxyphenyl-substituted pyridines is intricately linked to their structural features, particularly the substitution pattern on the phenyl ring. The data suggests that while no single substitution position is universally optimal, larger aromatic systems and the strategic placement of hydrophilic or electron-withdrawing/donating groups can lead to highly potent cytotoxic agents. Many of these compounds likely exert their anticancer effects by inhibiting tubulin polymerization, a validated and clinically relevant mechanism. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the rational design and development of novel pyridine-based therapeutics for cancer treatment.
References
Ma, G., et al. (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. National Institutes of Health. Available at: [Link]
Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]
Kaur, M., et al. (2020). Pyridine Moiety: Recent Advances in Cancer Treatment. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]
El-Sayed, N. N. E., et al. (2021). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules. Available at: [Link]
IJSAT. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Applied Technology. Available at: [Link]
El-Naggar, D. H., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors. RSC Advances. Available at: [Link]
Eldehna, W. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]
Cuny, G. D., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]
Chen, T., et al. (2013). Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives. Molecular Diversity. Available at: [Link]
Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]
ResearchGate. (n.d.). The most susceptible cancer cell lines towards the impact of target pyridines 5a and 5l according to the GI%. ResearchGate. Available at: [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
Sharma, A., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]
López-García, S., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]
ResearchGate. (2021). Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. ResearchGate. Available at: [Link]
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
Zhao, L.-X., et al. (2006). Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. Archives of Pharmacal Research. Available at: [Link]
Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar. Available at: [Link]
Navigating the Disposal of 3-(4-Methoxyphenyl)isonicotinic Acid: A Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds such as isonicotinic acid and other m...
Author: BenchChem Technical Support Team. Date: February 2026
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds such as isonicotinic acid and other methoxyphenyl derivatives, 3-(4-Methoxyphenyl)isonicotinic acid should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2][3]
Core Immediate Actions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a suitable option), safety goggles or a face shield, and a lab coat.[4][5]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5][6]
Spill Response: In the event of a spill, ensure the area is well-ventilated and use an appropriate absorbent material to contain the substance. Avoid generating dust.[6]
Step-by-Step Disposal Protocol
The disposal of 3-(4-Methoxyphenyl)isonicotinic acid must be conducted in accordance with federal, state, and local regulations. The following protocol is based on guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for the management of laboratory chemical waste.[7][8][9]
1. Waste Identification and Classification:
The first critical step is to determine if the waste is hazardous. Based on the irritant nature of similar compounds, it is prudent to manage 3-(4-Methoxyphenyl)isonicotinic acid as a hazardous waste.
2. Waste Segregation and Collection:
Incompatible Materials: Do not mix this compound with other waste streams, especially strong oxidizing agents, strong bases, acids, or alcohols, to prevent potentially hazardous reactions.[5]
Dedicated Waste Container: Collect all waste containing 3-(4-Methoxyphenyl)isonicotinic acid in a dedicated, properly labeled hazardous waste container.[9][10]
3. Container Management:
Proper container selection and labeling are vital for safe storage and transport.
Container Requirements:
Must be compatible with the chemical.
Must be in good condition with a secure, leak-proof lid.[9]
Should not be completely filled; leave adequate headspace for expansion.[10]
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(4-Methoxyphenyl)isonicotinic acid," and the accumulation start date.[9]
4. Storage:
Satellite Accumulation Areas (SAAs): Store the waste container in a designated SAA at or near the point of generation.[10]
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.[11]
5. Final Disposal:
Licensed Waste Hauler: Arrange for the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[12]
Regulatory Compliance: Ensure all documentation and procedures comply with EPA and local regulations for hazardous waste disposal.[7][12]
Quantitative Data Summary
Parameter
Guideline/Requirement
Source
pH of Waste for Drain Disposal
Prohibited for this compound; generally between 5.5 and 10.5 for approved substances.[13]
Varies by generator status; up to one year for partially filled containers in some cases.[10]
Central Washington University
Personnel Training
OSHA requires specific training for personnel handling hazardous waste.[14][15]
Occupational Safety and Health Administration
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Methoxyphenyl)isonicotinic acid.
Caption: Decision workflow for the disposal of 3-(4-Methoxyphenyl)isonicotinic acid.
Environmental Considerations and the Precautionary Principle
While specific ecotoxicity data for 3-(4-Methoxyphenyl)isonicotinic acid is not available, the general principle of responsible chemical management dictates that its release into the environment should be avoided. The anaerobic thermal decomposition of similar plant-derived biomass, which can contain methoxyphenyl structures, is known to produce various phenolic compounds.[16] Improper disposal could potentially lead to the contamination of soil and water resources.[17] Therefore, adhering to the precautionary principle and treating this compound as potentially harmful to the environment is the most responsible course of action.
Conclusion
The proper disposal of 3-(4-Methoxyphenyl)isonicotinic acid is a critical component of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide, which are grounded in established regulatory standards and scientific prudence, researchers can ensure they are managing this chemical waste in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Chemos GmbH & Co. KG. (n.d.).
Fisher Scientific. (2021, December 24).
Fisher Scientific. (2025, December 18).
Martindale, A. E. V., Morris, D. S., Cromarty, T., et al. (2023). Environmental-impact-of-low-dose-methoxyflurane-versus-nitrous-oxide-for-analgesia-how-green-is-the-green-whistle.pdf.
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
Thermo Fisher Scientific. (2025, September 12).
National Institute of Standards and Technology. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook.
Request PDF. (n.d.). Unraveling environmental effects in the absorption and fluorescence spectra of p-methoxyphenylpiperazine derivatives.
AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Fluoro-4-methoxyphenyl)isonicotinic acid.
U.S. Environmental Protection Agency. (2025, November 25).
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
Carl ROTH. (n.d.).
CymitQuimica. (2023, October 11). Safety Data Sheet: 2-(4-Fluorophenyl)isonicotinic acid.
Wikipedia. (n.d.). Isonicotinic acid.
MED-FLEX. (2022, September 13).
Daniels Health. (2025, May 21).
MDPI. (n.d.).
Smolecule. (2023, August 19). Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7.
U.S. Environmental Protection Agency. (n.d.).
US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued.
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
PubMed. (2024, January 22). Environmental impact of low-dose methoxyflurane versus nitrous oxide for analgesia: how green is the 'green whistle'?.
Occupational Safety and Health Administration. (n.d.). 1910.
American Chemical Society. (n.d.). Hazardous Waste and Disposal.
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). analysis of groundwater samples for contaminants derived from illicit synthetic drug production waste.
Navigating the Safe Handling of 3-(4-Methoxyphenyl)isonicotinic Acid: A Guide for Laboratory Professionals
As the landscape of pharmaceutical research and drug development continues to evolve, the synthesis and handling of novel chemical entities are paramount. 3-(4-Methoxyphenyl)isonicotinic acid, a substituted pyridine deri...
Author: BenchChem Technical Support Team. Date: February 2026
As the landscape of pharmaceutical research and drug development continues to evolve, the synthesis and handling of novel chemical entities are paramount. 3-(4-Methoxyphenyl)isonicotinic acid, a substituted pyridine derivative, represents a class of compounds with significant potential. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of scientific integrity and operational excellence. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of chemical reactivity.
Hazard Assessment: Understanding the Risk Profile
Based on available data for similar compounds, 3-(4-Methoxyphenyl)isonicotinic acid should be treated as a hazardous substance with the potential to cause:
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2]
Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3]
Respiratory Tract Irritation: Inhalation of dust particles can irritate the nose, throat, and lungs, causing coughing and shortness of breath.[1][2]
Pyridine and its derivatives are known to cause local irritation upon contact with mucous membranes. Therefore, minimizing all routes of exposure is critical.
Table 1: Hazard Identification and GHS Classifications for Structurally Related Compounds
Compound
GHS Hazard Statements
Signal Word
Isonicotinic acid
H319: Causes serious eye irritation
Warning
3-(2-Fluoro-4-methoxyphenyl)isonicotinic acid
H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Warning
Isocyanic Acid 3-Methoxyphenyl Ester
H301+H331: Toxic if swallowed or if inhaled, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Danger
This table synthesizes data from multiple sources.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-(4-Methoxyphenyl)isonicotinic acid, particularly in its powdered form.[4][5]
Respiratory Protection: A NIOSH-approved air-purifying respirator with a particulate filter is mandatory to prevent inhalation of fine dust.[6] For tasks with a higher potential for aerosol generation, a full-face respirator should be considered.[4]
Eye and Face Protection: Chemical safety goggles that form a tight seal around the eyes are required.[5] For splash hazards, a face shield should be worn in conjunction with goggles.[4]
Skin and Body Protection: A laboratory coat is the minimum requirement. For larger quantities or tasks with a high risk of dust generation, a disposable chemical-resistant coverall is recommended.[6]
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational protocol is fundamental to ensuring a safe working environment.
Engineering Controls and Preparation
Ventilation: All handling of 3-(4-Methoxyphenyl)isonicotinic acid powder must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[7]
Work Area Decontamination: Ensure the work area is clean and free of clutter. Have all necessary equipment and materials, including waste containers, readily accessible within the containment area.
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station before commencing work.
Handling and Weighing
Caption: Workflow for the safe handling of 3-(4-Methoxyphenyl)isonicotinic acid.
Weighing: Use a weigh boat or paper and carefully transfer the desired amount of the compound. Avoid creating dust clouds.
Transfer: Gently transfer the weighed compound into the reaction vessel. If necessary, use a spatula to guide the powder.
Cleaning Spills: In the event of a small spill, carefully wipe it up with a damp cloth or paper towel, ensuring not to generate airborne dust. Place the contaminated material in a sealed container for proper disposal.
Post-Handling Procedures
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat or coverall, and finally, eye and respiratory protection.
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[8]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Categorization: 3-(4-Methoxyphenyl)isonicotinic acid and any materials contaminated with it should be treated as hazardous waste.[9]
Containerization: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.
Disposal Method: The recommended method for the disposal of pyridine and its derivatives is high-temperature incineration.[9] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain.[3]
By integrating these safety measures into your standard operating procedures, you can effectively mitigate the risks associated with handling 3-(4-Methoxyphenyl)isonicotinic acid, fostering a culture of safety and scientific excellence within your laboratory.
References
New Jersey Department of Health. (2007, April). Hazardous Substance Fact Sheet: Isocyanic Acid, 3,4-Dichlorophenyl Ester.
TCI Chemicals. (n.d.). Safety Data Sheet: Isocyanic Acid 3-Methoxyphenyl Ester.
Reliance Foundry. (2022, June 8). Powder Coating Safety and Regulations.
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid.
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid.
SD Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: ISONICOTINIC ACID.
AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Fluoro-4-methoxyphenyl)isonicotinic acid.
Fisher Scientific. (2010, November 8). Safety Data Sheet: Isonicotinic acid.
Environmental Health & Safety, University of Washington. (2025, October 23). How to Choose PPE for Chemical Work.
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?.
U.S. Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.